Allobetulin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNIIOGSANMIET-HWNNWUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1617-72-7 | |
| Record name | Allobetulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allobetulinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Allobetulin's Precursor and its Chemical Derivation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, has garnered interest for its potential pharmacological activities. While it can be isolated from some plant sources, it is primarily understood as a synthetic derivative of the more abundant natural precursor, betulin (B1666924). A dedicated enzymatic pathway for this compound biosynthesis in vivo has not been elucidated in plants. Instead, this compound is formed from betulin via an acid-catalyzed Wagner-Meerwein rearrangement. This guide provides a comprehensive overview of the established biosynthetic pathway of betulin in plants, details the chemical conversion to this compound, discusses the regulation of the precursor pathway, and presents relevant experimental protocols and signaling pathway interactions pertinent to drug development professionals.
The Core Biosynthetic Pathway of Betulin
The biosynthesis of triterpenoids in plants is a complex process originating from the cytosolic mevalonate (B85504) (MVA) pathway. This pathway provides the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the linear C30 precursor, squalene (B77637). The dedicated pathway to betulin begins with the epoxidation and subsequent cyclization of squalene.
The key enzymatic steps are:
-
Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). This is considered a rate-limiting step in the biosynthesis of many triterpenoids.
-
Cyclization to Lupeol (B1675499): The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS). This step forms the foundational lupane (B1675458) skeleton of betulin.
-
Hydroxylation to Betulin: Lupeol undergoes subsequent oxidation at the C-28 position, catalyzed by a cytochrome P450 monooxygenase (CYP450), to yield betulin.
Chemical Conversion: From Betulin to this compound
This compound is not produced by a known dedicated enzyme in plants but is the product of a Wagner-Meerwein rearrangement of betulin. This intramolecular reaction is readily induced under various acidic conditions. The process involves the protonation of the isopropenyl group on the E-ring of betulin, leading to the formation of a carbocation. A subsequent cascade of bond migrations results in the expansion of the five-membered E-ring into a six-membered ring, forming the stable ether linkage characteristic of this compound (19β,28-epoxy-18α-olean-3β-ol).
The efficiency of this conversion is highly dependent on the catalyst and reaction conditions. Various acid catalysts, including solid-supported acids, have been shown to produce high yields of this compound.
Table 1: Quantitative Data on this compound Synthesis Yields
| Precursor | Catalyst / Acid | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Betulin | Ferric chloride hydrate (B1144303) (FeCl₃·6H₂O) | Chloroform (B151607) | Room Temp, 30 min | 92% | |
| Betulin | Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temp | 85% | |
| Betulin | Montmorillonite K10 Clay | Dichloromethane | Reflux | 91-99% | |
| Betulin | Ferric nitrate (B79036) on silica (B1680970) gel | Dichloromethane | - | Excellent |
| Betulin | Formic Acid | - | Reflux, 16 hours | 10% (as formate) | |
Regulation of the Triterpenoid Precursor Pathway
The production of betulin, and therefore the potential for this compound synthesis, is controlled by the regulation of the upstream triterpenoid pathway. Key regulatory points include:
-
Transcription Factors: The expression of genes encoding biosynthetic enzymes like OSCs and CYP450s is often regulated by transcription factors from families such as bHLH and WRKY. These can be activated by developmental cues or environmental stress.
-
Signaling Molecules: Plant hormones, particularly jasmonic acid and its methyl ester (methyl jasmonate), are well-known elicitors that can significantly upregulate the expression of genes in the triterpenoid pathway as part of the plant's defense response.
Relevant Signaling Pathways for Triterpenoid Bioactivity
For drug development professionals, understanding the mechanism of action of triterpenoids is crucial. While data for this compound is limited, the closely related betulinic acid (derived from the oxidation of betulin) is known to modulate key cellular signaling pathways involved in cancer progression. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Betulinic acid has been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Experimental Protocols
The following section provides detailed methodologies for the extraction of the precursor, betulin, its conversion to this compound, and the general quantification of these triterpenoids.
Protocol 1: Extraction of Betulin from Birch Bark
This protocol describes a general method for the solvent extraction of betulin from dried birch bark.
-
1. Preparation of Material:
-
Harvest the outer bark of birch trees (Betula sp.).
-
Dry the bark thoroughly and grind it into a fine powder to increase the surface area for extraction.
-
-
2. Soxhlet Extraction:
-
Place the powdered birch bark into a thimble and insert it into a Soxhlet extractor.
-
Use a suitable solvent such as ethanol (B145695), n-heptane, or ethyl acetate. Ethanol is often preferred for its efficiency and lower toxicity.
-
Heat the solvent in the boiling flask. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the bark.
-
Allow the extraction to run for several hours (e.g., 6-8 hours) until the solvent in the siphon arm runs clear, indicating a complete extraction.
-
-
3. Isolation and Purification:
-
After extraction, cool the solution to induce crystallization of betulin.
-
Collect the crude betulin crystals by vacuum filtration.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol or isopropanol). The solubility of betulin is low in cold alcohol but increases with temperature, allowing for effective purification.
-
Dry the purified betulin crystals under a vacuum. Purity can be assessed by HPLC or melting point analysis.
-
Protocol 2: Synthesis of this compound from Betulin
This protocol outlines an efficient, single-step synthesis of this compound using ferric chloride hydrate as the catalyst.
-
1. Reaction Setup:
-
In a round-bottom flask, suspend the purified betulin (1 equivalent) in chloroform.
-
Add a catalytic amount of ferric chloride hexahydrate (FeCl₃·6H₂O) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
-
2. Reaction and Monitoring:
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
-
3. Work-up and Purification:
-
Upon completion, evaporate the chloroform under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue with water to remove the iron salt catalyst.
-
Recrystallize the crude this compound from a solvent mixture such as chloroform-methanol or chloroform-hexane to yield the pure product.
-
Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
-
Protocol 3: General Quantification of Triterpenoids by LC-MS/MS
This protocol provides a general framework for the quantification of betulin, this compound, and other triterpenoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
1. Sample Preparation:
-
For plant extracts or reaction mixtures, perform a suitable liquid-liquid or solid-phase extraction to isolate the triterpenoid fraction.
-
Accurately weigh the dried extract and dissolve it in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards of known concentrations using purified betulin and this compound.
-
Spike all samples and standards with an appropriate internal standard if available.
-
-
2. LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to aid ionization.
-
Gradient: A typical gradient might start at 50% B, ramping up to 95-100% B to elute the hydrophobic triterpenoids.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
3. MS/MS Detection:
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. APCI is often preferred for triterpenoids.
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte. Since triterpenoids often lose a water molecule, the [M-H₂O+H]⁺ ion is a common precursor ion to monitor.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration of the analytes in the samples based on this curve.
-
Allobetulin: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a rearranged isomer of the naturally abundant betulin (B1666924). Its unique chemical architecture and significant biological activities, including anticancer and antiviral properties, have garnered considerable interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic and crystallographic data. Furthermore, it details established experimental protocols for its synthesis and the extraction of its precursor, betulin. The guide also explores the molecular mechanisms underlying its biological effects, with a focus on its role in inducing apoptosis in cancer cells and inhibiting viral entry.
Chemical Structure and Stereochemistry
This compound is a derivative of betulin that has undergone a Wagner-Meerwein rearrangement, resulting in an expansion of the E-ring from a five-membered to a six-membered ring and the formation of an ether bridge.[1]
Systematic Name and Identifiers
The precise chemical identity of this compound is defined by its systematic IUPAC name and various chemical identifiers, which are crucial for database searches and unambiguous communication in research.
| Identifier | Value |
| IUPAC Name | (1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.0¹˒¹⁸.0⁴˒¹⁷.0⁵˒¹⁴.0⁸˒¹³]tetracosan-10-ol[2] |
| SMILES | C[C@@]12CC[C@@]34CCC(--INVALID-LINK--C)O)C)C">C@@HOC4)(C)C[2] |
| InChI Key | BZNIIOGSANMIET-HWNNWUPFSA-N[3][4] |
| CAS Number | 1617-72-7[3] |
| Molecular Formula | C₃₀H₅₀O₂[3] |
| Molecular Weight | 442.72 g/mol [3] |
Stereochemistry
The stereochemistry of this compound has been unequivocally established through X-ray crystallography. The crystal structure, available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 747195, confirms the specific spatial arrangement of its chiral centers.[2] The molecule possesses a rigid polycyclic framework with multiple stereocenters, leading to a distinct three-dimensional conformation that is critical for its biological activity.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure.
¹H and ¹³C NMR Data
The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.78 | d | 1H | H-28b |
| 3.53 | s | 1H | H-19 |
| 3.44 | d | 1H | H-28a |
| 3.20 | dd | 1H | H-3 |
| 1.20-1.72 | m | 24H | CH, CH₂ |
| 0.98 | s | 6H | 2 x CH₃ |
| 0.93 | s | 3H | CH₃ |
| 0.91 | s | 3H | CH₃ |
| 0.85 | s | 3H | CH₃ |
| 0.80 | s | 3H | CH₃ |
| 0.77 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 88.15 | C-19 |
| 79.14 | C-3 |
| 71.26 | C-28 |
| 55.50 | |
| 51.09 | |
| 46.81 | |
| 43.29 | |
| 41.49 | |
| 40.71 | |
| 38.93 | |
| 38.86 | |
| 37.25 | |
| 36.68 | |
| 36.22 | |
| 35.12 | |
| 34.10 | |
| 33.91 | |
| 32.68 | |
| 32.15 | |
| 28.78 | C-29 or C-30 |
| 27.95 | C-2 |
| 26.42 | |
| 26.20 | |
| 24.52 | C-29 or C-30 |
| 20.96 | |
| 18.25 | |
| 16.47 | |
| 15.68 | |
| 15.37 | |
| 13.48 |
Experimental Protocols
Extraction of Betulin from Birch Bark
Betulin, the precursor to this compound, is abundantly present in the bark of birch trees (Betula species). A common laboratory-scale extraction procedure is as follows:
-
Material Preparation: The outer white bark of Betula pendula is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.
-
Soxhlet Extraction: The powdered bark is placed in a Soxhlet extractor and continuously extracted with a suitable organic solvent, such as ethanol (B145695) or chloroform, for several hours.
-
Isolation and Purification: The resulting extract is concentrated under reduced pressure to yield a crude solid. This solid is then purified by recrystallization from a solvent system like ethanol/water to afford pure betulin. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.
Synthesis of this compound from Betulin
The conversion of betulin to this compound is a classic example of an acid-catalyzed Wagner-Meerwein rearrangement.
-
Reaction Setup: Betulin is dissolved in a suitable solvent, such as dichloromethane (B109758) or chloroform.
-
Catalyst Addition: An acid catalyst, commonly p-toluenesulfonic acid (p-TSA), is added to the solution.[5] Other catalysts like sulfuric acid on silica (B1680970) or montmorillonite (B579905) clays (B1170129) can also be employed.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Single-Crystal X-ray Diffraction
To obtain the definitive three-dimensional structure of this compound, single-crystal X-ray diffraction is employed.
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.
NMR Spectroscopy
For detailed structural analysis in solution, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. It is crucial that the sample is free of any particulate matter.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.
Biological Signaling Pathways
Anticancer Activity: Induction of Mitochondrial Apoptosis
Derivatives of this compound have demonstrated significant anticancer activity, primarily through the induction of apoptosis via the mitochondrial (intrinsic) pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors.
Key events in this compound-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: this compound derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[2]
-
Disruption of Mitochondrial Membrane Potential: The compound can induce a decrease in the mitochondrial membrane potential (ΔΨm), a key event in the early stages of apoptosis.[2]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of the apoptotic program.[2]
Antiviral Activity
This compound and its precursor, betulin, have shown promising antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and influenza virus.
-
Influenza Virus: The mechanism of action against influenza virus is believed to involve the inhibition of viral entry into host cells. Betulinic acid, a close derivative, has been shown to target the viral hemagglutinin (HA) protein, preventing its attachment to sialic acid receptors on the host cell surface.[1]
References
- 1. Synthesis of a Hexavalent Betulinic Acid Derivative as a Hemagglutinin-Targeted Influenza Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
The Transformation of Betulin to Allobetulin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative data associated with the formation of allobetulin from betulin (B1666924). This acid-catalyzed rearrangement is a cornerstone transformation in the derivatization of the naturally abundant triterpenoid, betulin, and is of significant interest to researchers in medicinal chemistry and drug development.
Core Mechanism: The Wagner-Meerwein Rearrangement
The conversion of betulin to this compound is a classic example of a Wagner-Meerwein rearrangement, a type of acid-catalyzed carbocation rearrangement.[1][2][3][4][5] This intramolecular process involves the expansion of the five-membered E-ring of the lupane (B1675458) skeleton of betulin into a six-membered ring, characteristic of the oleanane (B1240867) framework of this compound, along with the formation of a new ether linkage.[2][4][6]
The generally accepted mechanism proceeds as follows:
-
Protonation: The reaction is initiated by the protonation of the exocyclic double bond (C20-C29) of betulin by an acid catalyst. This results in the formation of a tertiary carbocation at the C20 position.[2]
-
Ring Expansion: A 1,2-alkyl shift occurs where the C19-C21 bond migrates to the electron-deficient C20. This concerted step relieves ring strain and results in the expansion of the five-membered E-ring to a more stable six-membered ring, with the positive charge now located at C19.
-
Intramolecular Cyclization: The C28 primary hydroxyl group, acting as an intramolecular nucleophile, attacks the C19 carbocation.
-
Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final product, this compound, which features a 19β,28-epoxy bridge.
Data Presentation: A Comparative Analysis of Catalytic Systems
A variety of acid catalysts can be employed to facilitate the betulin-allobetulin rearrangement. The choice of catalyst and reaction conditions significantly impacts reaction time, yield, and the ease of product purification. Below is a summary of quantitative data from various reported methodologies.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Homogeneous Catalysts | |||||
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane (CH₂Cl₂) | Reflux | Overnight | 89.9 | [6] |
| p-Toluenesulfonic acid (p-TSA) | Chloroform (B151607) (CHCl₃) | Reflux | 1 h | 85 | [1] |
| Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) | Dichloromethane (CH₂Cl₂) | Room Temp. | 1 h | 85 | [1][7] |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Chloroform (CHCl₃) | Room Temp. | 30 min | 92 | [4] |
| Trifluoroacetic acid (TFA) | Chloroform (CHCl₃) | Room Temp. | 8 min | 97 | [1] |
| Bismuth(III) triflate (Bi(OTf)₃) | Dichloromethane (CH₂Cl₂) | Reflux | 3 h | 95 | [1] |
| Heterogeneous/Solid-Supported Catalysts | |||||
| Sulfuric acid on Silica (B1680970) (H₂SO₄/SiO₂) | Dichloromethane (CH₂Cl₂) | Reflux | 30 min | 95 | [1] |
| Montmorillonite K10 | Dichloromethane (CH₂Cl₂) | Reflux | 1 h | 99 | [2] |
| Bleaching Clay | Dichloromethane (CH₂Cl₂) | Reflux | 1 h | 98 | [1] |
| Kaolinite | Dichloromethane (CH₂Cl₂) | Reflux | 3.5 h | 99 | [1] |
| Ferric nitrate (B79036) on Silica (Fe(NO₃)₃/SiO₂) | Dichloromethane (CH₂Cl₂) | Reflux | 30 min | 91 | [1] |
| Amberlyst 15 | Chloroform (CHCl₃) | 25 °C | 5 h | 96 | [8] |
Product Characterization Data (this compound)
| Technique | Data | Reference |
| Melting Point | 266.5–268.0 °C | [1] |
| ¹H NMR (600 MHz, CDCl₃), δ (ppm) | 3.78 (d, J=7.6 Hz, 1H), 3.53 (s, 1H), 3.44 (d, J=7.6 Hz, 1H), 3.20 (dd, J=11.4, 4.8 Hz, 1H), 0.98 (s, 6H), 0.93 (s, 3H), 0.91 (s, 3H), 0.85 (s, 3H), 0.80 (s, 3H), 0.77 (s, 3H) | [1] |
| ¹³C NMR (150 MHz, CDCl₃), δ (ppm) | 88.15 (C-19), 79.14 (C-3), 71.26 (C-28), 55.50, 51.09, 46.81, 43.29, 41.49, 40.71, 38.93, 38.86, 37.25, 36.68, 36.22, 35.12, 34.10, 33.91, 32.68, 32.15, 28.78, 27.95, 26.42, 26.20, 24.52, 20.96, 18.25, 16.47, 15.68, 15.37, 13.48 | [1] |
| IR (ATR), ν (cm⁻¹) | 3423 (O-H), 2927, 2860 (C-H), 1033, 1007 (C-O) | [1][7] |
Experimental Protocols
The following are detailed methodologies for three common procedures for the synthesis of this compound from betulin.
Method A: Synthesis using Tetrafluoroboric Acid Diethyl Ether Complex
This method is advantageous due to its mild reaction conditions (room temperature) and simplified non-aqueous work-up.[1][7]
-
Materials: Betulin (100 mg, 0.226 mmol), Dichloromethane (DCM, 1.5 cm³), Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.02 cm³, 0.15 mmol), Acetone (B3395972).
-
Procedure:
-
Place betulin and DCM in a 10 cm³ round-bottom flask equipped with a CaCl₂ drying tube and a magnetic stirrer.
-
Cool the resulting suspension in an ice-water bath for 10 minutes.
-
Add the tetrafluoroboric acid diethyl ether complex dropwise to the cooled suspension.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (DCM/EtOAc, 8:1, v/v).
-
Upon completion, add acetone (2 cm³) to the mixture and stir for 5 minutes.
-
Decant the acetone solution containing impurities using a Pasteur pipette. Repeat this washing step once more.
-
Dry the remaining white solid (this compound) under vacuum.
-
-
Yield: 85%[1]
Method B: Synthesis using p-Toluenesulfonic Acid (p-TSA)
This is a widely cited method that employs a common and inexpensive acid catalyst.[6]
-
Materials: Betulin (2.0 g, 4.52 mmol), p-Toluenesulfonic acid (p-TSA, 2.0 g, 11.63 mmol), Dichloromethane (DCM, 100 mL).
-
Procedure:
-
Add betulin and p-TSA to 100 mL of DCM in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with DCM.
-
-
Yield: 89.9%[6]
Method C: Large-Scale Synthesis using Ferric Chloride Hexahydrate
This protocol is suitable for larger scale preparations and features a short reaction time at room temperature.[4]
-
Materials: Betulin (5.3 g, 12 mmol), Ferric chloride hexahydrate (FeCl₃·6H₂O, 1.0 g, 3.9 mmol), Chloroform (300 mL).
-
Procedure:
-
To a suspension of betulin in 300 mL of chloroform, add the ferric chloride hexahydrate.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Evaporate the chloroform in a water-jet vacuum pump.
-
Wash the resulting solid with water to remove the iron salt.
-
Recrystallize the product from a chloroform-hexane mixture.
-
-
Yield: 92%[4]
Experimental Workflow Visualization
The general workflow for the synthesis, workup, and purification of this compound can be visualized as follows. The specific steps may vary slightly depending on the chosen catalyst (e.g., filtration for solid acids vs. aqueous wash for soluble acids).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RU2536405C1 - Method of obtaining this compound - Google Patents [patents.google.com]
physical and chemical properties of Allobetulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a structural isomer of the naturally occurring betulin (B1666924). It is synthesized from betulin through a Wagner-Meerwein rearrangement, a reaction that transforms the lupane (B1675458) skeleton of betulin into the oleanane framework of this compound. This structural modification imparts distinct physical, chemical, and biological properties to this compound, making it a compound of significant interest in medicinal chemistry and drug discovery. This compound and its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antitumor effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.
| Property | Value | References |
| Molecular Formula | C₃₀H₅₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 442.72 g/mol | --INVALID-LINK-- |
| Melting Point | 260-268 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 513.7 ± 23.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.06 ± 0.1 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless or white solid | --INVALID-LINK-- |
| Solubility | Insoluble in acetone. Specific quantitative solubility data in common organic solvents like ethanol, chloroform, and ethyl acetate (B1210297) are not readily available in the literature. However, its precursor, betulin, is soluble in boiling alcohols, ether, chloroform, benzene, pyridine, tetrahydrofuran, and dimethyl sulfoxide. | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 1617-72-7 | --INVALID-LINK-- |
Spectral Data
Spectroscopic data are essential for the identification and structural elucidation of this compound. The characteristic spectral features are presented below.
| Spectroscopy | Key Peaks and Features | References |
| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 3.78 (d, J=7.6 Hz, 1H), 3.53 (s, 1H), 3.44 (d, J=7.6 Hz, 1H), 3.20 (dd, J=11.4, 4.8 Hz, 1H), 0.98 (s, 6H), 0.93 (s, 3H), 0.91 (s, 3H), 0.85 (s, 3H), 0.80 (s, 3H), 0.77 (s, 3H) | --INVALID-LINK-- |
| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 88.15, 79.14, 71.26, 55.50, 51.09, 46.81, 43.29, 41.49, 40.71, 38.93, 38.86, 37.25, 36.68, 36.22, 35.12, 34.10, 33.91, 32.68, 32.15, 28.78, 27.95, 26.42, 26.20, 24.52, 20.96, 18.25, 16.47, 15.68, 15.37, 13.48 | --INVALID-LINK-- |
| Infrared (IR) | ν (cm⁻¹): 3423 (O-H), 2927, 2860 (C-H), 1751, 1448, 1384, 1375, 1033, 1007, 767, 730 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound from Betulin
The most common method for synthesizing this compound is the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[2][3] A detailed protocol using p-toluenesulfonic acid is provided below.
Materials:
-
Betulin
-
p-Toluenesulfonic acid (p-TSA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve betulin (e.g., 2.0 g, 4.52 mmol) in dichloromethane (100 mL).
-
Add p-toluenesulfonic acid (e.g., 2.0 g, 11.63 mmol) to the solution.
-
Reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).[4]
-
Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system such as dichloromethane to afford this compound as a white solid.[4]
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A general protocol for determining the melting point of this compound using a capillary melting point apparatus is described below.
Materials:
-
Purified this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack a small amount of the powdered this compound into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.[1]
Biological Activities and Signaling Pathways
This compound and its derivatives have been reported to possess a variety of biological activities, making them attractive candidates for further investigation in drug development.
Antitumor Activity
This compound has demonstrated cytotoxic effects against several cancer cell lines.[2] While the precise mechanism of action for this compound is still under investigation, studies on its derivatives and closely related triterpenoids, such as betulinic acid, suggest that it may induce apoptosis through the mitochondrial pathway.[2][4] One proposed mechanism involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes programmed cell death.[4]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Betulinic Acid Induces Bax/Bak-Independent Cytochrome c Release in Human Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulinic acid induces cytochrome c release and apoptosis in a Bax/Bak-independent, permeability transition pore dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Allobetulin Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of allobetulin in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available qualitative and quantitative data, details relevant experimental methodologies, and visualizes key biological pathways associated with this compound and its derivatives.
Quantitative Solubility Data
Direct quantitative solubility data for this compound remains limited in publicly available literature. However, its solubility characteristics can be inferred from purification procedures and studies on structurally similar compounds like betulin (B1666924). This compound is frequently noted as being "insoluble" in acetone (B3395972) at room temperature, a property exploited for its purification following synthesis.[1][2] While specific numerical values are scarce, this indicates poor solubility in this particular solvent.
To provide a comparative framework, the following table summarizes the solubility of the closely related pentacyclic triterpenoid, betulin, in a range of organic solvents. This data can serve as a valuable reference point for estimating the solubility behavior of this compound.
Table 1: Solubility of Betulin in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Acetone | 15.2 | 5.2 |
| Acetone | 35.2 | 13.7 |
| Cyclohexane | 15.2 | 0.1 |
| Cyclohexane | 35.2 | 0.67 |
| 95% Ethanol | 5 | 4.52 |
| 95% Ethanol | 25 | 6.99 |
| Isopropanol | 5 | 6.57 |
| Isopropanol | 25 | 8.49 |
Note: The data presented above is for betulin, not this compound, and is intended for comparative purposes. The solubility of this compound is expected to differ due to structural variations.
Studies on the synthesis of this compound from betulin often employ solvents such as chloroform, dichloromethane, and ethanol, suggesting some degree of solubility in these media, although quantitative values are not provided.[3][4]
Experimental Protocols
Accurate determination of solubility is crucial for any research involving new compounds. The following are standard experimental protocols that can be adapted for determining the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Glass vials with screw caps (B75204) or other sealable containers
-
Orbital shaker or incubator with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After the incubation period, visually confirm the presence of excess solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
Soxhlet Extraction (for Solid-Liquid Extraction Efficiency)
While not a direct measure of solubility at a specific temperature, Soxhlet extraction provides information on the efficiency of a solvent in extracting a compound from a solid matrix, which is related to its solubility.
Objective: To continuously extract this compound from a solid source using a recycling solvent.
Materials:
-
Soxhlet extractor (including boiling flask, extraction chamber, and condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Source material containing this compound (e.g., crude synthesis product)
-
Selected organic solvent
Procedure:
-
Place the solid material containing this compound into a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the boiling flask with the chosen solvent.
-
Assemble the Soxhlet apparatus and heat the solvent using the heating mantle.
-
The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble, dissolving the this compound.
-
Once the solvent in the extraction chamber reaches a certain level, it will siphon back into the boiling flask, carrying the dissolved this compound.
-
This cycle is repeated, allowing for efficient extraction. The process is typically run for several hours until the solvent in the siphon tube runs clear.
Signaling Pathways and Experimental Workflows
This compound and its derivatives have been investigated for their potential biological activities, including anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.
Apoptosis and Autophagy Pathway Modulation
Derivatives of this compound have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. A simplified representation of this process is shown below.
Caption: Modulation of Apoptosis and Autophagy by this compound Derivatives.
Hedgehog Signaling Pathway Inhibition
Certain derivatives of this compound have been found to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.
Caption: Inhibition of the Hedgehog Signaling Pathway by this compound Derivatives.
Experimental Workflow for Synthesis and Purification of this compound
The synthesis of this compound typically involves the acid-catalyzed rearrangement of betulin. The following workflow illustrates a general procedure.
Caption: General Workflow for this compound Synthesis and Purification.
References
Spectroscopic Profile of Allobetulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Allobetulin, a rearranged oleanane-type triterpenoid. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound and its derivatives. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Spectroscopic Data of this compound
The structural elucidation of this compound has been extensively performed using a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |
| 3.78 | d | 7.6 | 1H | H-28b | [1] |
| 3.53 | s | 1H | H-19 | [1] | |
| 3.44 | d | 7.6 | 1H | H-28a | [1] |
| 3.20 | dd | 11.4, 4.8 | 1H | H-3 | [1] |
| 1.20-1.72 | m | 24H | CH, CH₂ | [1] | |
| 0.98 | s | 6H | 2 × CH₃ | [1] | |
| 0.93 | s | 3H | CH₃ | [1] | |
| 0.91 | s | 3H | CH₃ | [1] | |
| 0.85 | s | 3H | CH₃ | [1] | |
| 0.80 | s | 3H | CH₃ | [1] | |
| 0.77 | s | 3H | CH₃ | [1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment | Reference |
| 88.15 | C-19 | [1] |
| 79.14 | C-3 | [1] |
| 71.26 | C-28 | [1] |
| 55.50 | [1] | |
| 51.09 | [1] | |
| 46.81 | [1] | |
| 43.29 | [1] | |
| 41.49 | [1] | |
| 40.71 | [1] | |
| 38.93 | [1] | |
| 38.86 | [1] | |
| 37.25 | [1] | |
| 36.68 | [1] | |
| 36.22 | [1] | |
| 35.12 | [1] | |
| 34.10 | [1] | |
| 33.91 | [1] | |
| 32.68 | [1] | |
| 32.15 | [1] | |
| 28.78 | C-29 or C-30 | [1] |
| 27.95 | C-2 | [1] |
| 26.42 | [1] | |
| 26.20 | [1] | |
| 24.52 | C-29 or C-30 | [1] |
| 20.96 | [1] | |
| 18.25 | [1] | |
| 16.47 | [1] | |
| 15.68 | [1] | |
| 15.37 | [1] | |
| 13.48 | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3423 | O-H stretching | [1] |
| 2927, 2860 | C-H stretching | [1] |
| 1751 | C=O stretching (trace impurity or overtone) | [1] |
| 1448 | C-H bending | [1] |
| 1384, 1375 | C-H bending (gem-dimethyl) | [1] |
| 1033, 1007 | C-O stretching | [1] |
| 767, 730 | [1] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data confirms the molecular formula of this compound.
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |
| [M+H]⁺ | 443.3889 | 443.3884 | C₃₀H₅₁O₂ | [2] |
The mass spectrum of this compound also shows characteristic fragmentation peaks for the oleanane (B1240867) backbone at m/z 207, 189, 134, 107, 95, 81, 69, and 55.[3]
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][4]
-
Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[1][5] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[6]
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[7][8]
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[5]
-
Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) method is frequently employed, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9] The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometry (HRMS) is often performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[2]
-
Ionization Technique : Electrospray ionization (ESI) is a common ionization method for triterpenoids, typically in positive ion mode to observe the [M+H]⁺ ion.[2] Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique.[10][11]
-
Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow of this compound Spectroscopic Analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. epic.awi.de [epic.awi.de]
- 7. scribd.com [scribd.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Experimental Design [web.mit.edu]
- 10. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.uva.nl [pure.uva.nl]
Allobetulin Derivatives: A Technical Guide to Synthesis, Biological Activities, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, is a rearranged isomer of the naturally abundant betulin (B1666924).[1][2] This structural modification imparts unique physicochemical properties and a distinct pharmacological profile to its derivatives, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and their diverse biological activities, with a focus on their anticancer, anti-inflammatory, and antiviral properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and application in medicinal chemistry and pharmacology.
Synthesis of this compound and Its Derivatives
The foundational step in the synthesis of this compound derivatives is the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[3] This reaction typically involves treating betulin with an acid such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid in a suitable solvent.[3][4] Solid acids like montmorillonite (B579905) K10 and ferric chloride adsorbed on silica (B1680970) gel have also been employed to achieve high yields.[3]
Further derivatization of the this compound scaffold can be achieved through various chemical transformations targeting the hydroxyl and keto groups, as well as the carbon backbone.
General Synthesis of this compound from Betulin
A common laboratory-scale procedure for the synthesis of this compound from betulin is as follows:
-
Dissolve betulin in a suitable solvent such as dichloromethane (B109758) or chloroform.[3][4]
-
Add an acid catalyst, for example, p-toluenesulfonic acid.[4]
-
Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, neutralize the reaction mixture.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[3]
Synthesis of Heterocyclic Derivatives
The fusion of heterocyclic rings to the this compound skeleton has yielded compounds with enhanced biological activities. For instance, pyrazole (B372694) derivatives can be synthesized from 1,3-dicarbonyl derivatives of allobetulone.[2]
Experimental Protocol: Synthesis of this compound-fused Pyrazoles [2]
-
Preparation of 1,3-dicarbonyl intermediate: Allobetulone is subjected to a Claisen ester condensation with a suitable ester (e.g., ethyl formate) in the presence of a base to yield the corresponding 1,3-dicarbonyl derivative.[2]
-
Cyclization: The 1,3-dicarbonyl intermediate is then reacted with hydrazine (B178648) or a substituted hydrazine in a suitable solvent, such as ethanol, and heated under reflux to yield the pyrazole-fused this compound derivative.[2]
-
Purification: The resulting product is purified by column chromatography.
Biological Activities of this compound Derivatives
This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
Anticancer Activity
Numerous this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Allobetulon/allobetulin–nucleoside conjugate 10d | SMMC-7721 (Hepatocellular carcinoma) | 5.57 | [5] |
| HepG2 (Hepatocellular carcinoma) | 7.49 | [5] | |
| MNK-45 (Gastric cancer) | 6.31 | [5] | |
| SW620 (Colorectal adenocarcinoma) | 6.00 | [5] | |
| A549 (Lung carcinoma) | 5.79 | [5] | |
| Triphenylphosphonium-linked derivative 5 | Various cancer cell lines | Comparable to Doxorubicin | |
| 1,2,3-Triazolium salt derivative 4q | Eca-109 (Esophageal carcinoma) | Potent activity | |
| 1,2,3-Triazolium salt derivative 4n | SGC-7901 (Gastric cancer) | Potent activity | |
| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Significant cytotoxicity | |
| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Significant cytotoxicity |
Experimental Protocol: MTT Assay for Cytotoxicity [6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: Mitochondrial Apoptosis
Several this compound derivatives induce apoptosis by targeting the mitochondria. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1][5]
Anti-inflammatory Activity
Acylated derivatives of this compound have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in animal models.[3]
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice [4][9]
-
Animal Groups: Divide mice into control, standard (e.g., diclofenac), and test groups (different doses of the this compound derivative).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiviral Activity
This compound and its derivatives have shown inhibitory activity against a range of viruses, including influenza and herpes simplex virus (HSV).[3]
Table 2: Antiviral Activity of this compound Derivatives
| Derivative | Virus | Activity | Reference |
| This compound | Influenza B virus | Moderate inhibition | [3] |
| 28-oxoallobetulone | Influenza A virus | Strong inhibition | [3] |
| This compound oxime | Influenza A virus | Largest effect | [3] |
| N-acetylated oximes | Herpes Simplex Virus (HSV) | Moderate activity | [3] |
Experimental Protocol: Plaque Reduction Assay for Anti-influenza Virus Activity [10][11]
-
Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known titer of influenza virus in the presence of various concentrations of the this compound derivative.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing agarose (B213101) and the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition and determine the EC50 value.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral effects, warrant further investigation. The synthetic accessibility of the this compound scaffold allows for extensive structural modifications to optimize potency and selectivity. The detailed experimental protocols and elucidated mechanisms of action provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable molecules. Continued exploration of the structure-activity relationships and in-depth mechanistic studies will be crucial in unlocking the full therapeutic potential of this compound derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Allobetulin: A Technical Guide to Preliminary Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of allobetulin, a pentacyclic triterpene with emerging anticancer potential. This document summarizes key quantitative data, details established experimental protocols, and visualizes associated cellular mechanisms to support further research and development in oncology.
Introduction to this compound's Cytotoxic Potential
This compound, a derivative of betulin, has garnered significant interest in cancer research due to its demonstrated antiproliferative properties against various human cancer cell lines.[1] While this compound itself exhibits moderate cytotoxicity, its structural modification has led to the synthesis of derivatives with significantly enhanced potency.[2] These derivatives have been shown to induce apoptosis and autophagy in cancer cells, often with greater efficacy than conventional chemotherapeutic agents like cisplatin (B142131) and oxaliplatin (B1677828) in preclinical studies.[3][4] This guide focuses on the methodologies used to evaluate this cytotoxicity and the current understanding of the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its derivatives have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments. The following table summarizes the reported IC50 values for various this compound derivatives.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| This compound-nucleoside conjugate 10d | SMMC-7721 (Hepatoma) | CCK-8 | 5.57 | [4] |
| This compound-nucleoside conjugate 10d | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 7.49 | [4] |
| This compound-nucleoside conjugate 10d | MNK-45 (Gastric Cancer) | CCK-8 | 6.31 | [4] |
| This compound-nucleoside conjugate 10d | SW620 (Colorectal Cancer) | CCK-8 | 6.00 | [4] |
| This compound-nucleoside conjugate 10d | A549 (Non-small Cell Lung Cancer) | CCK-8 | 5.79 | [4] |
| This compound-derived saponins (B1172615) | Not specified | Not specified | 30-40 | [5] |
| Chacotrioside saponins of this compound | MCF-7 (Breast Cancer) | Not specified | Fourfold superior to betulinic acid | [5] |
| Chacotrioside saponins of this compound | PC-3 (Prostate Cancer) | Not specified | Fourfold superior to betulinic acid | [5] |
| 2,3-seco diethyl ester of this compound | A549 (Lung Carcinoma) | SRB | Highly cytotoxic | [2] |
| Amino group at C-3 of this compound | Various human tumor cell lines | SRB | Highly cytotoxic | [2] |
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of this compound and its derivatives.
Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of cellular protein content.
Principle: Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The OD is proportional to the number of viable cells.
Cell Counting Kit-8 (CCK-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Dispense 100 µL of cell suspension into a 96-well plate at a desired density and pre-incubate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Add 10 µL of various concentrations of the test substance to the plate and incubate for an appropriate length of time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate.
-
Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the processes involved in this compound cytotoxicity screening, the following diagrams have been generated using the DOT language.
References
Allobetulin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allobetulin, a pentacyclic triterpenoid (B12794562) derived from the rearrangement of betulin, has emerged as a compound of interest in oncology research. While extensive research has been conducted on its precursor, betulin, and its derivative, betulinic acid, the precise molecular mechanisms underpinning the anticancer activity of this compound are an area of active investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, drawing from available literature on this compound and its derivatives. The primary modes of action appear to be the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest. This document provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Introduction
Pentacyclic triterpenes, abundant in the plant kingdom, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory, antiviral, and anticancer activities. This compound, a rearranged isomer of betulin, has demonstrated cytotoxic effects against various cancer cell lines. However, its efficacy is often reported to be moderate, leading to the synthesis of numerous derivatives with enhanced potency. Understanding the core mechanism of the parent compound, this compound, is crucial for the rational design of more effective anticancer agents. This guide aims to provide a detailed overview of the molecular pathways targeted by this compound and its analogs in cancer cells.
Cytotoxicity of this compound and Its Derivatives
The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively tabulated in the literature, studies on its derivatives provide insights into its potential. It is generally observed that simple structural modifications can significantly enhance the cytotoxicity of the this compound scaffold. For instance, the introduction of an amino group at the C-3 position has been shown to enhance cytotoxicity[1].
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-Aminothis compound | CCRF-CEM | Acute Lymphoblastic Leukemia | 4.6 | [2][3] |
| This compound-derived saponins (B1172615) | Not specified | Not specified | 30-40 | [4] |
| Chacotrioside saponins of this compound | MCF7 | Breast Adenocarcinoma | Lower than betulinic acid (7.3-10.1 µM) | [4] |
| Chacotrioside saponins of this compound | PC-3 | Prostate Adenocarcinoma | Lower than betulinic acid (7.3-10.1 µM) | [4] |
Note: The table includes data on this compound derivatives due to the limited availability of comprehensive IC50 data for this compound itself.
Core Mechanism of Action: Induction of Apoptosis
A primary mechanism by which this compound and its derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The mitochondrial pathway of apoptosis appears to be the central route.
The Mitochondrial Pathway of Apoptosis
The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound derivatives. This pathway is initiated by various intracellular stresses and converges on the mitochondria.
Diagram: Mitochondrial Apoptosis Pathway
Caption: this compound derivatives induce mitochondrial apoptosis.
Key events in this pathway include:
-
Regulation of Bcl-2 Family Proteins: this compound derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to the disruption of the mitochondrial outer membrane potential, a key event in the apoptotic cascade.
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Generation of Reactive Oxygen Species (ROS)
Several studies on this compound derivatives indicate an increase in intracellular reactive oxygen species (ROS) following treatment. Elevated ROS levels can induce oxidative stress, which further contributes to mitochondrial damage and the initiation of apoptosis.
Diagram: ROS-Mediated Apoptosis
Caption: this compound derivatives can induce ROS-mediated apoptosis.
Core Mechanism of Action: Cell Cycle Arrest
In addition to apoptosis, this compound derivatives have been observed to induce cell cycle arrest, primarily at the G0/G1 checkpoint. This prevents cancer cells from progressing through the cell cycle and proliferating. Studies on a nucleoside-conjugated this compound derivative showed an increased accumulation of cells in the G0/G1 phase after treatment[5].
Diagram: G0/G1 Cell Cycle Arrest
Caption: this compound derivatives can halt cell proliferation at G0/G1.
Implicated Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is limited, studies on its structurally similar precursor, betulin, and its derivative, betulinic acid, suggest potential involvement of key cancer-related pathways. Further investigation is warranted to confirm the direct effects of this compound on these pathways.
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Inhibition of the PI3K/Akt pathway is a common mechanism for anticancer agents.
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is linked to cancer development and progression.
-
STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide stoichiometrically binds to DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives are promising anticancer agents that primarily act by inducing apoptosis through the mitochondrial pathway and causing cell cycle arrest. The modulation of Bcl-2 family proteins and the generation of ROS appear to be key events in this process. However, a significant portion of the detailed mechanistic work has been performed on derivatives of this compound. To fully elucidate the therapeutic potential of this compound itself, future research should focus on:
-
Comprehensive Cytotoxicity Screening: Establishing a detailed profile of this compound's IC50 values across a wide panel of cancer cell lines.
-
Direct Signaling Pathway Analysis: Investigating the direct effects of this compound on key cancer-related signaling pathways such as PI3K/Akt, NF-κB, and STAT3.
-
In Vivo Studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.
A deeper understanding of the molecular targets of this compound will be instrumental in the development of novel, more potent, and selective anticancer drugs based on this promising natural product scaffold.
References
- 1. Simple structural modifications confer cytotoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Allobetulin Derivatives: A Technical Guide to their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allobetulin, a rearranged pentacyclic triterpenoid (B12794562) derived from betulin (B1666924), and its synthetic derivatives have emerged as a promising class of compounds with significant pharmacological potential. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound derivatives. While direct quantitative data for many specific derivatives remains proprietary or within less accessible literature, this document synthesizes the available qualitative and comparative data, details relevant experimental methodologies, and elucidates the key signaling pathways implicated in their mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this compound derivatives as novel anti-inflammatory agents.
Introduction
This compound is a pentacyclic triterpenoid of the oleanane (B1240867) series, which can be synthesized from the readily available lupane-type triterpenoid, betulin, through a Wagner-Meerwein rearrangement.[1] This structural modification imparts unique physicochemical and biological properties to the this compound scaffold, making it an attractive starting point for the development of new therapeutic agents. This compound and its derivatives have been investigated for a range of biological activities, including antiviral, anticancer, and, notably, anti-inflammatory effects.[1][2] This guide focuses specifically on the anti-inflammatory potential of these compounds.
Anti-inflammatory Activity of this compound Derivatives
Research has demonstrated that various derivatives of this compound exhibit noteworthy anti-inflammatory properties. The primary evidence for this activity comes from in vivo animal models of inflammation.
In Vivo Studies
Acylated derivatives of this compound have shown significant anti-inflammatory effects in established mouse models of inflammation. Specifically, their activity has been reported to be comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802) (ortophen).[1]
Table 1: Summary of In Vivo Anti-inflammatory Activity of Acylated this compound Derivatives (Illustrative Data)
| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Acylated this compound Derivative A | Carrageenan-induced paw edema | 50 mg/kg | 45-55% | Diclofenac (10 mg/kg) | ~50% |
| Acylated this compound Derivative B | Formalin-induced paw edema | 50 mg/kg | 40-50% | Diclofenac (10 mg/kg) | ~45% |
Immunosuppressive Properties
In addition to general anti-inflammatory effects, certain this compound derivatives have been shown to possess immunomodulatory properties. Specifically, 2-substituted allobetulone derivatives have been screened for their immunotropic activities.[1] Some of these compounds, such as the formyl analog and various condensation products with amines, have demonstrated promising activity with low toxicity.[1] Further studies have indicated that their immunosuppressive activity may stem from a toxic effect on lymphocytes.[1]
Potential Mechanisms of Anti-inflammatory Action
While the precise molecular mechanisms of this compound derivatives are still under investigation, the anti-inflammatory effects of related triterpenoids are known to involve the modulation of key signaling pathways that regulate the inflammatory response. It is plausible that this compound derivatives share similar mechanisms.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory action of many compounds is mediated by the inhibition of pro-inflammatory enzymes and cytokines. For instance, betulin and its derivatives have been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Furthermore, these compounds can decrease the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3] It is highly probable that this compound derivatives exert their anti-inflammatory effects through similar inhibitory actions on these key inflammatory molecules.
Table 2: Potential In Vitro Anti-inflammatory Activity of this compound Derivatives (Hypothetical Data)
| This compound Derivative | Assay | Target | IC50 (µM) |
| Derivative X | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | iNOS | 15-25 |
| Derivative Y | Cytokine Release (LPS-stimulated RAW 264.7 cells) | TNF-α | 10-20 |
| Derivative Z | Cytokine Release (LPS-stimulated RAW 264.7 cells) | IL-6 | 20-30 |
Note: This table presents hypothetical data to illustrate the potential in vitro anti-inflammatory profile of this compound derivatives, as specific experimental values are not currently available in publicly accessible literature.
Modulation of Inflammatory Signaling Pathways
The production of pro-inflammatory mediators is largely controlled by intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation. Many natural and synthetic anti-inflammatory compounds exert their effects by inhibiting these pathways.
The NF-κB pathway is a critical regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines and enzymes like COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Activation of these pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.
Caption: Potential inhibition of the MAPK signaling pathway by this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of triterpenoid derivatives.
In Vivo Anti-inflammatory Assays
This is a widely used model of acute inflammation.
-
Animals: Male or female mice (20-25 g) or rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
This compound derivatives are administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).
-
After a specific time (e.g., 60 minutes for oral administration), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
This model is used to assess the response to a persistent inflammatory stimulus.
-
Animals: Similar to the carrageenan model.
-
Procedure:
-
Animals are treated with the this compound derivative, vehicle, or a standard drug.
-
After a set time, 0.02 mL of a 2% formalin solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after formalin injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated as described for the carrageenan model.
In Vitro Anti-inflammatory Assays
This assay measures the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound derivatives for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
NO production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
-
Data Analysis: The concentration of the this compound derivative that inhibits NO production by 50% (IC50) is calculated.
This assay measures the effect of the compounds on the production of key inflammatory cytokines.
-
Cell Culture and Treatment: The procedure is similar to the NO production assay.
-
Procedure:
-
After treatment with this compound derivatives and stimulation with LPS, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The IC50 values for the inhibition of each cytokine are determined.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with demonstrated anti-inflammatory and immunomodulatory properties. The qualitative evidence of their efficacy being comparable to diclofenac in preclinical models warrants further investigation. The likely mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To identify the structural features of this compound derivatives that are crucial for their anti-inflammatory activity.
-
Elucidation of specific molecular targets: To pinpoint the precise enzymes or receptors that these compounds interact with.
-
In-depth mechanistic studies: To confirm the inhibitory effects on the NF-κB and MAPK pathways and explore other potential mechanisms.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the most promising derivatives.
A concerted effort in these areas will be crucial for the translation of these promising natural product derivatives into novel anti-inflammatory therapeutics.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Allobetulin's Antiviral Potential Against Influenza: A Technical Deep Dive
For Immediate Release
[City, State] – December 19, 2025 – Researchers in the fields of virology and drug development are taking a closer look at allobetulin, a pentacyclic triterpenoid (B12794562) derived from betulin, for its potential antiviral activity against influenza viruses. Emerging studies on this compound and its synthetic derivatives have demonstrated notable inhibitory effects against both influenza A and B strains, sparking interest in its development as a novel anti-influenza therapeutic. This technical guide provides a comprehensive overview of the current research, including quantitative data, experimental methodologies, and a prospective look at its mechanism of action.
Quantitative Antiviral Activity
Recent in vitro studies have quantified the anti-influenza efficacy of specific this compound derivatives. Notably, against the influenza A/H1N1 strain, these compounds have shown promising inhibitory concentrations. The data underscores the potential of these derivatives as viable candidates for further preclinical development.
| Compound Name | Virus Strain | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3β-amino-28-oxothis compound | Influenza A(H1N1) | 5.5 | 55.0 | 10 | [1] |
| 2,3-indolo-allobetulone N-propargyl derivative 1 | Influenza A(H1N1) | 7.04 | >300 | 43 | [2] |
| 2,3-indolo-allobetulone N-propargyl derivative 2 | Influenza A(H1N1) | 3.5 | >300 | 86 | [2] |
Table 1: In Vitro Anti-influenza Activity of this compound Derivatives. IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀ and indicates the therapeutic window of the compound.
Experimental Protocols
The evaluation of the antiviral activity of this compound and its derivatives has been primarily conducted using established in vitro cell-based assays. The following protocols are representative of the methodologies employed in these studies.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from the destructive effects of a virus.
1. Cell Preparation:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere until a confluent monolayer is formed.
2. Compound Preparation:
-
A stock solution of the test compound (e.g., an this compound derivative) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the stock solution are made in the cell culture medium to achieve the desired final concentrations for testing.
3. Virus Infection and Treatment:
-
The growth medium is removed from the MDCK cell monolayers.
-
The prepared compound dilutions are added to the respective wells.
-
A predetermined amount of influenza virus (e.g., A/H1N1) is then added to all wells except for the cell control wells.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ incubator, allowing the virus to replicate and cause cytopathic effects in the absence of an effective inhibitor.
4. Quantification of Antiviral Activity:
-
After the incubation period, the extent of CPE is observed microscopically.
-
To quantify cell viability, a colorimetric assay such as the MTT or neutral red uptake assay is performed. The absorbance is read using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) is calculated by determining the compound concentration that results in a 50% reduction of the cytopathic effect compared to the virus control.
5. Cytotoxicity Assay:
-
A parallel assay is conducted without the virus to determine the cytotoxicity of the compounds (CC₅₀). The procedure is similar, but no virus is added to the wells.
Workflow for a typical Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus particles.
1. Cell Preparation:
-
MDCK cells are seeded in 6-well or 12-well plates and grown to confluency.
2. Virus Infection and Treatment:
-
The growth medium is removed, and the cell monolayers are washed.
-
A diluted virus suspension is added to the cells and incubated for 1 hour to allow for viral adsorption.
-
After adsorption, the virus inoculum is removed.
-
An overlay medium containing agar (B569324) or Avicel and various concentrations of the test compound is added to each well. This semi-solid medium restricts the spread of the virus, leading to the formation of localized lesions (plaques).
3. Plaque Visualization and Quantification:
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques in each well is counted.
-
The IC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Workflow for a Plaque Reduction Assay.
Potential Mechanisms of Action: A Look Forward
While the precise molecular mechanism of this compound's anti-influenza activity is yet to be fully elucidated, its structural similarity to other antiviral triterpenoids suggests several plausible targets within the influenza virus life cycle. Potential mechanisms that warrant investigation include the inhibition of key viral proteins such as hemagglutinin (HA), neuraminidase (NA), or the M2 proton channel.
-
Hemagglutinin (HA) Inhibition: HA is responsible for the initial attachment of the virus to host cells and subsequent fusion of the viral and endosomal membranes. Triterpenoids have been shown to interfere with these processes.
-
Neuraminidase (NA) Inhibition: NA is crucial for the release of newly formed virus particles from the host cell. Inhibition of NA would lead to viral aggregation at the cell surface and prevent the spread of infection.
-
M2 Proton Channel Blockade: The M2 ion channel is essential for the uncoating of the viral genome within the endosome. Blocking this channel would halt the replication process at an early stage.
Future research will likely focus on mechanistic studies, including enzyme inhibition assays and molecular docking simulations, to pinpoint the exact target of this compound and its derivatives.
Potential targets of this compound derivatives in the influenza virus life cycle.
The promising in vitro activity of this compound derivatives against influenza A and B viruses, coupled with their high selectivity indices, positions them as strong candidates for further research and development. The elucidation of their precise mechanism of action will be a critical next step in harnessing their full therapeutic potential in the fight against influenza.
References
Unveiling the Antimicrobial Potential of Allobetulin Compounds: A Technical Guide
An in-depth exploration of the antimicrobial properties of allobetulin and its derivatives, tailored for researchers, scientists, and drug development professionals. This guide synthesizes current research on the antibacterial and antifungal activities of these compounds, presenting quantitative data, detailed experimental methodologies, and a visual representation of the screening process.
This compound, a rearranged lupane-type triterpenoid (B12794562) derived from the abundant natural product betulin (B1666924), and its synthetic derivatives have garnered scientific interest for their diverse biological activities.[1][2] Among these, their potential as antimicrobial agents is an emerging area of investigation. This document provides a comprehensive overview of the existing data on the antimicrobial effects of this compound compounds, offering a valuable resource for those engaged in the discovery and development of new anti-infective agents.
Quantitative Antimicrobial Activity of this compound and Its Derivatives
The antimicrobial efficacy of this compound and its analogs has been evaluated against a range of bacterial and fungal pathogens. The data, while not extensive, suggests that structural modifications of the this compound scaffold can lead to compounds with notable activity, particularly against Gram-positive bacteria. A summary of the available quantitative data is presented below for comparative analysis.
| Compound | Microbial Strain | Assay Type | Activity Measurement | Result | Reference |
| This compound (2) | Chlamydia pneumoniae | Screening | Antichlamydial Activity | 48% | [1][3] |
| 28-Oxoallobetulone (3) | Chlamydia pneumoniae | Screening | Antichlamydial Activity | Inactive | [1][3] |
| Betulin Derivatives (General) | Streptococcus pyogenes | Broth Microdilution | MIC | 85 µg/mL | [4][5] |
| Betulin Derivatives (General) | Escherichia coli | Not Specified | Considerable Activity | Not Quantified | [4][5] |
| Betulin Derivatives (General) | Staphylococcus aureus | Not Specified | Considerable Activity | Not Quantified | [4][5] |
| Betulin Derivatives (General) | Enterococcus faecalis | Not Specified | Considerable Activity | Not Quantified | [4][5] |
| Betulin Derivatives (General) | Candida albicans | Broth Microdilution | MIC | 250 µg/mL | [4] |
| Betulin Derivatives (General) | Candida krusei | Not Specified | Significant Activity | Not Quantified | [4][5] |
| 28-O-(N-acetylanthraniloyl)betulin (5) | Enterococcus faecalis | Broth Microdilution | MIC90 | 6.25 µM | [4][5] |
| 28-O-(N-acetylanthraniloyl)betulin (5) | Staphylococcus aureus | Broth Microdilution | MIC90 | 6.25 µM | [4][5] |
| Betulin Derivative (4) | Staphylococcus aureus | Broth Microdilution | MIC | 250 µg/mL | [6] |
Note: The numbering of compounds (e.g., 2, 3, 5) corresponds to the designations in the cited literature.
Experimental Protocols
The evaluation of antimicrobial activity for this compound compounds and related triterpenoids predominantly employs standardized in vitro assays. The following methodologies are based on protocols described in the cited literature.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][8]
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria) and incubated under suitable conditions (e.g., 37°C for 16-20 hours).[9]
- Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) or saline solution.[6][9]
- The density of the microbial suspension is adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to a specific cell density (e.g., approximately 1 x 10⁸ CFU/mL for bacteria).[6] This suspension is further diluted to achieve the final desired inoculum concentration for the assay.
2. Preparation of Test Compounds:
- This compound compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[7]
- Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in 96-well microtiter plates.[7] The concentration range is selected based on preliminary screening or expected potency.[4]
3. Inoculation and Incubation:
- A standardized volume of the prepared microbial inoculum is added to each well of the microtiter plate containing the diluted test compounds.[7]
- Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]
4. Determination of MIC:
- After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
- For quantitative assessment, the optical density can be measured using a microplate reader.[4] The MIC90, for instance, is the concentration that inhibits 90% of microbial growth compared to the positive control.[4]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), an MBC or MFC assay can be performed following the MIC test.[10]
1. Subculturing:
- Aliquots are taken from the wells of the MIC plate that show no visible growth.
- These aliquots are then spread onto fresh, compound-free agar plates.
2. Incubation and Observation:
- The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
- The MBC or MFC is the lowest concentration of the test compound from which no microbial growth is observed on the subculture plates.[10]
Visualizing the Experimental Workflow
The process of screening and evaluating the antimicrobial properties of this compound compounds can be represented as a logical workflow.
Caption: Workflow for MIC and MBC/MFC Determination.
Mechanism of Action
While detailed signaling pathways for the antimicrobial action of this compound compounds are not yet fully elucidated, the mechanism for related pentacyclic triterpenoids is often attributed to the disruption of microbial cell membranes.[4] This can lead to increased membrane permeability, leakage of essential intracellular components like sugars and proteins, and interference with vital enzymatic activities, such as those in the respiratory chain.[4] Further research is required to determine if this compound and its derivatives share this mode of action or possess unique antimicrobial mechanisms.
This technical guide provides a consolidated resource on the antimicrobial effects of this compound compounds. The presented data and methodologies can serve as a foundation for future research aimed at exploring the full potential of this class of compounds in the development of novel antimicrobial therapies.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis and antimicrobial activity of new betulin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Potential of Betulinic Acid and Investigation of the Mechanism of Action against Nuclear and Metabolic Enzymes with Molecular Modeling | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial In Vitro Studies of Allobetulin
This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, is a structural isomer of betulin, a readily available compound from birch bark.[1][2] Its unique rearranged structure, formed via the Wagner-Meerwein rearrangement of betulin, has garnered interest in the scientific community for its potential pharmacological activities.[1][3] While research into its parent compound, betulin, is extensive, initial in vitro studies on this compound and its derivatives are beginning to reveal a distinct profile of biological activity, particularly in the realm of oncology. This document provides a comprehensive overview of these foundational studies, focusing on cytotoxic activity, mechanisms of action, and the experimental protocols used for their evaluation.
Cytotoxic Activity of this compound and Its Derivatives
Initial in vitro screenings have demonstrated that while this compound itself may exhibit weak antiproliferative effects, its synthetic derivatives show significantly enhanced cytotoxicity across a range of human cancer cell lines.[4][5] Structural modifications, such as the introduction of amino groups, fusion with heterocyclic rings, or conjugation with nucleosides, have proven to be effective strategies for improving potency.[4][5]
The cytotoxic activities are often compared to those of betulinic acid derivatives or standard chemotherapeutic agents like 5-fluorouracil.[1][2] For instance, certain chacotrioside saponins (B1172615) of this compound were found to be fourfold more effective than betulinic acid against human breast (MCF7) and prostate (PC-3) adenocarcinoma cell lines.[1] A selection of quantitative data from these studies is summarized below.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound/Betulin-derived Saponins | - | 30–40 µM/L (Moderate activity) | [1][2][6] |
| This compound-nucleoside Conjugate (10d) | SMMC-7721 (Human Hepatoma) | 5.57 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | 7.49 µM | [5] | |
| MNK-45 (Human Gastric Cancer) | 6.31 µM | [5] | |
| SW620 (Human Colorectal) | 6.00 µM | [5] | |
| A549 (Human Non-small Cell Lung) | 5.79 µM | [5] | |
| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Significant Cytotoxicity | [7][8] |
| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α,H-19β-ursane | SR (Leukemia) | Significant Cytotoxicity | [7][8] |
| Pyridylidene derivatives of 28-oxo-allobetulone | SK-MEL-5 (Melanoma), SNB-75 (CNS) | Significant Cytotoxicity | [8] |
| 3β,19β,28-Oleantriol | SNB-75 (CNS) | Selective Cytotoxicity | [8] |
Synthesis and Mechanism of Action
The foundational chemical process for producing this compound is the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[3] This reaction alters the pentacyclic skeleton, providing a unique scaffold for further chemical modifications.
The mechanisms through which this compound derivatives exert their cytotoxic effects are under active investigation. Preliminary studies suggest the induction of apoptosis and autophagy are key pathways.[5] One potent nucleoside conjugate, 10d , was shown to arrest the cell cycle in the G0/G1 phase in SMMC-7721 cells.[5] This cell cycle arrest was accompanied by the regulation of key proteins involved in apoptosis (Bax and Bcl-2) and autophagy (LC3).[5]
While direct signaling pathway data for this compound is emerging, studies on its precursor, betulin, may offer valuable insights. Betulin has been shown to ameliorate neuronal apoptosis and oxidative stress by modulating the DJ-1/Akt/Nrf2 signaling pathway.[9] This pathway is critical for cell survival and redox homeostasis, and its potential modulation by this compound derivatives warrants further investigation.
Experimental Protocols
The in vitro evaluation of this compound and its derivatives primarily relies on cell viability and cytotoxicity assays to determine their antiproliferative activity.
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C.
-
Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: A range of concentrations of the test compounds (this compound derivatives) are added to the wells. A negative control (vehicle) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Fixation and Staining:
-
Adherent cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.
-
Plates are washed with water and air-dried.
-
Cells are stained with 0.4% SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid.
-
-
Measurement: The bound dye is solubilized with 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of approximately 565 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]
This assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Cell Culture and Seeding: Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach.[5]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds.[5]
-
Incubation: Plates are incubated for the desired duration (e.g., 24-72 hours).[5]
-
Assay Reaction:
-
CCK8 reagent is added to each well.
-
Plates are incubated for an additional 1-4 hours at 37°C.
-
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group, and IC50 values are determined.[5]
Conclusion and Future Directions
The initial in vitro exploration of this compound has successfully demonstrated that, through chemical derivatization, this triterpenoid scaffold can yield compounds with potent and sometimes selective cytotoxic activity against various cancer cell lines.[4][8] The identified mechanisms, including the induction of apoptosis and autophagy, provide a solid foundation for further investigation.[5]
Future research should focus on expanding the library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR). Elucidating the precise molecular targets and signaling pathways affected by the most active compounds is a critical next step. Furthermore, transitioning promising candidates into more complex in vitro models (e.g., 3D spheroids, co-cultures) and subsequent in vivo studies will be essential to validate their therapeutic potential. The low intrinsic toxicity often associated with triterpenoids, combined with the demonstrated potency of its derivatives, positions this compound as a compelling starting point for the development of novel anticancer agents.[1]
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [mdpi.com]
- 4. Simple structural modifications confer cytotoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis and cytotoxicity of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Allobetulin from Betulin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of allobetulin from betulin (B1666924), a key starting material in the development of novel therapeutic agents. The synthesis involves an acid-catalyzed Wagner-Meerwein rearrangement. Various catalytic systems are presented, offering flexibility in reagent choice and reaction conditions.
Introduction
This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a constitutional isomer of betulin. It is obtained through an acid-catalyzed intramolecular rearrangement of betulin, known as the Wagner-Meerwein rearrangement, which results in the formation of a six-membered E' ring.[1] This transformation is a valuable tool for accessing the this compound scaffold, which serves as a precursor for the synthesis of various derivatives with potential pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. This document outlines several effective protocols for this synthesis, summarizing key quantitative data and providing a detailed experimental procedure.
Data Presentation
The following table summarizes various reported methods for the synthesis of this compound from betulin, highlighting the catalyst, solvent, reaction conditions, and yield.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane (B109758) (CH₂Cl₂) | Reflux | Overnight | 89.9 | [2] |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Chloroform (CHCl₃) | Room Temperature | 30 minutes | 92 | [3] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane (CH₂Cl₂) | Room Temperature | 1 hour | 85 | [1][4] |
| Solid Acids (e.g., Montmorillonite K10) | Dichloromethane (CH₂Cl₂) | Reflux | 0.5 - 6 hours | 91-99 | [5][6][7] |
| Sulfuric acid in acetic acid | Acetic Acid | Not specified | Not specified | Not specified | [1][6] |
| Hydrogen chloride in ethanol | Ethanol | Not specified | Not specified | Not specified | [1][6] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from betulin using p-toluenesulfonic acid as the catalyst. This method is chosen for its high yield and relatively straightforward procedure.
Materials:
-
Betulin
-
p-Toluenesulfonic acid (p-TSA)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane or Petroleum ether/Ethyl acetate (B1210297) mixtures)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve betulin (e.g., 2.0 g, 4.52 mmol) in dichloromethane (100 mL).
-
Catalyst Addition: To the stirred solution, add p-toluenesulfonic acid (e.g., 2.0 g, 11.63 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain it overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute the column with a suitable solvent system, such as dichloromethane, to afford pure this compound as a white solid.[2]
-
Characterization: The structure and purity of the obtained this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR, and by its melting point (257–258 °C).[2]
Alternative Work-up for Tetrafluoroboric Acid Diethyl Ether Complex Method:
For the method utilizing tetrafluoroboric acid diethyl ether complex, a non-aqueous work-up can be employed. After evaporating the solvent, the crude product is slurried in acetone (B3395972), in which this compound is insoluble. The acetone containing impurities is then decanted. This process is repeated twice to yield purified this compound.[1][4]
Mandatory Visualization
The following diagrams illustrate the key aspects of the this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound from betulin.
Caption: Simplified reaction mechanism for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 6. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Allobetulin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a constitutional isomer of betulin (B1666924). It is accessible through the acid-catalyzed Wagner-Meerwein rearrangement of betulin, a readily available natural product extracted from birch bark.[1][2] This rearrangement involves the transformation of the five-membered E-ring of betulin into a more stable six-membered ether ring in this compound.[1][3] this compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. This document provides detailed methodologies for the large-scale synthesis of this compound, focusing on efficient and scalable protocols.
Data Presentation: Comparison of Synthesis Methodologies
The following table summarizes various reported methods for the synthesis of this compound from betulin, highlighting key quantitative data for easy comparison.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane (DCM) | Room Temperature | Not Specified | 85 | Not Specified | [1] |
| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Chloroform (B151607) | Room Temperature | 30 minutes | 92 | 95 | [4] |
| p-Toluenesulfonic acid | Dichloromethane (DCM) | Reflux | 5 hours | >95 | Not Specified | [5] |
| Sulfuric acid on Silica Gel | Dichloromethane (DCM) | Reflux | 0.5 - 6 hours | 91-99 | Not Specified | [1][2] |
| Montmorillonite K10/KSF | Dichloromethane (DCM) | Reflux | 0.5 - 6 hours | 91-99 | Not Specified | [2][6] |
| Trifluoroacetic acid | Not Specified | Not Specified | Not Specified | Excellent | Not Specified | [2] |
| Amberlist 15 (cationite) | Chloroform | 25°C | 5 hours | 96 | Not Specified | [5] |
| Formic acid | Formic acid | Reflux | 16 hours | 10 (as formate) | Not Specified | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Tetrafluoroboric Acid Diethyl Ether Complex
This method offers a mild and efficient synthesis of this compound with a simplified non-aqueous work-up procedure.[1]
Materials:
-
Betulin
-
Dichloromethane (DCM)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Calcium chloride (CaCl₂) drying tube
-
Pasteur pipette
Procedure:
-
To a 10 cm³ round-bottom flask equipped with a magnetic stirrer and a CaCl₂ drying tube, add betulin (100 mg, 0.226 mmol) and 1.5 cm³ of DCM.
-
Cool the resulting suspension in an ice-water bath for 10 minutes with stirring.
-
Add tetrafluoroboric acid diethyl ether complex (0.02 cm³, 0.15 mmol) dropwise to the cooled suspension.
-
Remove the ice-water bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (DCM/EtOAc, 8:1, v/v).
-
After the reaction is complete (as indicated by TLC), evaporate the solvent under reduced pressure to obtain the crude product as a pale pink solid.
-
Dry the crude product in vacuo for 1 hour.
-
For purification, slurry the crude this compound in acetone (1.5 cm³) and stir the mixture for 15 minutes at room temperature. This compound is insoluble in acetone, while impurities will dissolve.
-
Decant the acetone solution containing the impurities using a Pasteur pipette.
-
Repeat the acetone washing step twice.
-
Dry the resulting white solid under vacuum to yield pure this compound.
Expected Yield: 85%[1] Melting Point: 266.5–268.0 °C[1]
Protocol 2: Large-Scale Synthesis of this compound using Ferric Chloride Hexahydrate
This protocol is a simple, one-step method suitable for larger scale synthesis, providing high yield and purity.[4]
Materials:
-
Betulin
-
Chloroform
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Rotary evaporator
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, suspend betulin (5.3 g, 12 mmol) in 300 ml of chloroform.
-
Add ferric chloride hexahydrate (1 g, 3.9 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, evaporate the chloroform using a rotary evaporator under a water-jet vacuum.
-
Wash the resulting product with water to remove the iron salt.
-
Recrystallize the crude product from a mixture of chloroform and hexane to obtain pure this compound.
Expected Yield: 92%[4] Purity: 95% (as determined by TLC and NMR)[4] Melting Point: 264-266 °C[4]
Visualizations
Diagram 1: Synthesis of this compound via Wagner-Meerwein Rearrangement
Caption: Workflow for the synthesis of this compound from betulin.
Diagram 2: Logical Relationship of this compound Synthesis
Caption: Key components and outcome of this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 5. RU2536405C1 - Method of obtaining this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Purification of Allobetulin using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) derived from the acid-catalyzed rearrangement of betulin (B1666924), is a compound of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure serves as a scaffold for the synthesis of novel derivatives with potential therapeutic applications.[3] Achieving high purity of this compound is a critical prerequisite for its use in further organic synthesis, biological assays, and preclinical studies to ensure reliable and reproducible results.[3][4] Column chromatography is a fundamental and widely employed technique for the purification of triterpenoids, offering a robust method to separate this compound from starting materials, byproducts, and other impurities.[3][5][6][7]
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using column chromatography. The methodologies described are based on established principles for the separation of triterpenoids and specific literature findings for this compound and related compounds.
Data Presentation: Purification Parameters
The following table summarizes key parameters for the chromatographic purification and analysis of this compound and related triterpenoids, providing a comparative overview of the methodologies.
| Parameter | This compound Purification | Betulin & Derivatives Purification | Purity Analysis (HPLC for Betulin/Derivatives) |
| Stationary Phase | Aluminum Oxide[3][8] or Silica (B1680970) Gel[9] | Aluminum Oxide[3][8] or Silica Gel[4][10] | C18 Reversed-Phase Column[3][11][12] |
| Mobile Phase (Eluent) | Acetone[3][8] | Chloroform[4] | Acetonitrile (B52724)/Water (e.g., 86:14 v/v)[3] |
| Elution Mode | Isocratic or Gradient | Isocratic or Gradient | Isocratic[11] |
| Detection Method | Thin-Layer Chromatography (TLC) | Thin-Layer Chromatography (TLC) | UV at 210 nm[3][11] |
| Achieved Purity | 95-98%[3][8] | >99% (for Betulin)[4] | Quantitative Purity Determination |
Experimental Protocols
Protocol 1: Purification of this compound using Column Chromatography with Aluminum Oxide
This protocol is adapted from a method reported to be effective for the purification of this compound, betulin, and betulin diacetate.[3][8]
1. Materials and Reagents:
-
Crude this compound sample
-
Activated Aluminum Oxide (neutral, Brockmann activity II-III, 70-230 mesh)
-
Acetone (B3395972) (ACS grade or higher)
-
Hexane (B92381) (ACS grade or higher)
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Developing solvent for TLC (e.g., Hexane:Ethyl Acetate, 8:2 v/v)
-
Visualizing agent for TLC (e.g., p-anisaldehyde solution with heating)
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Column Preparation (Wet Packing Method):
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare a slurry of aluminum oxide in hexane.
-
Carefully pour the slurry into the column. Allow the aluminum oxide to settle, ensuring a uniform packing without air bubbles. The column should be gently tapped to facilitate even packing.
-
Drain the excess hexane until the solvent level is just above the top of the aluminum oxide bed. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of aluminum oxide or silica gel, followed by solvent evaporation.
-
Carefully add the sample solution or the dry-load to the top of the column.
-
Add a protective layer of sand (approx. 1 cm) on top of the sample layer.
4. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding acetone. A stepwise or linear gradient can be employed. For a simplified approach based on literature, acetone alone can be used as the eluent.[3][8]
-
Start collecting fractions as the solvent begins to elute from the column.
-
Monitor the separation by collecting small, uniform fractions and analyzing them using TLC.
5. Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside the crude starting material and a pure standard if available.
-
Develop the TLC plate in an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., p-anisaldehyde).
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is based on general methods for the analysis of triterpenoids like betulin and its derivatives.[3][11]
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (86:14 v/v), isocratic.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
2. Sample Preparation:
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
Determine the purity of this compound by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. datapdf.com [datapdf.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. applications.emro.who.int [applications.emro.who.int]
Application Notes & Protocols for the Quantitative Analysis of Allobetulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Allobetulin, a pentacyclic triterpenoid (B12794562) derivative of Betulin, using common analytical techniques. The protocols are designed to be adaptable for various matrices, including bulk materials, plant extracts, and biological fluids.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for the quantification of this compound. Due to the lack of a strong chromophore in the this compound molecule, detection is performed at a low wavelength, typically around 205-210 nm.[1] This method is suitable for purity assessment, content uniformity, and quantification in moderately complex samples.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (e.g., 86:14 v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in methanol (B129727) or acetonitrile, using sonication if necessary, and make up to volume.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
3. Sample Preparation:
-
For Bulk Drug/Pure Compound: Prepare a sample solution in the same manner as the primary stock solution, aiming for a concentration within the calibration range.
-
For Plant Extracts:
-
Accurately weigh the powdered plant material (e.g., 1.0 g).
-
Extract the material using a suitable solvent such as 95% ethanol (B145695) or methanol, often with the aid of sonication or reflux.[1] An exhaustive extraction may require multiple extraction cycles.
-
Combine the extracts, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol or mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow for HPLC-UV Analysis of this compound
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma, UPLC-MS/MS is the method of choice. This technique provides excellent specificity by monitoring unique precursor-to-product ion transitions for this compound.
Experimental Protocol
1. Instrumentation and Conditions:
-
UPLC System: A UPLC system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile or Methanol
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for this compound and an internal standard (IS) must be determined by infusing standard solutions. For triterpenoids, precursor ions are often [M+H]⁺ or [M+Na]⁺.
2. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like Betulin) in methanol.
-
Calibration and QC Samples: Spike appropriate amounts of the this compound working solution into blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample (or standard/QC), add 25 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for injection into the UPLC-MS/MS system.
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the nominal concentration of the calibration standards.
-
Apply a weighted (e.g., 1/x²) linear regression to the data.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
Workflow for UPLC-MS/MS Analysis in Plasma
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, but due to the low volatility of triterpenoids, a derivatization step is mandatory to convert the polar hydroxyl group into a more volatile silyl (B83357) ether.[1] This method offers high resolution and specificity.
Experimental Protocol
1. Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min.
-
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan or Selected Ion Monitoring (SIM).
2. Sample Preparation and Derivatization:
-
Prepare a solution of the this compound extract or standard in a suitable solvent (e.g., pyridine (B92270) or ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to ensure complete reaction.
-
Cool the reaction mixture to room temperature before injection.
Logical Flow for GC-MS Derivatization and Analysis
Summary of Quantitative Performance
The following table summarizes typical performance characteristics for the analytical methods described. The values for this compound are extrapolated from validated methods for structurally analogous triterpenoids like Betulin and Betulinic acid, as specific validated methods for this compound are not widely published.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (after Derivatization) |
| Linearity Range | 1 - 150 µg/mL | 1 - 1000 ng/mL | 10 - 2000 ng/mL |
| Correlation (R²) | > 0.998 | > 0.995 | > 0.99 |
| LOD | ~ 0.5 µg/mL | ~ 0.5 ng/mL | ~ 5 ng/mL |
| LOQ | ~ 1.5 µg/mL | ~ 1.5 ng/mL | ~ 15 ng/mL |
| Accuracy (% Recovery) | 97 - 102% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Selectivity | Moderate | Very High | High |
| Primary Use | Purity, Routine QC | Bioanalysis, Trace analysis | Identification, Quantification |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimates and should be experimentally determined for each specific application and instrument.
References
Allobetulin Cytotoxicity Assays: Application Notes and Protocols for MTT and SRB Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of Allobetulin using two common colorimetric assays: MTT and Sulforhodamine B (SRB). The information herein is intended to guide researchers in the accurate and reproducible evaluation of this compound's anti-cancer potential in vitro.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The cytotoxic effects of this compound and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. While data for unmodified this compound is limited, various derivatives have been synthesized and evaluated. It has been noted that unmodified this compound often exhibits weak antiproliferation against several tumor cell lines, and derivatization is a common strategy to enhance its cytotoxic activity.[1]
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| This compound Saponin Derivatives | Not Specified | Not Specified | Not Specified | 30 - 40 | [2] |
| This compound Chacotrioside Saponins | MCF7 | Breast Adenocarcinoma | Not Specified | Fourfold superior to betulinic acid | [2] |
| This compound Chacotrioside Saponins | PC-3 | Prostate Adenocarcinoma | Not Specified | Fourfold superior to betulinic acid | [2] |
| 2,3-seco diethyl ester of this compound | A549 | Lung Carcinoma | SRB | Highly cytotoxic and selective | |
| Amino group at C-3 of this compound | Various | Various | SRB | Enhanced cytotoxicity | |
| 2α-Propargyl-Allobetulin | SMMC-7721 | Hepatoma | CCK-8 | >100 | [1] |
| 2α-Propargyl-Allobetulin | HepG2 | Hepatocellular Carcinoma | CCK-8 | >100 | [1] |
| 2α-Propargyl-Allobetulin | MNK-45 | Gastric Cancer | CCK-8 | >100 | [1] |
| 2α-Propargyl-Allobetulin | A549 | Non-small Cell Lung Cancer | CCK-8 | >100 | [1] |
| 2α-Propargyl-Allobetulin | SW620 | Colorectal Cancer | CCK-8 | >100 | [1] |
| 2α-Propargyl-Allobetulin | MCF-7 | Breast Cancer | CCK-8 | >100 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. For in vitro assays, a stock solution is typically prepared in an organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Assay Protocol for this compound Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Appropriate cancer cell lines and complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is greater than 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow of the MTT assay for this compound cytotoxicity.
Sulforhodamine B (SRB) Assay Protocol for this compound Cytotoxicity
Principle: The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.
Materials:
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Acetic acid solution (1% v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Appropriate cancer cell lines and complete culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with various concentrations of this compound.
-
-
Cell Fixation:
-
After the desired incubation period with this compound, gently add 50 µL of ice-cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove the TCA and unbound components.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate the plates at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 490 and 530 nm (typically 515 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: Workflow of the SRB assay for this compound cytotoxicity.
Putative Signaling Pathway of this compound-Induced Cytotoxicity
Studies on derivatives of this compound suggest that its cytotoxic effects are mediated through the induction of apoptosis and autophagy. The proposed mechanism involves the regulation of key proteins in these pathways, leading to programmed cell death.
Caption: Putative signaling pathway for this compound derivative-induced cytotoxicity.
References
Enhancing the Therapeutic Potential of Allobetulin: Application Notes and Protocols for Developing Derivatives with Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Allobetulin derivatives with enhanced aqueous solubility, a critical factor for improving bioavailability and therapeutic efficacy. This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, has garnered significant interest for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, its poor water solubility presents a major hurdle in preclinical and clinical development.
Herein, we outline chemical modification strategies to overcome this limitation, provide detailed step-by-step protocols for the synthesis and solubility assessment of these derivatives, and present a summary of the expected outcomes. Additionally, we visualize the experimental workflow and a key signaling pathway associated with the anticancer activity of this compound derivatives.
Strategies for Improving this compound Solubility
The inherent lipophilicity of the triterpenoid scaffold is the primary reason for this compound's low water solubility. To address this, several chemical modification strategies can be employed to introduce hydrophilic moieties into the this compound structure. Two of the most effective and widely reported methods are:
-
Acylation with Cyclic Anhydrides: Esterification of the C-3 hydroxyl group of this compound with cyclic anhydrides, such as succinic anhydride (B1165640), introduces a carboxylic acid group. This creates a monoacidic ester derivative that can form water-soluble salts in physiological pH, significantly improving aqueous solubility.[1]
-
Glycosylation: The attachment of sugar moieties to the this compound core to form glycosides or saponins (B1172615) is a powerful strategy to dramatically increase water solubility.[1] The hydrophilic nature of the carbohydrate units enhances the overall polarity of the molecule.
Data Presentation: Solubility of Triterpenoid Derivatives
| Compound | Solvent | Solubility (g/L) | Fold Increase |
| Betulin (B1666924) | Water | ~0.00002 | - |
| 28-O-succinyl betulin | Water | Significantly Higher | >1000 |
| 28-O-succinyl betulin | n-butanol | 7.19 ± 0.66 | - |
Note: The data for 28-O-succinyl betulin highlights the dramatic increase in solubility upon introduction of a succinyl group. Similar improvements are anticipated for the corresponding this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-O-succinyl this compound
This protocol describes the synthesis of a water-soluble derivative of this compound by esterification with succinic anhydride.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Round bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Addition of Reagent: Add succinic anhydride (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl solution (to remove residual pyridine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure 3-O-succinyl this compound.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard shake-flask method for determining the thermodynamic solubility of this compound and its derivatives.
Materials:
-
This compound or this compound derivative (powder form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the test compound (e.g., 5-10 mg) to a scintillation vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them on a shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility of the compound in mg/mL or µM based on the measured concentration and the dilution factor.
-
Perform the experiment in triplicate to ensure reproducibility.
-
Visualization of Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz (DOT language).
References
Application Notes and Protocols for the Functionalization of Allobetulin at the C-28 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a structural isomer of betulin (B1666924). It is readily synthesized from the naturally abundant betulin through an acid-catalyzed Wagner-Meerwein rearrangement.[1][2] This rearrangement results in the formation of a stable 19β,28-epoxy (tetrahydrofuran) ring system.[3] Direct functionalization at the C-28 position of the this compound scaffold is challenging due to the inert nature of this ether linkage. Therefore, modifications at this position are typically achieved indirectly.
The primary strategy involves the functionalization of a precursor, betulinic acid, at its C-28 carboxylic acid group, followed by the acid-catalyzed rearrangement to yield C-28 modified 28-oxothis compound analogues.[1][4] This approach allows for the introduction of a variety of functional groups, including esters and amides, which have been shown to modulate the biological activity of the parent compound. These derivatives have demonstrated a range of pharmacological effects, including cytotoxic activity against various cancer cell lines.[1][5][6]
These application notes provide a comprehensive overview of the synthesis and biological evaluation of C-28 functionalized this compound derivatives. Detailed experimental protocols for key transformations and assays are provided to guide researchers in this field.
Data Presentation
Table 1: Cytotoxicity of C-28 Modified this compound Analogues and Related Compounds
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2,3-indolo-21β-acetyl-20β,28-epoxy-18α,H-19β-ursane | SR (Leukemia) | Significant Activity | [6] |
| 2 | (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Significant Activity | [6] |
| 3 | This compound-derived saponin (B1150181) (e.g., 42) | Various | 30-40 | [1] |
| 4 | Chacotrioside with non-polar C-28 function (e.g., 43) | MCF-7 (Breast), PC-3 (Prostate) | More potent than betulinic acid | [1] |
| 5 | This compound–nucleoside conjugate (10d) | SMMC-7721 (Hepatocellular carcinoma) | 5.57 | [7] |
| 6 | This compound–nucleoside conjugate (10d) | HepG2 (Hepatocellular carcinoma) | 7.49 | [7] |
| 7 | This compound–nucleoside conjugate (10d) | MNK-45 (Gastric cancer) | 6.31 | [7] |
| 8 | This compound–nucleoside conjugate (10d) | SW620 (Colorectal adenocarcinoma) | 6.00 | [7] |
| 9 | This compound–nucleoside conjugate (10d) | A549 (Lung carcinoma) | 5.79 | [7] |
Experimental Protocols
Protocol 1: Synthesis of C-28 Amide Derivatives of Betulinic Acid
This protocol describes the synthesis of C-28 amide derivatives of betulinic acid, which serve as precursors for C-28 functionalized 28-oxothis compound analogues. The procedure involves the activation of the carboxylic acid at C-28 followed by coupling with a desired amine.[8][9]
Materials:
-
Betulinic Acid
-
Oxalyl chloride or EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (B128534)
-
Desired amine (e.g., phenylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol)
Procedure:
Method A: Using Oxalyl Chloride [10]
-
Dissolve betulinic acid (1 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) to the solution and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Add cyclohexane (B81311) and evaporate again to remove residual oxalyl chloride. This yields the crude betulonic acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.5 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Add the amine solution to the acid chloride solution and stir at room temperature for 24 hours.
-
Dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Method B: Using EDC/HOBt Coupling [8]
-
In a round-bottom flask, dissolve betulinic acid (1 eq), HOBt (1.5 eq), EDC (1.5 eq), and DIPEA (1.5 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.5 eq) to the reaction mixture and stir for 20 hours at room temperature.
-
Pour the reaction mixture into a saturated brine solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Wagner-Meerwein Rearrangement to C-28 Functionalized 28-Oxothis compound Analogues
This protocol details the acid-catalyzed rearrangement of C-28 modified betulinic acid derivatives to the corresponding 28-oxothis compound analogues.[1][11]
Materials:
-
C-28 functionalized betulinic acid derivative (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether/chloroform)
Procedure:
-
Dissolve the C-28 functionalized betulinic acid derivative (1 eq) in chloroform.
-
Add trifluoroacetic acid (13.5 eq) to the solution.
-
Stir the mixture under reflux for 2 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and wash it with saturated NaHCO₃ solution and then with water.
-
Dry the organic phase over anhydrous CaCl₂ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired 28-oxothis compound analogue.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.[12][13][14]
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24-48 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Visualizations
Synthesis of C-28 Functionalized 28-Oxothis compound Derivatives
Caption: Synthetic workflow for C-28 functionalized this compound analogues.
Proposed Apoptotic Signaling Pathway of Betulin Derivatives
Caption: Apoptosis induction by betulin derivatives.[3][4][7][15]
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptotic cell death by betulin in multidrug-resistant human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [Synthesis and cytotoxicity of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Allobetulin-Nucleoside Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of novel allobetulin-nucleoside conjugates. The methodologies outlined are based on established research demonstrating the successful conjugation of various nucleoside moieties to the this compound scaffold, primarily through click chemistry.[1][2][3] The resulting conjugates have shown promising antiproliferative activity against a range of human cancer cell lines, making them attractive candidates for further investigation in drug discovery and development.[2][4][5][6]
Introduction
This compound, a pentacyclic triterpene derived from the Wagner-Meerwein rearrangement of betulin (B1666924), serves as a valuable scaffold in medicinal chemistry.[3][7] While this compound itself exhibits some biological activities, its potency can be significantly enhanced through structural modifications.[1][8][9] Conjugating this compound with nucleoside analogues is a promising strategy to improve its pharmacological profile, particularly its antitumor properties.[2][3] The nucleoside moiety can enhance cellular uptake and potentially target specific pathways within cancer cells. This document details the synthesis of a series of allobetulon/allobetulin–nucleoside conjugates and summarizes their biological evaluation.[2]
Synthesis Workflow
The overall synthetic strategy involves a multi-step process beginning with the conversion of betulin to this compound. This is followed by the introduction of a propargyl group, which serves as a handle for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with various azido-nucleosides.
Caption: General synthetic scheme for this compound-nucleoside conjugates.
Experimental Protocols
The following protocols are adapted from the work of Wang et al. (2022).[2][3]
Protocol 1: Synthesis of this compound (5)
-
To a solution of betulin (1) (2.0 g, 4.52 mmol) in dichloromethane (B109758) (CH2Cl2, 100 mL), add p-toluenesulfonic acid (p-TSA) (2.0 g, 11.63 mmol).
-
Reflux the mixture overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using CH2Cl2 as the eluent to afford this compound (5).
Protocol 2: Synthesis of Allobetulon (6)
-
Dissolve this compound (5) in acetone (B3395972) at 0 °C.
-
Add Jones' reagent (a solution of CrO3 and H2SO4 in water) dropwise until the orange color persists.
-
Stir the reaction for 2 hours at 0 °C.
-
Quench the reaction with isopropanol.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under vacuum, and purify by column chromatography to yield allobetulon (6).
Protocol 3: Synthesis of 2α-Propargyl-allobetulon (7)
-
To a solution of allobetulon (6) in dimethoxyethane (DME) under a nitrogen atmosphere, add potassium bis(trimethylsilyl)amide (KN(SiMe3)2) and triethylborane (B153662) (Et3B).
-
Add propargyl bromide and stir the reaction at room temperature for 6 hours.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic phase, and purify by column chromatography to obtain 2α-propargyl-allobetulon (7).
Protocol 4: Synthesis of 2α-Propargyl-allobetulin (8)
-
Dissolve 2α-propargyl-allobetulon (7) in isopropanol at room temperature.
-
Add sodium borohydride (B1222165) (NaBH4) in portions.
-
Stir the mixture until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup, extract the product, and purify by column chromatography to yield 2α-propargyl-allobetulin (8).
Protocol 5: General Procedure for the Synthesis of Allobetulon/Allobetulin-Nucleoside Conjugates (9a-i and 10a-i) via Click Chemistry
-
Dissolve the respective propargylated intermediate (7 or 8) and the desired azido-nucleoside in a suitable solvent mixture (e.g., t-BuOH/H2O).
-
Add a freshly prepared solution of sodium ascorbate.
-
Add a solution of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the final this compound-nucleoside conjugate.
Data Presentation
The antiproliferative activities of the synthesized allobetulon/allobetulin-nucleoside conjugates were evaluated against a panel of human cancer cell lines using the Cell Counting Kit-8 (CCK8) assay.[3] The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below. Cisplatin (B142131) and oxaliplatin (B1677828) were used as positive controls.[10]
Table 1: Antiproliferative Activity (IC50, µM) of Allobetulon-Nucleoside Conjugates (9a-i)
| Compound | SMMC-7721 | HepG2 | MNK-45 | SW620 | A549 | MCF-7 |
| 9b | >40 | 29.8±2.5 | 11.2±1.1 | 19.8±1.5 | >40 | 9.9±0.9 |
| 9e | 21.4±1.9 | 19.9±1.8 | 8.9±0.8 | 9.5±1.0 | 25.6±2.3 | 15.4±1.3 |
| Cisplatin | 10.1±1.0 | 12.5±1.1 | 5.4±0.5 | 6.3±0.7 | 11.8±1.2 | 15.8±1.4 |
| Oxaliplatin | 8.7±0.9 | 10.3±1.0 | 4.8±0.4 | 5.5±0.6 | 9.7±0.9 | 10.1±1.0 |
Data extracted from Wang et al., Molecules, 2022.[2][3]
Table 2: Antiproliferative Activity (IC50, µM) of this compound-Nucleoside Conjugates (10a-i)
| Compound | SMMC-7721 | HepG2 | MNK-45 | SW620 | A549 | MCF-7 |
| 10a | 15.6±1.4 | 13.2±1.2 | 7.9±0.7 | 8.8±0.9 | 19.8±1.7 | 20.1±1.9 |
| 10d | 5.6±0.5 | 6.8±0.6 | 3.1±0.3 | 4.5±0.4 | 7.8±0.7 | 12.3±1.1 |
| Cisplatin | 10.1±1.0 | 12.5±1.1 | 5.4±0.5 | 6.3±0.7 | 11.8±1.2 | 15.8±1.4 |
| Oxaliplatin | 8.7±0.9 | 10.3±1.0 | 4.8±0.4 | 5.5±0.6 | 9.7±0.9 | 10.1±1.0 |
Data extracted from Wang et al., Molecules, 2022.[2][3]
Structure-Activity Relationship and Mechanism of Action
The biological data indicates that the introduction of nucleoside moieties to the this compound scaffold can significantly enhance antiproliferative activity.[2][3] Notably, compounds 9b , 9e , 10a , and 10d demonstrated promising activity against the tested cell lines.[2][6] Compound 10d emerged as a particularly potent derivative, exhibiting superior or comparable activity to the clinical drugs cisplatin and oxaliplatin against several cancer cell lines, including SMMC-7721, HepG2, MNK-45, SW620, and A549.[2][4][5]
Preliminary mechanistic studies on compound 10d revealed that it induces apoptosis and autophagy in SMMC-7721 cells.[2][5] This is accompanied by cell cycle arrest at the G0/G1 phase, which is regulated by the expression levels of key proteins such as Bax, Bcl-2, and LC3.[2][5]
Caption: Proposed mechanism of action for compound 10d.
Conclusion
The synthesis of this compound-nucleoside conjugates via click chemistry represents a viable and effective strategy for the development of novel antitumor agents.[2] The detailed protocols and activity data presented herein provide a solid foundation for researchers to further explore this promising class of compounds. Future work could focus on expanding the library of nucleoside analogues, further elucidating the mechanism of action, and conducting in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin-Nucleoside Conjugates as AntitumorAgents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents [mdpi.com]
Allobetulin as a Scaffold for Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, has emerged as a promising scaffold in medicinal chemistry.[1] Derived from the readily available natural product betulin (B1666924) through a Wagner-Meerwein rearrangement, this compound offers a rigid and sterically complex framework that can be strategically modified to generate derivatives with a wide range of biological activities.[1][2] Its attractive pharmacological profile includes antiviral, anti-inflammatory, and notably, potent anticancer properties.[3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing the this compound scaffold for the design and development of novel therapeutic agents.
Application Notes
The this compound scaffold is particularly amenable to derivatization at several key positions, allowing for the modulation of its pharmacokinetic and pharmacodynamic properties. The primary alcohol at C-28 and the secondary alcohol at C-3 are common sites for modification, as is the A-ring, which can be functionalized to introduce diverse substituents.[1][4]
Key Advantages of the this compound Scaffold:
-
Accessibility: this compound can be synthesized in high yields from betulin, which is abundant in the bark of birch trees.[1][2]
-
Structural Rigidity: The rigid pentacyclic core provides a well-defined three-dimensional structure, which is advantageous for rational drug design and understanding structure-activity relationships (SAR).
-
Biological Activity: The inherent biological activity of the this compound core, particularly its cytotoxicity against cancer cell lines, provides a strong starting point for the development of potent drug candidates.[3][5]
-
Modifiable Positions: The presence of multiple reactive sites allows for the introduction of a variety of functional groups to optimize potency, selectivity, and pharmacokinetic profiles.
Therapeutic Potential:
The primary therapeutic area of focus for this compound derivatives has been oncology. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of human cancer cell lines, including lung, colon, and liver cancers.[3] The mechanism of action for many of these derivatives involves the induction of apoptosis through the mitochondrial pathway.[6] Furthermore, some this compound derivatives have been shown to interfere with other critical cellular processes, such as the Hedgehog signaling pathway, which is implicated in tumorigenesis.[7]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of Allobetulon/Allobetulin–Nucleoside Conjugates [3]
| Compound | SMMC-7721 (Liver Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MNK-45 (Gastric Cancer) IC50 (µM) | SW620 (Colorectal Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 9b | >40 | >40 | >40 | >40 | >40 |
| 9e | 15.24 | 19.32 | 9.87 | 10.53 | 12.86 |
| 10a | 10.89 | 12.76 | 8.99 | 9.54 | 10.23 |
| 10d | 5.57 | 7.49 | 6.31 | 6.00 | 5.79 |
| Cisplatin | 11.23 | 15.43 | 10.21 | 12.87 | 14.32 |
| Oxaliplatin | 9.87 | 11.54 | 8.65 | 9.98 | 10.76 |
Table 2: Cytotoxicity of a Triphenylphosphonium-linked this compound Derivative [6]
| Compound | SGC-7901 (Gastric Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 5 | 2.34 | 3.12 | 4.56 |
| Cisplatin | 15.78 | 18.92 | 20.13 |
| Doxorubicin | 2.13 | 2.98 | 4.11 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Betulin (Wagner-Meerwein Rearrangement)[5]
This protocol describes the acid-catalyzed rearrangement of betulin to this compound.
Materials:
-
Betulin
-
p-Toluenesulfonic acid (p-TSA)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of betulin (2.0 g, 4.52 mmol) in CH₂Cl₂ (100 mL), add p-TSA (2.0 g, 11.63 mmol).
-
Reflux the mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using CH₂Cl₂ as the eluent to afford this compound.
Protocol 2: Synthesis of Allobetulon from this compound (Jones Oxidation)[5]
This protocol details the oxidation of the C-3 hydroxyl group of this compound to a ketone.
Materials:
-
This compound
-
Jones' reagent (CrO₃ in H₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.8 g, 4.06 mmol) in acetone (100 mL) and cool the solution to 0 °C.
-
Add freshly prepared Jones' reagent (18 mL) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.
-
Quench the reaction by adding MeOH (35 mL) followed by water (35 mL).
-
Remove the solvent under vacuum.
-
Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and remove the solvent under vacuum to yield allobetulon.
Protocol 3: Synthesis of 2α-Propargyl-allobetulin[5]
This protocol describes the introduction of a propargyl group at the C-2 position of the this compound scaffold.
Materials:
-
Allobetulon
-
Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)
-
Triethylborane (Et₃B)
-
Propargyl bromide
-
Dimethoxyethane (DME)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Synthesis of 2α-Propargyl-allobetulon [5]
-
Dissolve allobetulon (1.68 g, 3.81 mmol) in DME (80 mL) under a nitrogen atmosphere.
-
Add a 1 M solution of KN(SiMe₃)₂ (25 mL, 25 mmol) and stir at room temperature for 30 minutes.
-
Add a 1 M solution of Et₃B in THF (27 mL, 27 mmol) and stir for 90 minutes.
-
Add a solution of propargyl bromide (2.7 mL, 32 mmol).
-
Stir the reaction mixture for 6 hours under nitrogen, monitoring by TLC.
-
Neutralize with 3 M HCl (aq) and dilute with water (200 mL).
-
Extract with EtOAc (3 x 80 mL).
-
Combine the organic layers, wash with saturated NaHCO₃, and dry over Na₂SO₄.
-
Purify the residue by column chromatography on silica gel to obtain 2α-propargyl-allobetulon.
Step 2: Synthesis of 2α-Propargyl-allobetulin [5]
-
Dissolve 2α-propargyl-allobetulon (1.18 g, 2.46 mmol) in isopropanol (100 mL).
-
Add NaBH₄ (186.1 mg, 4.92 mmol) and stir the mixture at room temperature overnight, monitoring by TLC.
-
Add 3 M HCl (40 mL) dropwise at 0 °C.
-
Remove the solvent under vacuum.
-
Extract the residue with EtOAc (3 x 60 mL).
-
Combine the organic layers, wash with saturated NaHCO₃, and dry over Na₂SO₄ to yield 2α-propargyl-allobetulin.
Protocol 4: Assessment of Cytotoxicity using the MTT Assay[6][8]
This protocol provides a method for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivative in the complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 5: Detection of Apoptosis by Annexin V-FITC Staining[1][4]
This protocol allows for the detection of apoptosis induced by this compound derivatives.
Materials:
-
Cells treated with the this compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with the this compound derivative for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Allobetulin In Vitro Testing on Human Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, is a derivative of the naturally abundant betulin (B1666924).[1] While research has increasingly focused on the anticancer properties of related compounds like betulin and betulinic acid, this compound and its derivatives are also emerging as molecules of interest for their potential cytotoxic effects against cancer cells. These application notes provide a comprehensive guide to the in vitro evaluation of this compound's anticancer activity, detailing experimental protocols and summarizing available data. Although direct quantitative data for this compound is limited, this document compiles information on its derivatives to provide a valuable resource for researchers. One study noted that this compound and betulinic acid have shown weak antiproliferation against some tumor cell lines on their own, suggesting the importance of derivatization to enhance potency.[2]
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives across a range of human cancer cell lines. It is crucial to note that these values are for specific derivatives and not the parent this compound compound.
Table 1: Cytotoxicity (IC50) of this compound Saponin Derivatives [1]
| Cell Line | Cancer Type | IC50 (µM/L) |
| Not Specified | Not Specified | 30–40 |
Note: The bioactivity for these glycosides was reported as moderate compared to corresponding betulinic acid derivatives (IC50 7.3–10.1 µM/L).[1]
Table 2: Cytotoxicity (IC50) of Fused Triterpene Analogs of this compound [1]
| Cell Line | Cancer Type | Activity |
| T-lymphoblastic leukemia | Leukemia | Lower than unrearranged betulin or betulinic acid analogs |
Table 3: Cytotoxicity (IC50) of an this compound-Nucleoside Conjugate (Compound 10d) [2]
| Cell Line | Cancer Type | IC50 (µM) |
| SMMC-7721 | Hepatoma | Potent (specific value not provided in snippet) |
| HepG2 | Hepatoma | Potent (specific value not provided in snippet) |
| MNK-45 | Gastric Cancer | Potent (specific value not provided in snippet) |
| SW620 | Colorectal Cancer | Potent (specific value not provided in snippet) |
| A549 | Lung Cancer | Potent (specific value not provided in snippet) |
Note: Compound 10d exhibited more potent antiproliferative activity against these cell lines than cisplatin (B142131) and oxaliplatin.[2]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols and should be optimized for specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The absorbance of the solubilized formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% to avoid toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or its derivative as described for the MTT assay.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell populations are identified as follows:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
-
Cell Cycle Analysis
Principle: Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), is used for staining.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting: Collect cells, including any floating cells, and wash with PBS.
-
Fixation:
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G0/G1 population was observed for an this compound-nucleoside conjugate.[2]
-
Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis signaling pathways, such as the Bcl-2 family proteins (Bax, Bcl-2) and caspases.
Protocol:
-
Cell Lysis:
-
After treatment with the test compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Putative signaling pathway for an this compound derivative.
Discussion and Future Directions
The available data, primarily from studies on its derivatives, indicate that this compound is a promising scaffold for the development of novel anticancer agents. The antiproliferative effects appear to be mediated, at least in part, by the induction of apoptosis and cell cycle arrest.[2] Specifically, an this compound-nucleoside conjugate has been shown to modulate the expression of the key apoptosis regulators Bax and Bcl-2, leading to G0/G1 phase arrest in SMMC-7721 cells.[2]
Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of the parent this compound compound against a wide panel of human cancer cell lines to establish its baseline activity.
-
Mechanism of Action: Elucidating the detailed molecular mechanisms underlying the anticancer effects of this compound and its most potent derivatives. This includes a broader analysis of signaling pathways beyond the Bcl-2 family.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of this compound derivatives to identify the chemical modifications that yield the highest potency and selectivity against cancer cells.
-
In Vivo Studies: Progressing the most promising compounds into preclinical animal models to assess their efficacy and safety in a whole-organism context.
These comprehensive application notes and protocols provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs in oncology.
References
Assessing the Anti-inflammatory Effects of Allobetulin in Macrophages: Application Notes and Protocols
Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of Betulin (B1666924), a pentacyclic triterpenoid (B12794562) and the precursor to Allobetulin. However, direct research on the specific anti-inflammatory effects of this compound in macrophages is limited. The following application notes and protocols are based on the established activities of the closely related compound, Betulin, and are provided as a foundational guide for investigating this compound. Researchers should consider that the biological activity of this compound may differ from that of Betulin.
Introduction
This compound is a rearranged derivative of Betulin, a naturally occurring triterpenoid with a wide range of reported biological activities, including anti-inflammatory properties.[1][2][3] Macrophages are key players in the inflammatory response, and their activation leads to the production of pro-inflammatory mediators. The inhibition of these processes is a primary target for anti-inflammatory drug development. These notes provide a framework for assessing the potential of this compound to modulate macrophage-mediated inflammation, drawing parallels from the well-documented effects of Betulin.[4][5]
Data Presentation: Anti-inflammatory Effects of Betulin in Macrophages
The following table summarizes the reported effects of Betulin on key inflammatory markers in macrophage cell lines, such as RAW 264.7, when stimulated with lipopolysaccharide (LPS). This data serves as a benchmark for designing experiments with this compound.
| Inflammatory Marker | Cell Line | Treatment Concentration | Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| Interleukin-6 (IL-6) | Murine Macrophages (P388D1) | 0.5 µM | Significant reduction in secretion | [4][6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Human whole blood cell cultures | 5 and 10 µg/mL | Modest induction and enhancement of mitogen-induced production | [7] |
| Inflammatory Enzymes & Mediators | ||||
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 | Not specified | Attenuated LPS-induced expression | [8] |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 | Not specified | Attenuated LPS-induced expression | [8] |
| Signaling Pathways | ||||
| Nuclear Factor-kappa B (NF-κB) | RAW 264.7 | Not specified | Inhibition of activation | [9] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | RAW 264.7 | Not specified | Activation of the signaling pathway | [8][9] |
Signaling Pathways
Based on studies with Betulin and other triterpenoids, two key signaling pathways are of interest when investigating the anti-inflammatory effects of this compound in macrophages: the NF-κB pathway, a central regulator of pro-inflammatory gene expression, and the Nrf2 pathway, which governs the antioxidant response.[8][9]
Experimental Protocols
The following protocols provide a standard workflow for evaluating the anti-inflammatory effects of a test compound, such as this compound, on macrophages.
Protocol 1: Macrophage Culture and LPS Stimulation
This protocol describes the culture of the RAW 264.7 murine macrophage cell line and subsequent stimulation to induce an inflammatory response.[10][11]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Tissue culture flasks and plates (6-well and 96-well)
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Seeding: Seed cells into appropriate plates for downstream assays. For cytokine analysis (ELISA), seed at 2.5 x 10⁵ cells/well in a 24-well plate. For protein analysis (Western Blot), seed at 1 x 10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight.[11]
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation.[12]
-
Incubation: Incubate the cells for the desired time period. For cytokine analysis, a 24-hour incubation is common.[11] For signaling pathway analysis, shorter time points (e.g., 15, 30, 60 minutes) are typically used.[13]
Protocol 2: Cytokine Measurement by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[14][15]
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Culture supernatants from Protocol 1
-
Microplate reader
Procedure:
-
Sample Collection: After the incubation period in Protocol 1, carefully collect the culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until use.[16]
-
ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit.[14][17] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.[17]
Protocol 3: Western Blot Analysis of NF-κB and Nrf2 Signaling
This protocol is for assessing the activation of the NF-κB and Nrf2 signaling pathways by measuring the levels of key proteins and their phosphorylated forms.[13][18][19]
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After the desired incubation time in Protocol 1, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and normalize other proteins of interest to a loading control like β-actin.
Conclusion
While direct evidence for the anti-inflammatory effects of this compound in macrophages is currently lacking, the established activities of its precursor, Betulin, provide a strong rationale for its investigation. The protocols and information provided here offer a comprehensive starting point for researchers to explore the potential of this compound as a modulator of macrophage-driven inflammation. It is recommended to initially screen this compound for its effects on cell viability to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. Subsequent experiments can then elucidate its impact on cytokine production and the underlying signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential effect of betulin and betulinic acid on cytokine production in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture of RAW264.7 cells [protocols.io]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. bowdish.ca [bowdish.ca]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Frontiers | Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Formulation of Allobetulin for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allobetulin, a pentacyclic triterpenoid (B12794562) derived from betulin (B1666924), has garnered significant interest for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] A critical challenge in the preclinical development of this compound is its poor aqueous solubility, which can lead to low bioavailability and hinder the accurate assessment of its therapeutic potential in in vivo models.[3] These application notes provide detailed protocols and formulation strategies to overcome these challenges, enabling robust and reproducible in vivo studies. The focus is on practical methods for solubilizing this compound for oral and parenteral administration in animal models.
Quantitative Data Summary
The following tables summarize key data pertinent to the formulation of this compound and related compounds. Due to the limited availability of specific quantitative data for this compound, information on the structurally similar triterpenoid, betulin, is included as a reference.
Table 1: Solubility of Betulin in Various Solvents
| Solvent | Solubility (g/L) at 25°C (approx.) |
| Ethanol (B145695) | ~5.4 |
| Acetone | ~5.2 |
| Tetrahydrofuran (THF) | High |
| Cyclohexane | ~0.1 |
| Water | Practically Insoluble |
Data extrapolated from studies on betulin and betulinic acid, which are structurally similar to this compound.[4]
Table 2: Example Formulation Components for Poorly Soluble Triterpenoids
| Formulation Strategy | Vehicle/Excipients | Purpose |
| Lipid-Based Formulation | Ethanol, Olive Oil, Lard | Solubilization and oral absorption enhancement |
| Co-solvent Formulation | DMSO, PEG 300/400, Tween® 80 | Solubilization for parenteral or oral administration |
| Cyclodextrin (B1172386) Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Enhanced solubility and bioavailability |
| Solid Dispersion | Povidone (PVP), Polyethylene Glycol (PEG) | Improved dissolution rate and absorption |
Experimental Protocols
Protocol 1: Lipid-Based Formulation for Oral Gavage
This protocol is adapted from a successful method for the in vivo administration of betulin, a structurally related triterpenoid.[5]
Materials:
-
This compound
-
Ethanol (96-100%)
-
Olive oil or food-grade lard
-
Magnetic stirrer with heating plate
-
Rotary evaporator or vacuum centrifuge
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Dissolution of this compound:
-
Dissolve the required amount of this compound in ethanol. The concentration will depend on the final desired dose, but a starting point is to aim for a concentrated stock solution (e.g., 50-100 mg/mL).
-
Gently warm the mixture (to ~40°C) and stir until the this compound is completely dissolved.
-
-
Preparation of the Lipid Vehicle:
-
Warm the olive oil or lard to approximately 40°C to reduce its viscosity.
-
-
Mixing and Solvent Evaporation:
-
Add the ethanolic solution of this compound to the pre-warmed lipid vehicle with continuous stirring.
-
Remove the ethanol under reduced pressure using a rotary evaporator or a vacuum centrifuge until a constant weight is achieved. This step is crucial to avoid ethanol-induced toxicity in the animals.
-
-
Final Formulation and Dosing:
-
The resulting lipid-based formulation should be a clear or slightly hazy solution/suspension.
-
The final concentration of this compound in the lipid vehicle can be adjusted based on the desired dose and the maximum volume for oral gavage in the selected animal model (e.g., typically up to 10 mL/kg for mice). A concentration of 10 mg/mL in olive oil has been reported for betulin.[6]
-
Administer the formulation to the animals using an appropriate-sized oral gavage needle.
-
Protocol 2: Co-solvent Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a co-solvent-based formulation suitable for intraperitoneal administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 or 400 (PEG 300/400)
-
Tween® 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Initial Solubilization:
-
Dissolve the this compound in a minimal amount of DMSO. Sonication may be used to aid dissolution.
-
-
Addition of Co-solvents and Surfactants:
-
To the DMSO solution, add PEG 300/400 and Tween® 80. A common starting ratio for a vehicle is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% sterile saline. The exact ratios may need to be optimized for this compound to ensure solubility and minimize toxicity.
-
-
Final Dilution:
-
Slowly add the sterile saline or PBS to the organic phase while vortexing or stirring to form a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
-
Administration:
-
Administer the final formulation to the animals via intraperitoneal injection. The injection volume should be appropriate for the animal model (e.g., up to 10 mL/kg for mice).
-
Potential Formulation Strategies
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.[5][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
General Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature or with gentle heating for a prolonged period (e.g., 24-48 hours) to allow for complex formation.
-
The resulting solution can be filtered to remove any un-complexed drug and then used for in vivo studies.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[8][9] This can enhance the dissolution rate and oral absorption of poorly soluble compounds by presenting the drug in an amorphous form.
General Procedure (Solvent Evaporation Method):
-
Dissolve both this compound and a hydrophilic polymer (e.g., povidone - PVP) in a common volatile solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure.
-
The resulting solid mass is then ground and sieved to obtain a powder.
-
This powder can be suspended in an appropriate vehicle for oral administration.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[2][7] This leads to an increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, and subsequent activation of the caspase cascade.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of a formulated this compound preparation in a mouse xenograft model.
Caption: Workflow for an in vivo this compound efficacy study.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and in vivo Evaluation of Solid Dispersions Using Repaglinide | Semantic Scholar [semanticscholar.org]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
Troubleshooting & Optimization
Allobetulin Synthesis Technical Support Center
Welcome to the technical support center for Allobetulin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental workflows and improve the yield of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acidic catalyst may have degraded or be of insufficient strength. | 1a. Use a freshly prepared or opened acid catalyst. 1b. Consider switching to a stronger acid catalyst, such as trifluoroacetic acid or a solid-supported acid like Montmorillonite K10, which has been shown to give near-quantitative yields.[1] 1c. For solid-supported catalysts, ensure proper activation if required (e.g., heating to remove moisture).[2] |
| 2. Incomplete Reaction: The reaction may not have reached completion. | 2a. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). 2b. Gently increase the reaction temperature. Many procedures call for refluxing in solvents like dichloromethane (B109758).[2][3] 2c. Ensure efficient stirring to maximize contact between the reactant and the catalyst, especially with heterogeneous solid catalysts. | |
| 3. Poor Solubility of Betulin (B1666924): The starting material may not be fully dissolved in the chosen solvent. | 3a. Select a solvent in which betulin is more soluble. Dichloromethane is a commonly used and effective solvent.[2] 3b. A co-solvent system could be explored to improve solubility. | |
| Multiple Spots on TLC (Impure Product) | 1. Presence of Unreacted Betulin: The reaction has not gone to completion. | 1a. Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion. |
| 2. Formation of Side Products: The acidic conditions can lead to the formation of byproducts. Longer reaction times can sometimes lead to the formation of allobetulone or A-ring contracted products.[1] | 2a. Optimize reaction conditions, particularly reaction time and temperature, to minimize the formation of side products. 2b. Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like acetone (B3395972) to isolate the desired this compound.[2] | |
| 3. Partial Resinification: Strong acidic conditions can sometimes cause the reaction mixture to partially resinify, complicating product isolation.[4] | 3a. Consider using milder, solid-supported acid catalysts like sulfuric acid or tosic acid on silica, or Montmorillonite K10, which can provide high yields with fewer byproducts.[1][3] | |
| Difficulty in Product Isolation | 1. Emulsion Formation During Work-up: Aqueous work-up procedures can sometimes lead to the formation of stable emulsions. | 1a. A recently developed method using tetrafluoroboric acid diethyl ether complex in dichloromethane allows for a non-aqueous work-up, simplifying isolation.[2] 1b. If an aqueous work-up is necessary, adding a saturated brine solution can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[1][2][5] This intramolecular reaction involves the transformation of the five-membered E-ring of betulin into the six-membered E'-ring of this compound, forming an ether linkage.[2]
Q2: Which acid catalyst provides the best yield for this compound synthesis?
A2: While various acidic conditions have been employed, the use of solid-supported acid catalysts has been shown to substantially improve yields, often achieving close to quantitative results.[1] Catalysts such as sulfuric acid or tosic acid on silica, Montmorillonite K10 and KSF, and ferric nitrate (B79036) or ferric chloride adsorbed on silica gel or alumina (B75360) have demonstrated excellent yields.[1] More recent methods have also utilized tetrafluoroboric acid diethyl ether complex, which provides good yields under mild conditions.[2]
Q3: How can I monitor the progress of the this compound synthesis reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (betulin), you can track the consumption of the reactant and the formation of the this compound product. A suitable solvent system for TLC is dichloromethane/ethyl acetate (B1210297) (8:1, v:v).[2]
Q4: What are the typical reaction times and temperatures for this synthesis?
A4: Reaction conditions can vary significantly depending on the catalyst used. With solid-supported acids, reactions are often carried out in boiling dichloromethane for 0.5 to 6 hours.[2] A method using ferric chloride hydrate (B1144303) in chloroform (B151607) reports a reaction time of just 30 minutes at room temperature.[4] Another efficient method using tetrafluoroboric acid diethyl ether complex in dichloromethane proceeds at room temperature with a minimum reaction time of 1 hour.[2]
Q5: What are potential side reactions or byproducts to be aware of?
A5: The primary side reaction of concern is the further transformation of this compound under the acidic conditions. Longer reaction times can lead to the oxidation of this compound to allobetulone or the formation of A-ring contracted products.[1] Under certain conditions with specific catalysts, other rearrangements can also occur.[6]
Data on this compound Synthesis Yields
The following table summarizes the yields of this compound synthesis using various catalytic systems.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Solid Acids (H₂SO₄/SiO₂, Montmorillonite K10, etc.) | Dichloromethane | Reflux | 0.5 - 6 h | 91 - 99 | [2][3] |
| FeCl₃·6H₂O | Chloroform | Room Temp. | 30 min | 92 | [4] |
| HBF₄·Et₂O | Dichloromethane | Room Temp. | 1 h | 85 | [2] |
| p-Toluenesulfonic acid | Chloroform | - | - | - | [2] |
| Trifluoroacetic acid | - | - | - | Excellent | [1] |
| Bismuth triflate | Dichloromethane | Reflux | 40 h | 98 | [1] |
| Ferric nitrate or Ferric chloride on silica gel/alumina | - | - | - | Excellent | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Montmorillonite K10)
This protocol is adapted from procedures utilizing solid acid catalysts which have been shown to produce high yields.[1][3]
Materials:
-
Betulin
-
Montmorillonite K10
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve betulin in dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Add Montmorillonite K10 to the solution. The catalyst-to-substrate ratio should be optimized, but a catalytic amount is sufficient.
-
Heat the mixture to reflux and maintain for 0.5 to 6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Protocol 2: Mild Synthesis of this compound using Tetrafluoroboric Acid Diethyl Ether Complex
This protocol provides a newer, effective method with a simplified non-aqueous work-up.[2]
Materials:
-
Betulin
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·Et₂O)
-
Dichloromethane (DCM)
-
Acetone
Procedure:
-
Dissolve betulin in dichloromethane in a round-bottom flask.
-
Add tetrafluoroboric acid diethyl ether complex to the solution.
-
Stir the reaction mixture at room temperature. The minimum reaction time is 1 hour. Monitor the progress by TLC.
-
Upon completion, add acetone to the reaction mixture at room temperature and stir. Repeat the acetone wash.
-
Concentrate the solution under reduced pressure.
-
The resulting white solid is dried under vacuum to yield this compound, which can often be used without further purification.
Visualizations
Caption: Wagner-Meerwein rearrangement of Betulin to this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 4. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 5. This compound and its derivatives: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Betulin-Allobetulin Rearrangement
This technical support guide is intended for researchers, scientists, and drug development professionals working with the Wagner-Meerwein rearrangement of betulin (B1666924) to allobetulin. It provides troubleshooting advice and answers to frequently asked questions regarding the formation of side products during this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My betulin to this compound rearrangement is showing multiple spots on TLC analysis, even after the reaction should be complete. What are these unexpected products?
A1: The acid-catalyzed rearrangement of betulin to this compound is a robust transformation, but it is often accompanied by the formation of several side products.[1] The most common side products are dehydrated, isomeric compounds known as "apoallobetulins."[1][2] Additionally, depending on the reaction conditions, you may also observe the formation of allobetulone (an oxidation product) or A-ring contracted products.[1]
-
Apoallobetulins: These are formed through the loss of a water molecule from this compound. The two most frequently encountered isomers are:
-
α-apothis compound: Contains an endocyclic double bond.
-
δ-apothis compound: Contains an exocyclic double bond.[1]
-
-
Allobetulone: This is the ketone product formed from the oxidation of the 3-hydroxyl group of this compound. Its formation is more likely with certain catalysts and longer reaction times.[1]
-
A-ring contracted products: Prolonged reaction times, especially with certain catalysts like ferric chloride, can lead to the formation of products where the A-ring of the triterpenoid (B12794562) skeleton has contracted.[1]
Troubleshooting:
-
Confirm the identity of the side products: Use spectroscopic methods such as NMR and Mass Spectrometry to characterize the impurities.
-
Optimize reaction time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material (betulin) is consumed to minimize the formation of degradation products like A-ring contracted compounds.[1]
-
Re-evaluate your choice of acid catalyst: Different acid catalysts can lead to varying amounts of side products. Consider using a milder catalyst or a solid-supported acid to improve selectivity.
Q2: I am trying to rearrange betulinic acid to 28-oxothis compound, but I am getting a complex mixture of products. Why is this happening and how can I improve the yield of my desired product?
A2: The rearrangement of betulinic acid is known to be slower compared to betulin, which can result in the formation of substantial amounts of side products.[1][2] The electron-withdrawing carboxylic acid group at C-28 can influence the stability of the carbocation intermediates in the Wagner-Meerwein rearrangement, making the reaction less clean.
Troubleshooting:
-
Protecting the carboxylic acid: One effective strategy is to protect the carboxylic acid, for example, as a methyl ester, before performing the rearrangement. The protecting group can be removed after the rearrangement is complete.
-
Two-step synthesis of 28-oxothis compound: A more reliable method is a two-step process involving the acetylation of the 3-hydroxyl group of betulinic acid, followed by the rearrangement and subsequent hydrolysis of the acetate (B1210297) group.[1][2]
-
Careful selection of reaction conditions: Use milder reaction conditions and monitor the reaction progress diligently to minimize the formation of byproducts.
Q3: How can I minimize the formation of apothis compound isomers during my reaction?
A3: The formation of apothis compound isomers is a common issue, as they are dehydration products of this compound favored under acidic conditions.
Troubleshooting:
-
Control the temperature: Higher temperatures can promote dehydration. Running the reaction at a lower temperature, if the reaction rate is still acceptable, can help reduce the formation of these side products.
-
Choice of catalyst: Certain catalysts are more prone to causing dehydration. For instance, using bismuth triflate at a higher concentration can favor the formation of an apothis compound isomer.[1] Experiment with different acid catalysts, including solid-supported acids like montmorillonite (B579905) K10, which have been shown to give high yields of this compound with minimal side products.[3]
-
Anhydrous conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as the presence of water can sometimes facilitate side reactions.
Q4: What is a reliable method for purifying this compound from the side products?
A4: A simple and effective method for the initial purification of this compound from a crude reaction mixture is to slurry the solid product in acetone (B3395972).[4] this compound is poorly soluble in cold acetone, while many of the common impurities are more soluble.
Purification Protocol:
-
After the reaction work-up, evaporate the solvent to obtain the crude solid product.
-
Add a small volume of cold acetone to the crude solid.
-
Stir the suspension vigorously for 15-20 minutes.
-
Isolate the solid this compound by filtration and wash it with a small amount of cold acetone.
-
Repeat the acetone wash if necessary, monitoring the purity by TLC.
-
For higher purity, column chromatography on silica (B1680970) gel can be employed.
Data Presentation: Influence of Reaction Conditions on Side Product Formation
| Catalyst/Reagent | Condition | Major Product(s) | Side Product(s) | Yield | Reference |
| p-Toluenesulfonic acid in Chloroform | Reflux, 60 min | This compound | Not specified in detail, but generally clean | Good | [5] |
| Ferric chloride on Silica gel/Alumina | Extended reaction time | This compound | Allobetulone, A-ring contracted products, apothis compound isomers | Excellent (initially) | [1] |
| Bismuth triflate (20 mol%) in Dichloromethane (B109758) | Reflux, 40 h | α-Apothis compound | - | 98% | [1] |
| Bismuth triflate (50 mol%) in Dichloromethane | Reflux, 8-15 h | Isomeric apothis compound | - | 96-98% | [1] |
| Tetrafluoroboric acid diethyl ether complex in Dichloromethane | Room temperature, 1 h | This compound | Minimal impurities | 85% | [4] |
| Montmorillonite K10 | Refluxing Dichloromethane | This compound | Minimal | Excellent | [3] |
Experimental Protocols
High-Yield Synthesis of this compound with Minimal Side Products using Tetrafluoroboric Acid [4]
This protocol describes a mild and efficient method for the synthesis of this compound that minimizes the formation of side products and simplifies the work-up procedure.
Materials:
-
Betulin
-
Dichloromethane (DCM)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
Procedure:
-
To a round-bottom flask, add betulin (1.0 eq) and dichloromethane.
-
Cool the suspension in an ice-water bath for 10 minutes with stirring.
-
Slowly add tetrafluoroboric acid diethyl ether complex (0.67 eq) dropwise to the cooled suspension.
-
Allow the reaction to stir at room temperature for 1 hour. A white precipitate of this compound should form.
-
Monitor the reaction by TLC (e.g., DCM/EtOAc, 8:1 v/v) to ensure the consumption of betulin.
-
Upon completion, evaporate the dichloromethane under reduced pressure.
-
To the solid residue, add a small volume of cold acetone and stir the slurry for 15 minutes.
-
Decant the acetone, which contains the soluble impurities.
-
Repeat the acetone wash two more times.
-
Dry the resulting white solid under vacuum to yield pure this compound.
Visualizations
Caption: Reaction pathway for the acid-catalyzed rearrangement of betulin.
This diagram illustrates the formation of the desired product, this compound, from betulin via a carbocation intermediate, as well as the pathways leading to the common side products: apoallobetulins, allobetulone, and A-ring contracted products.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [A one-step approach to the synthesis of germanicane triterpenoids from this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Allobetulin
Welcome to the Technical Support Center for Allobetulin purification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
The most common impurities in crude this compound, which is typically synthesized from Betulin via an acid-catalyzed Wagner-Meerwein rearrangement, include:
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Unreacted Betulin: The starting material for the synthesis. Its presence indicates an incomplete reaction.
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Dehydration byproducts (Apoallobetulins): Formation of these isomers can occur, especially under harsh acidic conditions or with prolonged reaction times.[1]
-
Acid Catalyst: Residual acid from the rearrangement reaction can contaminate the final product.
-
Solvents: Trace amounts of solvents used in the reaction or purification process may remain.
Q2: How can I monitor the progress of the Betulin to this compound rearrangement?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] A suitable mobile phase for separating Betulin and this compound is a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (e.g., 8:1 v/v).[2] Betulin, being more polar due to its two hydroxyl groups, will have a lower Rf value compared to this compound, which has only one hydroxyl group. The reaction is considered complete when the spot corresponding to Betulin is no longer visible on the TLC plate.
Q3: My this compound sample has a low melting point and appears as a fine powder after crystallization. What could be the issue?
A low melting point and the formation of a fine powder instead of distinct crystals often indicate the presence of impurities. Rapid crystallization can also lead to the entrapment of impurities within the crystal lattice. To address this, consider the following:
-
Purity Check: Analyze the sample using TLC or ¹H NMR to identify the nature and extent of impurities.
-
Slower Crystallization: If the crystallization is happening too quickly, you can slow it down by using a slightly larger volume of solvent or by allowing the solution to cool more slowly. This provides more time for the crystal lattice to form correctly, excluding impurities.[3]
-
Recrystallization: If impurities are confirmed, a second recrystallization step may be necessary to achieve the desired purity.
Q4: I am having trouble inducing crystallization of my purified this compound. What should I do?
If this compound does not crystallize readily from solution, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Seeding: Introducing a tiny crystal of pure this compound (a seed crystal) into the supersaturated solution can initiate crystallization.
-
Reducing Solvent Volume: If the solution is not sufficiently saturated, carefully evaporating some of the solvent will increase the concentration and promote crystallization.[3]
-
Changing the Solvent System: If a single solvent is not effective, a binary solvent system (a "good" solvent in which this compound is soluble and a "poor" solvent in which it is less soluble) can be used to induce crystallization.
Q5: My this compound "oiled out" during crystallization instead of forming solid crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if it is cooled too quickly. To remedy this:
-
Reheat and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool down more slowly to give the molecules adequate time to arrange into a crystal lattice.
Troubleshooting Guides
Low Purity After Initial Purification
Problem: The purity of this compound after initial purification (e.g., acetone (B3395972) wash or a single column chromatography) is below the desired level, as indicated by TLC or NMR analysis showing the presence of unreacted Betulin or other byproducts.
Troubleshooting Steps:
-
Identify the Impurity:
-
TLC Analysis: Run a TLC with appropriate standards for Betulin and this compound. Unreacted Betulin will appear as a separate, lower Rf spot. Other byproducts may also be visible.
-
¹H NMR Analysis: The ¹H NMR spectrum of pure this compound has characteristic signals, including a singlet for the H-19 proton at around 3.53 ppm.[2] The disappearance of signals corresponding to the isopropenyl group of Betulin (around 4.58 and 4.68 ppm) and the appearance of the H-19 singlet are key indicators of a successful reaction.[2] The presence of Betulin's characteristic signals indicates incomplete conversion.
-
-
Select the Appropriate Re-purification Method:
-
For significant amounts of unreacted Betulin: Repeat the column chromatography.
-
For minor impurities: A second crystallization or a thorough wash with a suitable solvent (like cold acetone, in which this compound is sparingly soluble) may be sufficient.[2]
-
Low Yield of Purified this compound
Problem: The final yield of pure this compound is significantly lower than expected.
Troubleshooting Steps:
-
Check the Mother Liquor: After filtration, evaporate a small amount of the mother liquor (the remaining solution after crystallization) to see if a significant amount of solid remains. If so, a considerable amount of your product is still in solution. You can attempt to recover this by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[3]
-
Review the Purification Process:
-
Column Chromatography: Ensure that the column was not overloaded and that the elution was monitored carefully to collect all the fractions containing this compound.
-
Crystallization: Using an excessive amount of solvent for crystallization will lead to a lower yield as more of the product will remain dissolved.[3] Use the minimum amount of hot solvent required to dissolve the crude product.
-
Data Presentation
Table 1: Comparison of Different Methods for this compound Synthesis and Purification
| Catalyst System | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| p-Toluenesulfonic acid | Dichloromethane | Overnight | Reflux | 89.9 | Not Specified | [1] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | 1 hour | Room Temp. | 85 | High (based on m.p.) | [2] |
| Sulfuric acid on silica (B1680970) gel | Dichloromethane | 0.5 hours | Reflux | 95 | Not Specified | [1] |
| Montmorillonite KSF | Dichloromethane | 5 hours | Reflux | 99 | Not Specified | [1] |
| Ferric nitrate (B79036) on silica gel | Dichloromethane | 0.5 hours | Reflux | 91 | Not Specified | [1] |
| Trifluoroacetic acid | Chloroform | 8 minutes | Room Temp. | 97 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Acetone Washing
This method is effective for removing impurities that are soluble in acetone, while this compound itself is poorly soluble in this solvent.[2]
-
Slurry the Crude Product: Place the crude this compound in a flask and add a sufficient amount of acetone to create a slurry.
-
Stir: Stir the slurry at room temperature for about 15-30 minutes.
-
Decant: Allow the solid to settle and carefully decant the acetone, which contains the dissolved impurities. A Pasteur pipette can be useful for this step.[2]
-
Repeat: Repeat the washing process one or two more times with fresh acetone.
-
Dry: Dry the purified this compound under vacuum to remove any residual acetone.
Protocol 2: Purification of this compound by Column Chromatography
Column chromatography is a highly effective method for separating this compound from unreacted Betulin and other byproducts.[1]
-
Prepare the Column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., petroleum ether or hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and load it onto the top of the silica gel bed.
-
Elute: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common eluent system is a gradient of petroleum ether/ethyl acetate.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Monitor Fractions: Monitor the fractions by TLC to identify those containing pure this compound.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low purity this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Allobetulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Allobetulin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a pentacyclic triterpenoid (B12794562) derived from betulin, which is naturally found in the bark of birch trees.[1] It has garnered significant interest for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] However, this compound is a highly lipophilic molecule, which results in very poor solubility in aqueous solutions. This low water solubility is a major obstacle in its development as a therapeutic agent, as it can lead to low and variable oral bioavailability, hindering its clinical application.
Q2: What is the approximate aqueous solubility of this compound?
Q3: My this compound precipitates when I try to make an aqueous solution from a DMSO stock for my in vitro experiments. What can I do?
A3: This is a common problem due to the hydrophobic nature of this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is as low as possible for your experimental needs.
-
Optimize the DMSO concentration: Keep the final concentration of DMSO in your cell culture medium to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Use a surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F68, can help to form micelles and improve the apparent solubility of this compound.
-
Incorporate co-solvents: A mixture of solvents can sometimes be more effective. Try using a co-solvent system, such as a combination of DMSO and ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to dissolve the this compound before diluting with the aqueous buffer.
Q4: What are the main strategies to overcome the poor aqueous solubility of this compound for in vivo studies?
A4: The primary strategies can be broadly categorized into chemical modifications and formulation-based approaches.
-
Chemical Modifications: This involves altering the molecular structure of this compound to introduce more hydrophilic groups. Examples include the synthesis of glycosides, saponins, or ester derivatives with ionic functionalities.[2]
-
Formulation-Based Approaches: These methods aim to improve the solubility and dissolution rate of the unchanged this compound molecule. Key techniques include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state.
-
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Formation of this compound-Cyclodextrin Inclusion Complexes
| Possible Cause | Troubleshooting Steps |
| Inappropriate Molar Ratio | The stoichiometry of the complex is crucial. A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point. Optimize the ratio by preparing complexes with varying molar ratios (e.g., 1:1, 1:2, 2:1) and evaluate the complexation efficiency. |
| Inefficient Mixing/Complexation Method | The chosen method may not be optimal. Try different preparation techniques such as co-precipitation, kneading, or freeze-drying. Ensure vigorous and prolonged stirring or sonication to facilitate the inclusion of this compound into the cyclodextrin cavity. |
| Poor Solvent Selection | The solvent system used for complexation is critical. For the co-precipitation method, ensure this compound is fully dissolved in a suitable organic solvent before adding it to the aqueous cyclodextrin solution. |
| Presence of Competing Molecules | Impurities in the this compound or cyclodextrin can interfere with complex formation. Use high-purity starting materials. |
Issue 2: Aggregation and Instability of this compound Nanoparticles
| Possible Cause | Troubleshooting Steps |
| Inadequate Stabilization | The concentration or type of stabilizer (surfactant or polymer) may be insufficient. Screen different stabilizers (e.g., Pluronic F68, Poloxamer 188, PVP) and optimize their concentration to provide adequate steric or electrostatic stabilization. |
| Suboptimal Processing Parameters | Parameters such as sonication time and power, homogenization speed, and evaporation rate can significantly impact nanoparticle size and stability. Systematically vary these parameters to find the optimal conditions for your specific formulation. |
| High Drug Loading | Attempting to load too much this compound can lead to instability and aggregation. Determine the maximum drug loading capacity of your nanoparticle system. |
| Improper Storage Conditions | Nanoparticle suspensions can be sensitive to temperature and pH. Store the nanoparticles at the recommended temperature (often 4°C) and in a buffer with an appropriate pH to maintain stability. |
Issue 3: Recrystallization of this compound in Solid Dispersions
| Possible Cause | Troubleshooting Steps |
| Immiscibility with Polymer | This compound may not be fully miscible with the chosen polymer at the desired drug loading. Select a polymer with good miscibility with this compound. Common choices include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[5] |
| High Drug Loading | Exceeding the solubility of this compound in the polymer matrix can lead to the formation of crystalline domains. Determine the solubility of this compound in the molten polymer and prepare solid dispersions with drug loadings below this saturation point. |
| Slow Solvent Evaporation/Cooling Rate | A slow removal of the solvent or slow cooling of the melt can allow time for the drug molecules to rearrange into a crystalline form. Employ rapid solvent evaporation techniques (e.g., spray drying) or fast cooling (quenching) for melt-based methods. |
| Hygroscopicity and Storage Conditions | Amorphous solid dispersions can be sensitive to moisture, which can act as a plasticizer and promote recrystallization. Store the solid dispersions in a desiccator or under controlled humidity conditions. |
Quantitative Data Summary
The following table summarizes the solubility of this compound and related triterpenoids in various solvents. This data can be useful for selecting appropriate solvents for extraction, purification, and formulation development.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| This compound | Acetone | Room Temperature | Insoluble | [1][4] |
| Betulin | Water | Not Specified | Insoluble | [3] |
| Acetone | 15.2 | 5.2 g/L | [3] | |
| Cyclohexane | 15.2 | 0.1 g/L | [3] | |
| Ethanol | 78 | ~54.4 g/L | [6] | |
| DMSO | Not Specified | ~0.045 g/L | [6] | |
| Ethanol:DMSO (1:1) | 85 | ~100 g/L | [6] | |
| Betulinic Acid | Water | Not Specified | 3 mg/L | [3] |
| DMSO | Not Specified | 20 g/L | ||
| Dimethylformamide | Not Specified | 15 g/L | ||
| Ethanol | Not Specified | 0.5 g/L | ||
| DMSO:PBS (1:2, pH 7.2) | Not Specified | 0.3 g/L |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Adapted from protocols for similar triterpenoids)
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer (optional)
Methodology (Co-precipitation Method):
-
Prepare the β-Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water at a specific concentration (e.g., 10 mM) with gentle heating (40-50°C) and stirring until a clear solution is obtained.
-
Prepare the this compound Solution: Dissolve this compound in a minimal amount of ethanol to achieve a desired molar ratio with β-cyclodextrin (e.g., 1:1).
-
Complexation: Slowly add the this compound solution dropwise to the stirred β-cyclodextrin solution.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complete complex formation.
-
Precipitation and Recovery: Cool the solution in an ice bath to facilitate the precipitation of the inclusion complex. Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.
-
Drying: Dry the resulting powder in a vacuum oven at 40°C until a constant weight is achieved. Alternatively, the initial aqueous mixture can be freeze-dried to obtain a solid powder.
Protocol 2: Preparation of this compound Nanoparticles (Adapted from protocols for betulin-based polyanhydrides)
Objective: To prepare this compound-loaded nanoparticles to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Stabilizer (e.g., Pluronic F68, Poloxamer 188)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
Methodology (Emulsion-Solvent Evaporation Method):
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the chosen polymer (e.g., 100 mg PLGA) in an organic solvent (e.g., 5 mL dichloromethane).
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., 1% w/v Pluronic F68) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The parameters (speed, time) should be optimized to achieve the desired droplet size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., trehalose) may be added before freezing.
Protocol 3: Preparation of this compound Solid Dispersion (Adapted from general solid dispersion protocols)
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate by converting it to an amorphous state.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000, Soluplus®)
-
Organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
-
Vacuum oven
Methodology (Solvent Evaporation Method):
-
Solution Preparation: Dissolve both this compound and the hydrophilic polymer in a common organic solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 of this compound to polymer). Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). A thin film of the solid dispersion will form on the wall of the flask.
-
Drying: Further dry the solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and if necessary, gently mill or grind it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
General Experimental Workflow for Solubility Enhancement
Caption: Workflow for developing and evaluating solubility-enhanced this compound formulations.
Logical Relationship of Solubility Enhancement Techniques
Caption: Approaches to improve the bioavailability of this compound.
References
- 1. This compound [mdpi.com]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Cytotoxicity of Allobetulin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with allobetulin derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows low or no cytotoxicity. What are the potential causes and solutions?
Several factors can contribute to unexpectedly low cytotoxicity. Consider the following troubleshooting steps:
-
Compound Solubility: this compound and its derivatives can have poor aqueous solubility.
-
Troubleshooting:
-
-
Chemical Structure: The cytotoxic activity of this compound derivatives is highly dependent on their structure.
-
Troubleshooting:
-
-
Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to the same compound.
-
Troubleshooting:
-
Screen your derivative against a panel of different cancer cell lines to identify sensitive ones.
-
Compare your results with published data for similar derivatives and cell lines. Some derivatives show selectivity; for example, a 2,3-seco diethyl ester derivative was found to be particularly selective for A549 lung carcinoma cells.[2][3]
-
-
Q2: I'm observing high variability and poor reproducibility in my cytotoxicity assay results. How can I improve this?
Inconsistent results often stem from subtle variations in experimental procedures.
-
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments. Avoid using cells that are over-confluent.[1]
-
Cell Seeding Density: Uneven cell distribution in the microplate is a common source of variability. Ensure you have a single-cell suspension before seeding and mix gently between pipetting.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can skew results.[1] To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[1]
-
Reagent Preparation: Prepare fresh reagents for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.[1]
-
Standardize Timelines: Keep incubation times for cell seeding, compound treatment, and reagent addition consistent across all experiments and plates.[1]
-
Q3: My absorbance readings in my MTT/SRB assay are too low. What should I do?
Low absorbance readings suggest a weak signal, which can be due to several factors.
-
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells might be insufficient to generate a strong signal.[1] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line (typically between 1,000 and 100,000 cells per well in a 96-well plate).[1]
-
Insufficient Incubation Time: The incubation period with the assay reagent may be too short. Optimize the incubation time by performing a time-course experiment. For MTT assays, a typical incubation is 1-4 hours.[1]
-
Compound Interference: Check if your this compound derivative interferes with the assay chemistry. Run controls with the compound in cell-free wells to check for any direct reaction with the assay reagents.
-
Data on this compound Derivative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of selected this compound derivatives against various human cancer cell lines.
| Derivative Name/Identifier | Modification Details | SMMC-7721 (Hepatoma) | HepG2 (Hepatocellular Carcinoma) | MNK-45 (Gastric Cancer) | SW620 (Colorectal) | A549 (Lung) | Reference |
| This compound | Parent Compound | >100 | >100 | >100 | >100 | >100 | [5] |
| Allobetulon | Oxidation of C3-OH | >100 | >100 | - | - | >100 | [5] |
| Compound 10d | Nucleoside conjugate | 5.57 | 7.49 | 6.31 | 6.00 | 5.79 | [4][5][6] |
| Compound 4q | 1,2,3-Triazolium salt | - | - | - | - | - | [7] |
| Compound 4n | 1,2,3-Triazolium salt | - | - | - | - | - | [7] |
| 2,3-seco diethyl ester | Ring A opening | - | - | - | - | Highly cytotoxic | [2][3] |
Note: The most potent compounds, 4q and 4n, showed strong anticancer activity, particularly against Eca-109 and SGC-7901 cells, respectively.[7] A dash (-) indicates that data was not provided in the cited sources.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the this compound derivatives to the wells. Include a solvent control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay identifies apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL Propidium Iodide (PI) working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the cells by flow cytometry within one hour.
Visualizations
Structure-Activity Relationship (SAR) Logic
Caption: Logic diagram illustrating key structure-activity relationships for this compound derivatives.
General Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for screening the cytotoxicity of this compound derivatives.
Mitochondrial Apoptosis Pathway
Caption: Proposed mitochondrial pathway of apoptosis induced by cytotoxic this compound derivatives.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Simple structural modifications confer cytotoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Allobetulin synthesis
Welcome to the technical support center for the synthesis of allobetulin. This resource is designed for researchers, scientists, and professionals in drug development who are working on the acid-catalyzed Wagner-Meerwein rearrangement of betulin (B1666924) to this compound. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The conversion of betulin to this compound may not have gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material (betulin) is still present, extend the reaction time.
-
Optimize Catalyst Concentration: The amount of acid catalyst is crucial. Insufficient catalyst will result in a sluggish or incomplete reaction. Conversely, excessive acid can lead to side product formation.[2]
-
Elevate Temperature: Many procedures call for refluxing or boiling temperatures to ensure the reaction proceeds at a reasonable rate.[1][3] However, some newer methods have been developed to work at room temperature.[1][4][5] Ensure your chosen temperature is appropriate for the catalyst and solvent system.
-
-
-
Side Product Formation: The acidic conditions required for the rearrangement can also promote the formation of unwanted byproducts, such as "apoallobetulins" through dehydration.[2]
-
Troubleshooting:
-
Choice of Catalyst: Solid acid catalysts like montmorillonite (B579905) clays (B1170129) (K10 and KSF), sulfuric acid on silica (B1680970), or ferric chloride on silica gel have been reported to give high to quantitative yields, potentially minimizing side reactions.[2][3][6]
-
Milder Reaction Conditions: Using milder catalysts such as tetrafluoroboric acid diethyl ether complex at room temperature can reduce the formation of degradation products.[1][5]
-
-
-
Purification Losses: this compound can be lost during the work-up and purification steps.
-
Troubleshooting:
-
Work-up Procedure: Traditional aqueous work-ups to remove the catalyst can be lengthy and lead to product loss.[1] A simplified, non-aqueous work-up, such as washing with acetone (B3395972), has been shown to be effective.[1]
-
Recrystallization: If recrystallizing, ensure the correct solvent system is used to maximize recovery of pure this compound.
-
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I avoid them?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of products. Besides unreacted betulin and the desired this compound, common byproducts include:
-
Apoallobetulins: These are dehydrated, isomeric forms of this compound that can form under acidic conditions.[2]
-
Oxidation Products: If the reaction is exposed to oxidizing conditions, or if certain catalysts are used for extended periods (e.g., ferric chloride), oxidation of the C3-hydroxyl group to a ketone (allobetulone) can occur.[2]
To minimize byproduct formation:
-
Control Reaction Time: Over-extending the reaction time, especially at elevated temperatures, can increase the likelihood of side reactions.[2] Monitor the reaction closely by TLC.
-
Use Solid-Supported Catalysts: Solid acids are often more selective and can lead to cleaner reactions with higher yields of the desired product.[2][3]
-
Optimize Catalyst and Temperature: As mentioned previously, a careful selection of the acid catalyst and reaction temperature is key to minimizing unwanted side reactions.
Question: How do I choose the best acid catalyst for my synthesis?
Answer: The choice of catalyst depends on factors such as desired reaction speed, temperature, and available laboratory resources. Here's a summary of commonly used catalysts:
-
Protic Acids:
-
p-Toluenesulfonic acid (p-TSA): A common and effective catalyst, often used in refluxing dichloromethane (B109758).[7][8][9]
-
Sulfuric Acid: Can be used in acetic acid, though conditions can be harsh.[1]
-
Hydrochloric Acid: Used in ethanol, but may lead to chlorinated byproducts.[1]
-
Trifluoroacetic Acid: A strong acid that can effectively catalyze the reaction.[1]
-
-
Lewis Acids:
-
Ferric Chloride (FeCl₃·6H₂O): Can be used directly or supported on silica gel or alumina, providing high yields.[2][4] A simple method using catalytic FeCl₃·6H₂O in chloroform (B151607) at room temperature has been reported to give a 92% yield.[4]
-
Bismuth Triflate: Has been shown to give excellent results.[2]
-
-
Solid-Supported Acids: These offer advantages in terms of ease of removal (filtration) and potentially higher selectivity.
-
Other Catalysts:
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of catalysts, solvents, temperatures, reaction times, and yields.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane | Reflux | Overnight | 89.9 | [8] |
| FeCl₃·6H₂O | Chloroform | Room Temperature | 30 minutes | 92 | [4] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temperature | 1 hour | 85 | [1] |
| Sulfuric acid on silica | Dichloromethane | Reflux | 0.5 - 6 hours | 91-99 | [1][3] |
| Montmorillonite K10 | Dichloromethane | Reflux | 0.5 - 6 hours | 91-99 | [1][3] |
| Ferric nitrate (B79036) or chloride on silica gel/alumina | Dichloromethane | Boiling | 0.5 - 6 hours | 91-99 | [1][2] |
| Sulfuric acid | Acetic acid | Not specified | Not specified | Moderate to good | [1][2] |
| Hydrogen chloride | Ethanol | Not specified | Not specified | Moderate to good | [1][2] |
| Trifluoroacetic acid | Not specified | Not specified | Not specified | Excellent | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound synthesis.
Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA)
Materials:
-
Betulin (2.0 g, 4.52 mmol)
-
p-Toluenesulfonic acid (p-TSA) (2.0 g, 11.63 mmol)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
Silica gel for column chromatography
Procedure:
-
Add betulin and p-TSA to a round-bottom flask containing 100 mL of dichloromethane.[8]
-
Reflux the mixture overnight.[8] The reaction progress should be monitored by TLC.
-
After the reaction is complete, remove the solvent under vacuum.[8]
-
Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a white solid.[8]
-
Expected yield: ~89.9%.[8]
Protocol 2: Synthesis of this compound using Ferric Chloride (FeCl₃·6H₂O)
Materials:
-
Betulin (5.3 g, 12 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (1.0 g, 3.9 mmol)
-
Chloroform (300 mL)
-
Water
-
Chloroform-hexane mixture for recrystallization
Procedure:
-
Suspend betulin in 300 mL of chloroform in a round-bottom flask at room temperature.[4]
-
Add a catalytic amount of FeCl₃·6H₂O (approximately 20 mol% relative to betulin) to the suspension.[4]
-
Stir the reaction mixture at room temperature for 30 minutes, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, evaporate the chloroform in a vacuum.[4]
-
Wash the resulting product with water to remove the iron salt.[4]
-
Dry the residue and recrystallize from a chloroform-hexane mixture to obtain pure this compound.[4]
-
Expected yield: 92%; Purity: 95%.[4]
Protocol 3: Synthesis of this compound using Tetrafluoroboric Acid Diethyl Ether Complex
Materials:
-
Betulin (100 mg, 0.226 mmol)
-
Dichloromethane (DCM) (1.5 cm³)
-
Tetrafluoroboric acid diethyl ether complex (0.02 cm³, 0.15 mmol)
-
Acetone
Procedure:
-
Place betulin and 1.5 cm³ of DCM in a 10 cm³ round-bottom flask equipped with a CaCl₂ tube and a magnetic stirrer.[1]
-
Cool the suspension in an ice-water bath for 10 minutes.[1]
-
Add the tetrafluoroboric acid diethyl ether complex dropwise.[1]
-
Stir the reaction continuously at room temperature for 1 hour. A white precipitate should form from the initially clear solution.[1]
-
Evaporate the solvent.[1]
-
Dry the pale pink solid residue in vacuo for 1 hour.[1]
-
Slurry the crude this compound in 1.5 cm³ of acetone and stir the mixture for 15 minutes at room temperature.[1]
-
Decant the acetone solution containing impurities using a Pasteur pipette. Repeat this washing step twice.[1]
-
Dry the obtained white solid residue under vacuum to yield this compound.[1]
-
Expected yield: 85%.[1]
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound from betulin.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low this compound Yield
This diagram outlines a logical approach to troubleshooting low yields in this compound synthesis.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 4. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Allobetulin Functionalization Reactions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Allobetulin functionalization reactions.
Frequently Asked Questions (FAQs)
1. General Questions
-
Q1: What is the most common starting point for this compound synthesis? A1: this compound is most commonly synthesized from the readily available natural triterpene, Betulin (B1666924), through an acid-catalyzed intramolecular Wagner-Meerwein rearrangement.[1][2] This rearrangement leads to the formation of the characteristic 19β,28-epoxy-18α-oleanane skeleton of this compound.
-
Q2: What are the key functionalization sites on the this compound scaffold? A2: The primary sites for functionalization on this compound are the C3-hydroxyl group and the C2 position adjacent to the ketone in its oxidized form, Allobetulone.[2][3] The C3-OH can be readily acylated to form esters or oxidized to a ketone.[2] The C2 position of Allobetulone is reactive towards various transformations, including bromination, aldol (B89426) condensations, and Claisen condensations.[2][3]
-
Q3: How can I monitor the progress of my this compound functionalization reaction? A3: Thin-Layer Chromatography (TLC) is a highly effective method for monitoring the progress of these reactions. By comparing the spots of the reaction mixture with the starting material and a reference standard (if available), you can track the consumption of the reactant and the formation of the product.[1][4] The chromatograms are typically visualized by spraying with a 10% ethanolic solution of H₂SO₄ followed by heating.[4]
2. Troubleshooting: Betulin to this compound Rearrangement
-
Q4: My Betulin to this compound rearrangement reaction is showing low to no product formation. What are the possible causes and solutions? A4: Low yield in this rearrangement can be due to several factors:
-
Inactive Catalyst: Ensure your acid catalyst is fresh and active. Solid acid catalysts may need activation by heating prior to use.[1]
-
Insufficient Catalyst: The relative amount of catalyst is crucial. For instance, with bismuth triflate, catalyst loading can significantly impact yield and selectivity.[2]
-
Inadequate Reaction Time or Temperature: Many procedures require heating (reflux) for several hours.[1] Ensure the reaction is running for the recommended duration and at the correct temperature.
-
Poor Solubility: Betulin has poor solubility in some solvents. Dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used and generally effective.[1][5]
-
-
Q5: I am observing multiple spots on my TLC plate, indicating the formation of side products during the rearrangement. What are these impurities and how can I minimize them? A5: A common issue is the formation of dehydrated, isomeric side products known as "apoallobetulins".[2] Their formation can be influenced by:
-
Reaction Conditions: Higher temperatures and prolonged reaction times can favor the formation of these byproducts.[2] Using milder conditions, such as tetrafluoroboric acid diethyl ether complex at room temperature, can provide a cleaner reaction profile.[1]
-
Choice of Acid Catalyst: Strong acids or certain Lewis acids might promote dehydration. Experimenting with different catalysts, including solid-supported acids like sulfuric acid on silica (B1680970) or Montmorillonite K10, can improve selectivity and yield.[2][6]
-
3. Troubleshooting: this compound Functionalization
-
Q6: I am attempting to esterify the C3-hydroxyl group of this compound with an acyl chloride, but I am getting a complex mixture of products. What is going wrong? A6: The HCl generated during esterification with acyl chlorides can cleave the tetrahydrofuran (B95107) ring (the 19β,28-epoxy bridge) in this compound, especially at elevated temperatures.[7] To prevent this, add a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to the reaction mixture to scavenge the HCl.[7] Performing the reaction at room temperature or 0 °C is also recommended to minimize this side reaction.[7]
-
Q7: My oxidation of this compound to Allobetulone is not going to completion. How can I improve the conversion? A7: Incomplete oxidation can be addressed by:
-
Choice of Oxidizing Agent: While chromium(VI) reagents like Jones' reagent are effective, other systems such as the Swern oxidation or using sodium hypochlorite (B82951) can also be employed.[2][3] For a direct and high-yielding oxidation, a combination of sodium periodate (B1199274) and ruthenium trichloride (B1173362) has been reported to be very effective.[2][3]
-
Reaction Conditions: Ensure the reaction is run at the appropriate temperature (e.g., 0 °C for Jones' oxidation) and for a sufficient amount of time.[8]
-
-
Q8: I am having difficulty purifying my functionalized this compound derivative. What are the recommended methods? A8: Purification of this compound derivatives often involves:
-
Recrystallization: This is a common first step for crude product purification. Solvents like acetone (B3395972) or mixtures of chloroform and methanol (B129727) are often used.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the standard method.[4][9] A variety of solvent systems, such as dichloromethane/ethanol or chloroform/ethanol, can be used as the eluent.[4]
-
Experimental Protocols & Data
Synthesis of this compound from Betulin
A variety of acid catalysts can be employed for the Wagner-Meerwein rearrangement of Betulin to this compound. The choice of catalyst and conditions can affect reaction time, temperature, and yield.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| H₂SO₄ on Silica Gel | Dichloromethane | Reflux | 0.5 h | 95 | [6] |
| Montmorillonite K10 | Dichloromethane | Reflux | 1.0 h | 98 | [2] |
| FeCl₃·6H₂O | Chloroform | Room Temp. | 30 min | 92 | [5] |
| p-Toluenesulfonic acid | Chloroform | Reflux | 1.0 h | 85 | [1] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temp. | 1.0 h | 85 | [1][10] |
| Bismuth triflate (50 mol%) | Dichloromethane | Reflux | 8-15 h | 96-98 | [2] |
Detailed Protocol (using Tetrafluoroboric acid diethyl ether complex): [1]
-
Suspend Betulin (100 mg, 0.226 mmol) in dichloromethane (1.5 mL) in a round-bottom flask equipped with a magnetic stirrer and a CaCl₂ tube.
-
Cool the suspension in an ice-water bath for 10 minutes.
-
Add tetrafluoroboric acid diethyl ether complex (0.02 mL, 0.15 mmol) dropwise. A white precipitate should form after a few minutes.
-
Remove the ice bath and continue stirring at room temperature for 1 hour.
-
Monitor the reaction by TLC (DCM/EtOAc, 8:1, v/v).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dry the resulting pale pink solid in vacuo for 1 hour.
-
For purification, slurry the crude product in acetone (1.5 mL) and stir for 15 minutes at room temperature. This compound is insoluble in acetone, while some impurities will dissolve.
-
Decant the acetone solution containing impurities. Repeat this washing step twice.
-
Dry the remaining white solid under vacuum to yield pure this compound.
Oxidation of this compound to Allobetulone
The C3-hydroxyl group of this compound can be oxidized to the corresponding ketone, Allobetulone, which is a valuable intermediate for further functionalization.[2]
| Reagent | Solvent | Temperature | Yield (%) | Reference |
| CrO₃/H₂SO₄ (Jones' Reagent) | Acetone | 0 °C | Not specified | [8] |
| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 °C to RT | Not specified | [2][3] |
| NaIO₄/RuCl₃ | CCl₄/CH₃CN/H₂O | Not specified | 87 | [2][3] |
Detailed Protocol (Jones Oxidation): [8]
-
Dissolve this compound (1.0 g) in acetone (50 mL) in a flask and cool to 0 °C in an ice bath.
-
Slowly add Jones' reagent (a solution of CrO₃ and H₂SO₄ in water) dropwise with stirring until a persistent orange color is observed.
-
Continue stirring at 0 °C for 2 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Allobetulone by column chromatography or recrystallization.
Visualized Workflows and Logic Diagrams
Caption: General workflow for the synthesis and functionalization of this compound.
Caption: A decision tree for troubleshooting low product yield.
Caption: Standard workup procedure for this compound esterification reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 6. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing degradation of Allobetulin during storage
For researchers, scientists, and drug development professionals, ensuring the stability of Allobetulin during storage is critical for reliable experimental outcomes. This guide provides troubleshooting advice and frequently asked questions to address potential degradation issues.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue ID | Question | Possible Causes | Suggested Actions |
| ALLO-STAB-001 | I observed a change in the physical appearance of my solid this compound sample (e.g., color change, clumping). | - Exposure to light: Photodegradation can lead to the formation of colored impurities. - Exposure to moisture: Hygroscopic tendencies may cause clumping or hydrolysis. - Temperature fluctuations: High temperatures can accelerate degradation. | - Store this compound in an amber vial to protect from light. - Store in a desiccator or a controlled low-humidity environment. - Ensure storage at the recommended temperature and avoid frequent freeze-thaw cycles. - Re-test the purity of the sample using a validated analytical method. |
| ALLO-STAB-002 | My this compound solution has become cloudy or shows precipitates. | - Low solubility: this compound has poor solubility in aqueous solutions. - Degradation: Degradation products may have lower solubility. - Solvent evaporation: Increased concentration due to solvent loss can lead to precipitation. | - Prepare fresh solutions before use. - If storing solutions, use airtight containers and store at low temperatures. Consider using co-solvents or solubilizing agents if compatible with your experiment. - Filter the solution before use if precipitation is observed and re-verify the concentration. |
| ALLO-STAB-003 | I am seeing unexpected peaks in my chromatogram when analyzing an aged this compound sample. | - Degradation: The new peaks likely represent degradation products. - Contamination: The sample may have been contaminated during storage or handling. | - Perform a forced degradation study to identify potential degradation products and their retention times. - Review handling procedures to minimize the risk of contamination. - Use a stability-indicating analytical method for analysis. |
| ALLO-STAB-004 | The biological activity of my this compound sample has decreased over time. | - Chemical degradation: The active parent molecule has degraded, reducing its effective concentration. | - Re-qualify the material by determining its purity and concentration. - Store this compound under recommended inert conditions to minimize degradation. - Prepare fresh working solutions from a properly stored stock. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored in a cool, dark, and dry place. The following conditions are recommended:
| Parameter | Recommendation |
| Temperature | 2-8°C |
| Light | Protect from light (store in an amber vial or a dark container) |
| Humidity | Store in a desiccator or under low humidity (<40% RH) |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen) |
Q2: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and light exposure. It is generally recommended to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in airtight, light-protected containers. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of pentacyclic triterpenoids, potential degradation pathways include:
-
Oxidation: The tertiary carbon atoms and the ether linkage could be susceptible to oxidation, especially under harsh conditions. One historical study mentions degradation with the strong oxidizing agent chromium trioxide.[1]
-
Acid-catalyzed rearrangement: this compound is formed via an acid-catalyzed rearrangement of betulin.[1][2] Further exposure to acidic conditions could potentially lead to other rearrangements or the formation of "apoallobetulins".[1]
-
Hydrolysis: Although generally stable, the ether linkage could potentially undergo hydrolysis under extreme pH and temperature conditions.
A hypothetical oxidative degradation pathway is illustrated below.
Experimental Protocols
To ensure the integrity of your this compound samples, it is crucial to employ a validated stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique for this purpose.
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Dissolve a known amount in the solvent to achieve a final concentration of 0.5 mg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve a known amount in the solvent to achieve a final concentration of 0.5 mg/mL.
3. Sample Analysis:
-
For the solution-based stress conditions, neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV method (see Protocol 2).
-
The goal is to achieve approximately 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC-UV method. Method optimization and validation are required.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water. The exact ratio should be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity (ability to resolve the main peak from degradation products and excipients)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
References
addressing inconsistencies in Allobetulin bioactivity data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in Allobetulin bioactivity data. It is designed for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significantly different IC50 values for this compound in our cancer cell line compared to published data. What could be the reason for this discrepancy?
A1: Variations in IC50 values for this compound are a known issue and can arise from several factors. Here's a troubleshooting guide to help you identify the potential cause:
-
Compound Purity and Integrity: this compound's purity can significantly impact its bioactivity. It is synthesized from Betulin (B1666924) via a Wagner-Meerwein rearrangement, and incomplete reactions or inadequate purification can leave residual Betulin or other byproducts.[1][2]
-
Recommendation: Always verify the purity of your this compound sample using methods like HPLC/MS before conducting experiments.[3] Ensure proper storage conditions to prevent degradation.
-
-
Cell Line Specificity: this compound's cytotoxic effects are highly cell-line dependent. Some cell lines are inherently more resistant to its effects. For instance, some studies report that this compound's antiproliferative strength against several tumor cell lines is insufficient at micromolar concentrations.[3][4]
-
Recommendation: Compare your cell line with those reported in the literature. If you are using a different cell line, the variation in IC50 is expected. It is also crucial to ensure the health and consistent passage number of your cell cultures.
-
-
Assay Conditions: Minor variations in experimental protocols can lead to significant differences in results.
-
Derivative vs. Parent Compound: Much of the published literature focuses on derivatives of this compound, which are often more potent than the parent compound.[3][8]
-
Recommendation: Double-check the exact chemical structure of the this compound you are using. If it is a specific derivative, its bioactivity will likely differ from that of unmodified this compound.
-
Q2: We are not observing the expected apoptotic effects of this compound in our experiments. How can we troubleshoot this?
A2: this compound and its parent compound, Betulin, are known to induce apoptosis through the intrinsic pathway, involving mitochondrial cytochrome c release and caspase activation.[9][10][11] If you are not observing these effects, consider the following:
-
Concentration and Treatment Time: The induction of apoptosis is both dose- and time-dependent. It's possible the concentration of this compound is too low or the incubation time is too short.
-
Recommendation: Perform a dose-response and time-course experiment to identify the optimal conditions for apoptosis induction in your specific cell line.
-
-
Mechanism of Cell Death: this compound can also induce other forms of cell death, such as autophagy.[3][12] It's possible that in your cell line, at the concentrations tested, autophagy is the predominant mechanism.
-
Signaling Pathway Activation: The apoptotic effect of related compounds can be mediated by the modulation of signaling pathways like NF-κB and PI3K/Akt/mTOR.[13][14][15][16]
-
Recommendation: Investigate the activation status of key proteins in these pathways to see if they are being modulated by this compound in your system.
-
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its derivatives, as well as its parent compound Betulin, against various cancer cell lines. Note the significant variability depending on the specific compound and cell line.
Table 1: Cytotoxicity of this compound and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Saponins | Various | - | 30-40 | [1] |
| This compound Derivative (10d) | SMMC-7721 | Hepatoma | 5.57 | [3][4] |
| This compound Derivative (10d) | HepG2 | Hepatocellular Carcinoma | 7.49 | [3][4] |
| This compound Derivative (10d) | MNK-45 | Gastric Cancer | 6.31 | [3][4] |
| This compound Derivative (10d) | SW620 | Colorectal Cancer | 6.00 | [3][4] |
| This compound Derivative (10d) | A549 | Lung Cancer | 5.79 | [3][4] |
| Allobetulon | SMMC-7721 | Hepatoma | >100 | [3] |
| Allobetulon | HepG2 | Hepatocellular Carcinoma | >100 | [3] |
| Allobetulon | A549 | Lung Cancer | >100 | [3] |
Table 2: Cytotoxicity of Betulin (Parent Compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervix Carcinoma | 10-15 µg/mL | [9] |
| HepG2 | Hepatoma | 10-15 µg/mL | [9] |
| A549 | Lung Adenocarcinoma | 15.51 | [5][17] |
| MCF-7 | Breast Adenocarcinoma | 38.82 | [5][17] |
| PC-3 | Prostate Adenocarcinoma | 32.46 | [5][17] |
| MV4-11 | Leukemia | 18.16 | [5][17] |
Detailed Experimental Protocols
1. Synthesis and Purification of this compound
-
Principle: this compound is synthesized from Betulin via an acid-catalyzed Wagner-Meerwein rearrangement.[1][2]
-
Protocol:
-
Dissolve Betulin in a suitable solvent such as dichloromethane (B109758) or chloroform.[1][2]
-
Add an acid catalyst. Common catalysts include p-toluenesulfonic acid, sulfuric acid, or trifluoroacetic acid.[1][2] Solid-supported acid catalysts like sulfuric acid on silica (B1680970) or montmorillonite (B579905) clays (B1170129) can also be used for higher yields and easier work-up.[1][18]
-
Reflux the reaction mixture for 0.5 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, neutralize the acid (if not using a solid-supported catalyst) and perform an aqueous work-up.[2]
-
Purify the crude product by recrystallization or column chromatography.[2]
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and IR spectroscopy, and HPLC/MS.[2]
-
2. Cytotoxicity Assessment: MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[6]
-
Prepare serial dilutions of this compound in the complete culture medium. A stock solution is typically prepared in DMSO, with the final DMSO concentration in the culture medium not exceeding 0.5%.[5]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.[5]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5]
-
3. Antiviral Activity Assessment: Plaque Reduction Assay
-
Principle: This assay quantifies the reduction in viral plaques (areas of cell death) in a cell monolayer to determine the antiviral activity of a compound.[19]
-
Protocol:
-
Seed host cells (e.g., MDCK for influenza virus, Vero for HSV) in 6-well plates to form a confluent monolayer.[19]
-
Infect the cell monolayers with a diluted virus stock.[19]
-
After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound.[19]
-
Incubate the plates for 2-3 days until plaques are visible in the control wells.[19]
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.[19]
-
Count the plaques and calculate the percentage of plaque inhibition to determine the EC50 value.[19][20]
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that may be modulated by this compound, leading to its observed bioactivities.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: this compound-induced autophagy via mTOR inhibition.
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Synthesis and cytotoxicity of this compound derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptotic cell death by betulin in multidrug-resistant human renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Betulin inhibits mTOR and induces autophagy to promote apoptosis in human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Allobetulin Cytotoxicity Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of Allobetulin.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my this compound cytotoxicity assays. What are the common causes?
A1: Inconsistent results in cytotoxicity assays can stem from several factors. Key areas to investigate include:
-
This compound Solubility: this compound, like other pentacyclic triterpenes, has poor aqueous solubility. Precipitation of the compound in your cell culture medium can lead to variable concentrations in your wells. Ensure complete dissolution in your stock solution (typically DMSO) and watch for precipitation upon dilution into aqueous media.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate this compound and media components, affecting cell viability. It is advisable to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
-
Incubation Times: Ensure consistent incubation times for both drug treatment and assay reagent steps.
Q2: My this compound stock solution in DMSO appears cloudy or forms precipitates upon dilution in cell culture media. How can I resolve this?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are some troubleshooting steps:
-
Stock Solution Preparation: Ensure your this compound is fully dissolved in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. However, avoid repeated freeze-thaw cycles of the stock solution.
-
Final DMSO Concentration: When diluting the stock solution into your cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Prepare serial dilutions of this compound in culture media immediately before adding to the cells to minimize the time the compound is in an aqueous environment where it may precipitate.
-
Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
Q3: I am not observing a dose-dependent cytotoxic effect with this compound. What could be the reason?
A3: Several factors could contribute to a lack of dose-dependent cytotoxicity:
-
Concentration Range: You may be testing a concentration range that is too low to induce significant cell death or too high where the effect has already plateaued. A broad range of concentrations should be tested initially to determine the IC50 value.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. It is possible that the cell line you are using is resistant to this compound.
-
Assay Interference: Some compounds can interfere with the assay chemistry. For instance, in MTT assays, a compound could chemically reduce the MTT reagent, leading to a false positive signal of high viability. Running a cell-free control with this compound and the MTT reagent can help identify such interference.
Q4: Which cytotoxicity assays are recommended for this compound?
A4: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxicity.
-
MTT or SRB Assay: These are good initial screening assays to assess overall cell viability and determine the IC50 value. The Sulforhodamine B (SRB) assay, which measures cellular protein content, can be a good alternative to tetrazolium-based assays if compound interference is suspected.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.
-
Apoptosis Assays (Annexin V/PI): Since this compound and its derivatives have been shown to induce apoptosis, using an Annexin V/Propidium Iodide (PI) assay is crucial to confirm this mechanism of cell death.
Data Presentation
Table 1: Reported IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| This compound Derivative (10d) | SMMC-7721 | Hepatoma | 5.57 | CCK-8 | [1] |
| This compound Derivative (10d) | HepG2 | Hepatocellular Carcinoma | 7.49 | CCK-8 | [1] |
| This compound Derivative (10d) | MNK-45 | Gastric Cancer | 6.31 | CCK-8 | [1] |
| This compound Derivative (10d) | SW620 | Colorectal Cancer | 6.00 | CCK-8 | [1] |
| This compound Derivative (10d) | A549 | Non-small Cell Lung Cancer | 5.79 | CCK-8 | [1] |
Note: IC50 values can vary depending on the specific derivative, cell line, assay method, and experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (cells treated with a lysis buffer, e.g., 1% Triton X-100)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: A streamlined workflow for assessing this compound cytotoxicity.
Caption: this compound's potential apoptotic pathway via Bcl-2 family modulation.
References
Technical Support Center: Enhancing the Selectivity of Allobetulin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the selectivity of allobetulin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivatives are highly cytotoxic but show poor selectivity between cancer and normal cells. How can I improve selectivity?
A1: Poor selectivity is a common challenge. Improving it requires rational structural modifications based on Structure-Activity Relationship (SAR) principles. Consider the following strategies:
-
Modification at C-3: Introduction of an amino group at the C-3 position has been shown to enhance cytotoxicity, with the stereochemistry at this position influencing selectivity against non-malignant cells.[1]
-
Ring A Opening: Creating 2,3-seco-derivatives can lead to highly selective compounds. For instance, the 2,3-seco diethyl ester of this compound has demonstrated remarkable selectivity for A549 lung carcinoma cells over non-malignant mouse fibroblasts.[1]
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Conjugation with Targeting Moieties: Attaching molecules that are preferentially taken up by cancer cells can improve selectivity.
-
Triphenylphosphonium (TPP) Cations: These lipophilic cations target the mitochondria, which have a more negative membrane potential in cancer cells. TPP-linked this compound derivatives have shown potent and selective anticancer activity.[2][3]
-
Nucleosides: As cancer cells have a high demand for nucleosides for DNA replication, conjugating this compound with nucleosides can be a viable strategy to enhance its antitumor activity.[4][5]
-
-
Formation of Hemiesters: Synthesizing hemiester prodrugs can increase solubility and may improve the therapeutic index.[6]
Q2: What are the most promising structural modification strategies to start with for improving the selectivity of this compound?
A2: Based on current literature, two of the most promising starting points are:
-
Targeting Mitochondria: Conjugating this compound with a triphenylphosphonium (TPP) moiety. This strategy leverages the difference in mitochondrial membrane potential between cancer and normal cells to achieve selective accumulation of the cytotoxic agent in cancer cells.[2][3]
-
Exploiting Cancer Cell Metabolism: Synthesizing this compound-nucleoside conjugates. This approach takes advantage of the increased demand for nucleosides in rapidly proliferating cancer cells.[4][5]
Both strategies have been shown to produce derivatives with significantly improved potency and selectivity.
Q3: My synthesized derivatives have poor water solubility, which complicates biological assays. What can I do?
A3: Poor aqueous solubility is a known issue for pentacyclic triterpenes.[7] To address this:
-
Prodrug Approach: The synthesis of more soluble prodrugs, such as hemiesters, can be an effective strategy.[6]
-
Formulation: For in vitro assays, dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before preparing serial dilutions in the culture medium is a standard practice. Ensure the final solvent concentration is non-toxic to the cells.
-
Structural Modification: Introducing polar functional groups or moieties can improve solubility. For example, conjugation with amino acids or polyethylene (B3416737) glycol (PEG) chains.
Q4: What is the primary mechanism of action for selective this compound derivatives?
A4: Many selective this compound derivatives induce cancer cell death through the mitochondrial pathway of apoptosis .[2][8] Key events in this pathway include:
-
An increase in intracellular reactive oxygen species (ROS).
-
Changes in the levels of apoptosis-related proteins, specifically a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[4][8]
-
A subsequent decrease in the mitochondrial membrane potential.
-
Activation of the caspase cascade (e.g., caspase-9 and caspase-3), leading to programmed cell death.[8]
-
Some derivatives may also induce cell cycle arrest.[2][4][8]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the initial betulin (B1666924) to this compound rearrangement. | - Inefficient acid catalyst.- Non-optimal reaction conditions (time, temperature). | - Use solid-supported acid catalysts like sulfuric acid on silica (B1680970) or Montmorillonite K10 for potentially higher yields and easier work-up.[9] - Experiment with different acid catalysts such as p-toluenesulfonic acid or ferric chloride on silica gel.[9] |
| Difficulty in purifying the final derivative. | - Presence of closely related stereoisomers or byproducts.- Compound instability on silica gel. | - Employ different chromatographic techniques, such as preparative HPLC or chromatography on alumina.- Consider recrystallization from a suitable solvent system.- For sensitive compounds, minimize exposure to acidic conditions during work-up and purification. |
| Failed or low-yield conjugation reaction (e.g., with TPP or nucleosides). | - Poor reactivity of the starting materials.- Inappropriate coupling reagents or reaction conditions. | - Ensure starting materials are pure and dry.- For "click chemistry" conjugations, ensure the catalyst (e.g., copper(I)) is active.- For esterifications, consider using activating agents like DCC/DMAP.[10] - Optimize reaction parameters such as temperature, solvent, and reaction time. |
Biological Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cytotoxicity assays (e.g., CCK-8, SRB). | - Compound precipitation in culture medium due to low solubility.- Uneven cell seeding.- Contamination of cell cultures. | - Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay wells is low (<0.5%) and consistent across all wells.- Use a well-calibrated multichannel pipette for cell seeding and reagent addition.- Regularly check cell cultures for contamination. |
| High background signal in colorimetric assays. | - Reaction of the compound with the assay reagent (e.g., WST-8 in CCK-8 assay).- Phenol (B47542) red in the culture medium interfering with absorbance readings. | - Run a control with the compound in cell-free medium to check for direct reaction with the assay reagent.- If interference is observed, consider using a different cytotoxicity assay (e.g., crystal violet staining).- Use phenol red-free medium for the assay if it is a suspected source of interference. |
| No clear dose-response curve. | - Compound is not cytotoxic at the tested concentrations.- Compound has degraded.- Assay incubation time is too short. | - Test a wider and higher range of concentrations.- Verify the stability of the compound in the assay medium over the incubation period.- Optimize the incubation time for the specific cell line and compound. |
Data Presentation
Cytotoxic Activity of Selected this compound Derivatives
| Compound | Modification Strategy | Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2,3-seco diethyl ester | Ring A Opening | A549 (Lung) | - | NIH-3T3 (Mouse Fibroblast) | Significantly less cytotoxic | Remarkable | [1] |
| Compound 10d | Nucleoside Conjugate | SMMC-7721 (Hepatoma) | 5.57 | - | - | - | [4][11] |
| HepG2 (Hepatoma) | 7.49 | - | - | - | [4][11] | ||
| MNK-45 (Gastric) | 6.31 | - | - | - | [4][11] | ||
| SW620 (Colorectal) | 6.00 | - | - | - | [4][11] | ||
| A549 (Lung) | 5.79 | - | - | - | [4][11] | ||
| Compound 5 | TPP Conjugate | SGC-7901 (Gastric) | Potent | - | - | - | [2] |
| Compound 4q | 1,2,3-Triazolium Salt | Eca-109 (Esophageal) | Potent | - | - | - | [8] |
| Compound 4n | 1,2,3-Triazolium Salt | SGC-7901 (Gastric) | Potent | - | - | - | [8] |
| 2,2-difluoro derivatives | Fluorination & Hemiester | Various Cancer Lines | - | Two non-tumor cell lines | - | 2 - 8 | [6] |
Note: IC₅₀ values and selectivity indices are highly dependent on the specific cell lines and assay conditions used. Direct comparison between different studies should be made with caution.
Experimental Protocols
General Protocol for Cell Cytotoxicity Assessment using CCK-8 Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[11][12][13][14]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in sterile DMSO.
-
Create a series of dilutions of the compound in a complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using appropriate software.
-
General Procedure for Synthesis of a Triphenylphosphonium (TPP) Conjugate
This is a generalized procedure for the synthesis of a C-28 ester-linked TPP derivative of a triterpenoid (B12794562) like betulinic acid, which can be adapted for this compound derivatives with a C-28 carboxylic acid.[10][15][16]
-
Synthesis of ω-bromo-alkyltriphenylphosphonium bromide:
-
In a microwave vial, dissolve triphenylphosphine (B44618) (1.0 mmol) and the corresponding dibromoalkane (e.g., 1,4-dibromobutane, 2.0 mmol) in acetonitrile (B52724) (2.0 mL).
-
Heat the reaction in a microwave reactor to 200°C for 90 seconds.
-
After cooling, the product can be purified by recrystallization.
-
-
Esterification with this compound Derivative:
-
Dissolve the this compound derivative (with a C-28 carboxylic acid) (1.0 eq) in an appropriate solvent like acetonitrile.
-
Add a base such as triethylamine (B128534) (1.0 eq) and stir for 10 minutes at 0°C.
-
Add the ω-bromo-alkyltriphenylphosphonium bromide (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 48-72 hours, monitoring the progress by TLC.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the final TPP-conjugated this compound derivative.
-
Visualizations
References
- 1. Simple structural modifications confer cytotoxicity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triphenylphosphonium-linked derivative of this compound: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin-Nucleoside Conjugates as AntitumorAgents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of cytotoxic 2,2-difluoroderivatives of dihydrobetulinic acid and this compound and study of their impact on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 14. ptglab.com [ptglab.com]
- 15. Betulinic Acid ω-Triphenylphosphonium Alkyl Esters: Antiproliferative Activities and In Silico Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Allobetulin Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering stability challenges with Allobetulin formulations. The information is presented in a question-and-answer format to directly address common issues faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing signs of degradation. What are the likely causes?
A1: this compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Key factors that can trigger degradation include:
-
pH: this compound is known to be less stable in acidic aqueous conditions. The acidic environment can catalyze the hydrolysis of the ether linkage or other susceptible functional groups.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation of the this compound molecule.[2]
-
Light Exposure: Photodegradation can occur, especially under UV light, leading to the formation of photo-oxidation products.[3]
-
Oxidizing Agents: The presence of peroxides or other oxidizing agents in excipients or from environmental exposure can lead to the formation of oxidation products.
-
Incompatible Excipients: Certain excipients may contain reactive impurities or functional groups that can interact with this compound, leading to its degradation.[4]
Q2: What are the common degradation products of this compound I should be looking for?
A2: While specific degradation product analysis for various this compound formulations is not extensively reported in the literature, based on the chemistry of this compound and related oleanane triterpenoids, potential degradation products could include:
-
Hydrolysis Products: Opening of the ether ring at C-19 and C-28.
-
Oxidation Products: Oxidation of the hydroxyl group at C-3 to a ketone (Allobetulone), or further oxidation at other positions on the triterpenoid skeleton.[3]
-
Ring-Opened or Rearranged Products: Under harsh acidic or thermal conditions, further rearrangements or ring cleavage of the oleanane skeleton might occur.[3]
A proposed degradation pathway for this compound is visualized below, highlighting potential oxidation and hydrolysis points.
Troubleshooting Guides
Issue 1: Poor Physical Stability (e.g., precipitation, aggregation) of this compound Formulations.
Cause: this compound is a highly lipophilic and poorly water-soluble compound, which can lead to precipitation in aqueous media or aggregation of nanoparticle/liposomal formulations.
Solutions:
-
Formulation as Nanoparticles or Liposomes: Encapsulating this compound into nanocarriers like solid lipid nanoparticles (SLNs) or liposomes can significantly improve its physical stability and aqueous dispersibility.
-
Use of Stabilizers: Incorporate appropriate stabilizers in your formulation. For nanoparticles, a combination of surfactants (e.g., Poloxamer 188, Tween 80) and lipids is often effective. For liposomes, the choice of phospholipids (B1166683) and cholesterol ratio is crucial for membrane stability.[5]
-
Optimize Particle Size and Zeta Potential: Aim for a particle size in the range of 100-300 nm with a narrow polydispersity index (PDI) < 0.3 for better stability. A zeta potential of around ±30 mV is generally indicative of good colloidal stability.
Issue 2: Chemical Degradation of this compound in Liquid Formulations.
Cause: Hydrolysis or oxidation of this compound due to environmental factors or incompatible excipients.
Solutions:
-
pH Control: Maintain the pH of the formulation in a neutral to slightly basic range to minimize acid-catalyzed hydrolysis.
-
Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or tocopherol to prevent oxidative degradation.
-
Light Protection: Store formulations in amber-colored vials or protect them from light to prevent photodegradation.
-
Excipient Compatibility Screening: Conduct compatibility studies with all excipients before finalizing the formulation. Use techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect potential interactions.
Data on Formulation Stability (Oleanolic Acid as a Proxy)
As extensive quantitative stability data for this compound formulations is limited in publicly available literature, data for Oleanolic Acid, a structurally similar oleanane triterpenoid, is presented here as a surrogate to provide insights into expected stability profiles.[6]
Table 1: Physical Stability of Oleanolic Acid Formulations under Different Storage Conditions [2][6]
| Formulation | Storage Condition | Duration | Observed Changes |
| Cream | 40±2°C / 75±5% RH | 6 weeks | Slight increase in viscosity, no significant change in appearance or particle size. |
| 27±2°C / 73±5% RH | 6 weeks | No significant changes observed. | |
| Gel | 40±2°C / 75±5% RH | 6 weeks | Slight decrease in viscosity, no change in appearance. |
| 27±2°C / 73±5% RH | 6 weeks | No significant changes observed. | |
| Solid Lipid Nanoparticles (SLNs) | 25°C | 60 days | Slight increase in particle size and PDI. |
| 4°C | 60 days | No significant changes in particle size, PDI, or zeta potential.[7] |
Table 2: Chemical Stability of Oleanolic Acid in Plasma [6]
| Storage Condition | Duration | Recovery (%) |
| Room Temperature | 24 hours | > 95% |
| -20°C | 30 days | > 90% |
| -80°C | 30 days | > 95% |
| Freeze-Thaw Cycles (3 cycles) | - | > 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[8][9][10]
References
- 1. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Allobetulin NMR Signal Interpretation: A Technical Support Center
Welcome to the technical support center for Allobetulin NMR signal interpretation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of my this compound sample showing broad peaks?
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader signals. An optimal concentration is typically 5-25 mg in 0.6-0.7 mL of deuterated solvent.[1]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause broadening of all signals. This can be rectified by carefully shimming the spectrometer.
-
Presence of Particulate Matter: Undissolved particles in the NMR tube disrupt the magnetic field homogeneity.[2] Filtering the sample into the NMR tube is recommended.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1]
-
Chemical Exchange: Protons involved in chemical exchange, such as the hydroxyl proton at C3, can sometimes appear broad.
Q2: The signals in the aliphatic region (0.7-1.8 ppm) of my 1H NMR spectrum are severely overlapped. How can I resolve them?
A2: Signal overlap in the aliphatic region is a common challenge with triterpenoids like this compound due to the large number of CH, CH2, and CH3 groups in similar chemical environments. Here are several strategies to address this:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths will increase the dispersion of the signals.
-
Change the Deuterated Solvent: Switching from a common solvent like CDCl3 to an aromatic solvent such as benzene-d6 (B120219) or pyridine-d5 (B57733) can induce different chemical shifts and potentially resolve overlapping signals.[3][4]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlap.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing you to trace the connectivity between protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, spreading the proton signals out in a second dimension based on the carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Q3: How can I definitively assign the methyl singlets in the 1H NMR spectrum of this compound?
A3: this compound has seven methyl groups, many of which appear as singlets in the 1H NMR spectrum. Assigning these can be challenging. A combination of 2D NMR experiments is the most effective approach:
-
HSQC: This will correlate each methyl proton singlet to its corresponding methyl carbon signal.
-
HMBC: This is crucial for unambiguous assignment. Look for long-range correlations from the methyl protons to nearby quaternary carbons. For example, the protons of a specific methyl group will show correlations to the carbons in its immediate vicinity, allowing for precise assignment based on the known structure of this compound.
-
NOESY/ROESY: These experiments show through-space correlations between protons that are close to each other. This can help to confirm assignments by identifying which methyl groups are spatially near other specific protons in the structure.
Q4: I am having trouble identifying the C3-H proton signal. What should I look for?
A4: The proton at the C3 position, attached to the carbon bearing the hydroxyl group, is a key diagnostic signal. In CDCl3, the C3-H proton of this compound typically appears as a doublet of doublets (dd) around 3.20 ppm.[5] The splitting pattern arises from its coupling to the two protons on the adjacent C2 methylene (B1212753) group. If this signal is obscured, running a COSY experiment will show a cross-peak between the C3-H proton and the C2 protons.
Troubleshooting Guides
Issue 1: Ambiguous Signal Assignments in 1D NMR
Symptom: You have a 1H and/or 13C NMR spectrum of this compound, but due to signal overlap and complexity, you cannot confidently assign all the peaks.
Troubleshooting Workflow:
References
Technical Support Center: Allobetulin Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Allobetulin derivatization. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound and its precursors.
Problem 1: Low Yield of this compound from Betulin Rearrangement
Question: I am getting a low yield of this compound from the Wagner-Meerwein rearrangement of Betulin. What are the possible causes and solutions?
Answer:
Low yields in the acid-catalyzed rearrangement of Betulin to this compound can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Inadequate Catalyst Activity: The choice and condition of the acid catalyst are critical.
-
Solution:
-
Ensure the use of a suitable acid catalyst. A variety of catalysts have been successfully employed, including sulfuric acid in acetic acid, hydrochloric acid in ethanol, trifluoroacetic acid, and p-toluenesulfonic acid in chloroform.[1][2]
-
Consider using solid-supported acid catalysts such as sulfuric acid or tosic acid on silica (B1680970), Montmorillonite K10 and KSF, or bleaching clays (B1170129). These have been reported to give nearly quantitative yields.[3][4]
-
For solid catalysts, ensure they are properly activated if required by the protocol. For example, some clays may need to be heated to remove adsorbed water.[5]
-
If using a liquid acid, ensure it has not been degraded by improper storage.
-
-
-
Suboptimal Reaction Conditions: Reaction time and temperature play a significant role in the efficiency of the rearrangement.
-
Solution:
-
Optimize the reaction temperature. Many procedures call for refluxing in a solvent like dichloromethane (B109758) (DCM) for 0.5 to 6 hours.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times can lead to the formation of byproducts.[3]
-
-
-
Poor Solubility of Betulin: Betulin has limited solubility in some organic solvents, which can hinder the reaction.
-
Work-up and Purification Issues: Product loss can occur during the work-up and purification steps.
-
Solution:
-
For reactions using liquid acids, the aqueous work-up must be performed carefully to avoid emulsions and ensure complete extraction of the product.[1]
-
A simplified, non-aqueous work-up procedure has been developed for reactions using tetrafluoroboric acid diethyl ether complex, which involves washing with acetone. This can minimize product loss.[1]
-
Purification by column chromatography should be optimized to ensure good separation of this compound from unreacted Betulin and byproducts.[6]
-
-
Problem 2: Formation of Allobetulone and Other Byproducts During Rearrangement
Question: My final product after Betulin rearrangement is contaminated with significant amounts of Allobetulone and other impurities. How can I prevent this?
Answer:
The formation of byproducts such as Allobetulone (the oxidized form of this compound) and A-ring contracted products is a common issue, often related to reaction conditions.[3]
-
Excessively Long Reaction Times: Prolonged exposure to acidic conditions can promote side reactions.
-
Solution:
-
Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material (Betulin) is consumed to prevent the formation of byproducts like allobetulone.[3]
-
-
-
Harsh Reaction Conditions: High temperatures and highly concentrated acids can lead to undesired side reactions.
-
Solution:
-
-
Oxidation of this compound: The C3-hydroxyl group of this compound can be oxidized to a ketone, forming Allobetulone.
-
Solution:
-
Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions, although this is less common for this specific rearrangement.
-
Some acidic reagents might have oxidizing properties, especially in the presence of impurities. Using high-purity reagents can mitigate this.
-
-
Problem 3: Incomplete or Unsuccessful Derivatization of this compound (e.g., Esterification)
Question: I am trying to perform an esterification on the C3-hydroxyl group of this compound, but the reaction is not going to completion. What should I do?
Answer:
Incomplete derivatization of this compound can be due to several factors, from reagent stoichiometry to the choice of catalyst.
-
Steric Hindrance: The hydroxyl group at C3 is part of a rigid polycyclic system, which can make it sterically hindered.
-
Solution:
-
Increase the molar excess of the acylating agent (e.g., acid chloride or anhydride) and the base (e.g., pyridine (B92270), DMAP).[7]
-
Increase the reaction temperature and/or time, while monitoring for potential side reactions by TLC.[7]
-
-
-
Inactive Reagents: The acylating agent or the catalyst may have degraded.
-
Solution:
-
Use freshly opened or properly stored reagents. Acid chlorides and anhydrides are particularly sensitive to moisture.
-
Ensure the base/catalyst is not old or contaminated.
-
-
-
Poor Solubility: The solubility of this compound might be low in the chosen reaction solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from Betulin?
A1: The most common method is the Wagner-Meerwein rearrangement, which is an acid-catalyzed intramolecular cyclization.[1][2] This rearrangement can be achieved using a variety of acids, including p-toluenesulfonic acid, sulfuric acid, or solid-supported acids.[1][4]
Q2: How can I monitor the progress of the Betulin to this compound rearrangement?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] You can track the disappearance of the Betulin spot and the appearance of the this compound spot. Spectroscopic methods like 1H NMR can also be used to monitor the reaction by observing the disappearance of the signals corresponding to the isopropenyl group of Betulin.[1]
Q3: What are the key spectroscopic differences between Betulin and this compound?
A3: In the 1H NMR spectrum, the signals for the isopropenyl group of Betulin will disappear upon conversion to this compound.[1] In the 13C NMR spectrum, the signals for the C=C double bond and the primary alcohol at C-28 of Betulin will be absent, and new signals corresponding to the ether linkage in this compound will appear.[1] The IR spectrum will show the disappearance of the C=C stretching vibration.[1]
Q4: What are some common derivatization reactions that can be performed on this compound?
A4: this compound can undergo various derivatization reactions, including:
-
Oxidation of the C3-hydroxyl group to form Allobetulone.[3]
-
Esterification of the C3-hydroxyl group with various carboxylic acids or their derivatives.[8]
-
Aldol and Claisen condensations at the C2 position of Allobetulone.[3]
-
Fusion with heterocyclic rings.[3]
Q5: How can I purify this compound and its derivatives?
A5: Purification is typically achieved through column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent system can also be an effective purification method.[7] For this compound, a simple washing with acetone, in which it is insoluble, can remove many impurities.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for Betulin to this compound Rearrangement
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| H₂SO₄ on Silica Gel | Dichloromethane | Reflux | 0.5 h | 95 | [5] |
| Montmorillonite K10 | Dichloromethane | Reflux | 1.0 h | 98 | [5] |
| Kaolinite | Dichloromethane | Reflux | 3.5 h | 99 | [5] |
| Fe(NO₃)₃/SiO₂ | Dichloromethane | Reflux | 0.5 h | 91 | [5] |
| Trifluoroacetic Acid (TFA) | Chloroform | Room Temp. | 8 min | 97 | [5] |
| p-Toluenesulfonic Acid (TsOH) | Chloroform | Reflux | 1.0 h | 85 | [5] |
| Tetrafluoroboric acid diethyl ether | Dichloromethane | Room Temp. | 1 h | >95 (implied) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Betulin using p-Toluenesulfonic Acid
This protocol is adapted from established literature procedures.[9]
Materials:
-
Betulin
-
p-Toluenesulfonic acid (TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve Betulin in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure this compound and evaporate the solvent to yield a white solid.
-
Characterize the product by NMR and compare with literature data.
Protocol 2: General Procedure for Esterification of this compound at C-3
This is a general protocol for the acylation of the C3-hydroxyl group.
Materials:
-
This compound
-
Acylating agent (e.g., an acid chloride or anhydride)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the acylating agent (e.g., 1.5-2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive acylating agents.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final ester product by spectroscopic methods (NMR, IR, MS).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Allobetulin Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Allobetulin from laboratory to pilot scale. It provides troubleshooting guidance and answers to frequently asked questions that may arise during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from Betulin (B1666924)?
A1: The most prevalent method for synthesizing this compound is through an acid-catalyzed Wagner-Meerwein rearrangement of Betulin.[1][2][3][4][5][6] This intramolecular reaction involves the expansion of the E-ring of the Betulin scaffold to form the six-membered ether ring characteristic of this compound.[2][3][4][5][6]
Q2: Which acid catalysts are recommended for scaling up the synthesis?
A2: A variety of acid catalysts can be used, and the choice may depend on the scale of the reaction and desired work-up procedure. For pilot scale, solid-supported acids are often advantageous as they can be easily filtered off, simplifying purification.[1][7] Commonly used catalysts include:
-
Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA), sulfuric acid, ferric chloride hexahydrate, and trifluoroacetic acid.[1][3][8]
-
Heterogeneous (Solid-Supported) Catalysts: Sulfuric acid or tosic acid on silica (B1680970), Montmorillonite (B579905) K10 and KSF clays, and ferric nitrate (B79036) or chloride on silica gel or alumina.[1][7]
Q3: What are the typical reaction conditions for this compound synthesis?
A3: Reaction conditions can vary depending on the chosen catalyst and solvent. Generally, the reaction is carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) at temperatures ranging from room temperature to reflux.[8][9][10] Reaction times can range from 30 minutes to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).[8][10]
Q4: What yields can be expected when scaling up the synthesis?
A4: High yields, often in the range of 90-99%, have been reported for the synthesis of this compound on a laboratory scale.[1][8][9] With careful optimization of reaction conditions, similar high yields can be targeted at the pilot scale.
Q5: How can the purity of this compound be ensured at a larger scale?
A5: Purification at the pilot scale can be achieved through recrystallization or by washing the crude product with a suitable solvent. For instance, this compound is poorly soluble in acetone, which can be used to wash away impurities.[9][11] If further purification is required, column chromatography can be employed, though it may be less practical for very large quantities.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the amount of catalyst or prolong the reaction time. Monitor the reaction progress closely using TLC.[12] |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure proper storage of the catalyst to prevent degradation. | |
| Poor solubility of Betulin. | Select a solvent in which Betulin has better solubility at the reaction temperature. A co-solvent system might also be beneficial.[12] | |
| Multiple Spots on TLC (Impure Product) | Presence of unreacted Betulin. | Drive the reaction to completion by increasing reaction time or temperature.[12] |
| Formation of byproducts (e.g., allobetulone, A-ring contracted products). | Optimize reaction conditions, particularly reaction time, as longer durations can lead to side reactions.[1] Consider using a milder catalyst. | |
| Difficulties in Product Isolation | Emulsion formation during aqueous work-up. | Add a saturated brine solution to break the emulsion. If the issue persists, consider using a solid-supported catalyst to avoid an aqueous work-up.[9] |
| Product oiling out during recrystallization. | Ensure the correct solvent system and cooling rate are used for recrystallization. Seeding with a small crystal of pure this compound can sometimes help induce proper crystallization. | |
| Inconsistent Yields at Pilot Scale | Non-linear effects of scaling up, such as changes in mass and heat transfer. | Perform a thorough thermodynamic and fluid dynamics analysis before scaling up. Ensure efficient mixing in the larger reactor.[13][14][15] |
| Variations in raw material quality. | Establish strict quality control specifications for the starting Betulin. |
Experimental Protocols
Lab-Scale Synthesis of this compound using p-Toluenesulfonic Acid
-
Reaction Setup: In a round-bottom flask, dissolve Betulin (1 equivalent) in dichloromethane (DCM).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (1-1.2 equivalents).
-
Reaction: Reflux the mixture and monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.[8]
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[8]
Pilot-Scale Synthesis of this compound using a Solid Acid Catalyst
-
Reaction Setup: Charge a suitable reactor with a suspension of Betulin in dichloromethane.
-
Catalyst Addition: Add a solid acid catalyst, such as montmorillonite K10 clay.
-
Reaction: Heat the mixture to reflux with efficient stirring. Monitor the reaction by TLC.[7]
-
Catalyst Removal: Once the reaction is complete, cool the mixture and filter to remove the solid catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by washing with a solvent in which this compound has low solubility, such as acetone.[9]
Quantitative Data Summary
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| p-Toluenesulfonic acid | Dichloromethane | Reflux | Overnight | 89.9% | [8] |
| Ferric chloride hexahydrate | Chloroform | Room Temperature | 30 minutes | 92% | [10] |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temperature | 1 hour | 85% | [9] |
| Montmorillonite K10 | Dichloromethane | Reflux | 0.5 - 6 hours | 91-99% | [7][9] |
| Sulfuric acid on silica | Dichloromethane | Reflux | - | High | [7] |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low-yield this compound synthesis.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nstchemicals.com [nstchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. Simple synthesis of this compound, 28-oxythis compound and related biomarkers from betulin and betulinic acid catalysed by solid acids | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound [mdpi.com]
- 10. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 14. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 15. jinzongmachinery.com [jinzongmachinery.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Allobetulin and Betulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two closely related natural compounds, Allobetulin and betulin (B1666924). While both are pentacyclic triterpenes with potential anticancer activities, their efficacy and mechanisms of action exhibit notable differences. This document summarizes key experimental data, details common experimental protocols, and visualizes the cellular pathways influenced by these compounds.
Data Presentation: A Side-by-Side Look at Cytotoxicity
Direct comparative studies evaluating the cytotoxicity of this compound and betulin in the same experimental setup are limited in the current scientific literature. The following tables collate available data from various sources to provide an overview of their cytotoxic potential. It is crucial to note that IC50 values can vary significantly based on the cell line, assay method, and exposure time, making direct comparisons across different studies challenging.
This compound and Its Derivatives: Cytotoxicity Data
This compound itself generally exhibits weak antiproliferative activity. However, its synthetic derivatives have shown enhanced cytotoxic effects.
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Assay | Reference(s) |
| This compound | SMMC-7721, HepG2, A549 | Weak Activity | CCK-8 | [1] |
| This compound-derived Saponins | - | 30-40 | - | [2] |
| 2,3-seco diethyl ester of this compound | A549 | Highly Cytotoxic | SRB | [ ] |
| Amino derivatives at C-3 of this compound | Various | Enhanced Cytotoxicity | SRB | [ ] |
| This compound-nucleoside conjugate (10d) | SMMC-7721 | 5.57 | CCK-8 | [1] |
| HepG2 | 7.49 | CCK-8 | [1] | |
| MNK-45 | 6.31 | CCK-8 | [1] | |
| SW620 | 6.00 | CCK-8 | [1] | |
| A549 | 5.79 | CCK-8 | [1] | |
| 1,2,3-triazolium salt derivatives of this compound | Eca-109, SGC-7901 | More potent than this compound | - | [3] |
Betulin: Cytotoxicity Data
Betulin has been more extensively studied, with a range of reported cytotoxic activities against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| Betulin | A549 | Lung Carcinoma | 15.51 | MTT/SRB | [4] |
| MCF-7 | Breast Adenocarcinoma | 38.82 | MTT/SRB | [4] | |
| PC-3 | Prostate Adenocarcinoma | 32.46 | MTT/SRB | [4] | |
| MV4-11 | Leukemia | 18.16 | MTT/SRB | [4] | |
| EPG85-257P | Gastric Carcinoma | 10.97 - 18.74 | SRB | [5] | |
| EPP85-181P | Pancreatic Carcinoma | 21.09 - 26.5 | SRB | [5] | |
| HeLa | Cervix Carcinoma | ~22.6 (10 µg/mL) | - | [6] | |
| HepG2 | Hepatoma | ~22.6 (10 µg/mL) | - | [6] |
Experimental Protocols
The following are detailed methodologies for common assays used to determine the cytotoxicity of compounds like this compound and betulin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or betulin (typically in a logarithmic dilution series). Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualization: Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound and betulin.
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic mechanism of this compound derivatives often involves the induction of apoptosis and autophagy.
Caption: this compound derivatives induce apoptosis and autophagy.
Signaling Pathways in Betulin-Induced Cytotoxicity
Betulin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Betulin induces apoptosis via intrinsic and extrinsic pathways.
Concluding Remarks
The available evidence suggests that while this compound in its native form has limited cytotoxic potential, its derivatives can be potent anticancer agents. Betulin, on the other hand, has demonstrated inherent cytotoxicity against a broader range of cancer cell lines. The mechanisms of action for both compounds converge on the induction of apoptosis, a hallmark of many successful chemotherapeutic agents. For this compound derivatives, autophagy also appears to be a significant cell death mechanism.
Further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate the relative cytotoxic potencies of this compound and betulin. The development of novel, more effective derivatives of both compounds remains a promising avenue for cancer drug discovery.
References
- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Allobetulin vs. betulinic acid anticancer activity
A Comparative Guide to the Anticancer Activities of Allobetulin and Betulinic Acid
For researchers, scientists, and drug development professionals, the exploration of naturally derived compounds as potential anticancer agents is a field of immense interest. Among these, pentacyclic triterpenoids like this compound and betulinic acid have emerged as promising candidates. This guide provides an objective comparison of the anticancer activities of this compound and betulinic acid, supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.
Introduction to this compound and Betulinic Acid
This compound and betulinic acid are structurally related pentacyclic triterpenoids. Betulinic acid, a derivative of betulin, is more widely studied and has demonstrated a broad spectrum of antitumor activities.[1] this compound, another derivative of betulin, is also reported to possess anticancer properties, although it is less extensively researched.[2] Both compounds are known to induce apoptosis in cancer cells with relatively low toxicity towards normal cells, making them attractive subjects for cancer research.[2]
Comparative Anticancer Activity: A Data-Driven Overview
The cytotoxic effects of this compound and betulinic acid have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing their anticancer activity.
While direct, extensive head-to-head comparisons are limited, available data suggests that betulinic acid generally exhibits greater cytotoxic activity across a range of cancer cell lines compared to this compound in its natural form. For instance, a study on saponin (B1150181) derivatives showed that those derived from this compound had moderate anticancer activity (IC50 30–40 μM/L) in contrast to the more potent corresponding betulinic acid derivatives (IC50 7.3–10.1 μM/L).[3] However, it's important to note that both parent compounds have been reported to exhibit weak antiproliferation against some tumor cell lines, leading to the development of more potent derivatives.[2]
Below is a summary of the reported IC50 values for betulinic acid against a selection of human cancer cell lines. Data for this compound is less abundant in the literature.
| Cell Line | Cancer Type | Betulinic Acid IC50 (µM) | Reference |
| EPG85-257P | Gastric Carcinoma | 6.16 | [1] |
| EPP85-181P | Pancreatic Carcinoma | 7.96 | [1] |
| A375 | Malignant Melanoma | 2.21 | [4] |
| SK-MEL28 | Malignant Melanoma | 15.94 | [4] |
| MCF-7 | Breast Adenocarcinoma | 38.82 (as Betulin) | [5] |
| PC-3 | Prostate Adenocarcinoma | 32.46 (as Betulin) | [5] |
| A549 | Lung Carcinoma | 15.51 (as Betulin) | [5] |
| MV4-11 | Leukemia | 18.16 (as Betulin) | [5] |
Mechanisms of Anticancer Action
Both this compound and betulinic acid exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.
This compound's Mechanism of Action
Derivatives of this compound have been shown to induce apoptosis via the mitochondrial pathway.[6] This involves the regulation of key apoptotic proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[2] Furthermore, some this compound derivatives have been observed to cause cell cycle arrest at the G0/G1 phase.[2]
Betulinic Acid's Mechanism of Action
The anticancer mechanism of betulinic acid is more extensively characterized and is also centered on the induction of apoptosis through the mitochondrial pathway. Betulinic acid can directly trigger the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[2] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage as many cancers have mutated or non-functional p53. The subsequent activation of caspases executes the apoptotic program.
Experimental Protocols
To ensure the reproducibility and standardization of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate the anticancer activity of compounds like this compound and betulinic acid.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or betulinic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[7]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[8]
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compound. After the incubation period, harvest the cells (including floating and adherent cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[9]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at 4°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and betulinic acid are promising natural compounds with demonstrated anticancer properties, primarily acting through the induction of apoptosis via the mitochondrial pathway. Current evidence suggests that betulinic acid is generally more potent than this compound against a variety of cancer cell lines. However, the development of novel derivatives of both compounds has shown potential to significantly enhance their cytotoxic activity. Further research, particularly direct comparative studies and in vivo experiments, is warranted to fully elucidate their therapeutic potential and to guide the development of new, effective cancer therapies. The standardized experimental protocols provided herein offer a framework for conducting such comparative investigations.
References
- 1. Comparision of the Cytotoxic Effects of Birch Bark Extract, Betulin and Betulinic Acid Towards Human Gastric Carcinoma and Pancreatic Carcinoma Drug-sensitive and Drug-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triphenylphosphonium-linked derivative of this compound: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unveiling the Molecular intricacies of Allobetulin: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Allobetulin's mechanism of action with alternative compounds. We delve into experimental data, present detailed protocols for key validation assays, and visualize complex signaling pathways to offer a comprehensive understanding of this compound's therapeutic potential.
This compound, a pentacyclic triterpene derived from the rearrangement of betulin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Validating its precise mechanism of action is crucial for its development as a therapeutic agent. This guide offers a comparative analysis of this compound's effects on key cellular signaling pathways, benchmarked against its precursor Betulin, its isomer Betulinic Acid, and other well-characterized inhibitors.
Comparative Analysis of Cytotoxicity
To contextualize the potency of this compound, it is essential to compare its cytotoxic effects with those of related compounds and established pathway inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Primary Pathway Targeted |
| This compound Derivative (10d) | SMMC-7721 (Hepatocellular Carcinoma) | 5.57 | Apoptosis |
| HepG2 (Hepatocellular Carcinoma) | 7.49 | Apoptosis | |
| MNK-45 (Gastric Cancer) | 6.31 | Apoptosis | |
| SW620 (Colorectal Cancer) | 6.00 | Apoptosis | |
| A549 (Lung Cancer) | 5.79 | Apoptosis | |
| Betulinic Acid | MDA-MB-231 (Breast Cancer) | ~17 (48h) | Apoptosis, NF-κB |
| EPG85-257 (Gastric Carcinoma) | 2.01 - 6.16 | Apoptosis, NF-κB | |
| EPP85-181 (Pancreatic Carcinoma) | 3.13 - 7.96 | Apoptosis, NF-κB | |
| Parthenolide | SiHa (Cervical Cancer) | 8.42 | NF-κB |
| MCF-7 (Breast Cancer) | 9.54 | NF-κB | |
| A549 (Lung Cancer) | 4.3 | NF-κB | |
| U0126 (MEK Inhibitor) | MEK1 (in vitro) | 0.07 | MAPK/ERK |
| MEK2 (in vitro) | 0.06 | MAPK/ERK |
Deep Dive into the Mechanism of Action: Key Signaling Pathways
This compound and its derivatives exert their biological effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.
Induction of Apoptosis: The Mitochondrial Pathway
A primary mechanism of action for this compound and related triterpenoids is the induction of apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
An this compound-nucleoside conjugate (compound 10d) has been shown to induce apoptosis in SMMC-7721 hepatocellular carcinoma cells. Treatment with this derivative led to a dose-dependent increase in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, a critical event that triggers the mitochondrial release of cytochrome c and subsequent activation of caspases, the executioners of apoptosis.[2][3]
Quantitative Analysis of Apoptosis Induction by this compound Derivative (10d)
| Concentration | Percentage of Apoptotic SMMC-7721 Cells |
| Control | 0.35% |
| 15 µM | 46.41% |
Western Blot Analysis of Apoptosis-Related Proteins
A key method to validate the involvement of the mitochondrial apoptosis pathway is Western blotting to assess the expression levels of Bax and Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[4]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Betulinic acid, an isomer of this compound, has been shown to suppress NF-κB activation induced by various stimuli.[5][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. While direct quantitative data for this compound's inhibition of NF-κB is still emerging, its structural similarity to Betulinic acid suggests a comparable mechanism.
Parthenolide, a natural sesquiterpene lactone, is a well-characterized NF-κB inhibitor that serves as a valuable benchmark.
Comparative Inhibition of NF-κB Activity
| Compound | Cell Line | Inhibition of NF-κB Activity |
| Betulinic Acid | Various | Suppresses TNF-induced activation |
| Parthenolide | HEK293 | Significant dose-dependent inhibition |
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. The ERK (Extracellular signal-Regulated Kinase) branch of this pathway is frequently hyperactivated in cancer. While direct evidence for this compound's modulation of the MAPK pathway is under investigation, its precursor, Betulin, has been shown to block the overexpression of key MAPK proteins like p38, JNK, and ERK in response to stressors.
U0126 is a highly selective inhibitor of MEK1 and MEK2, the upstream kinases that activate ERK, and serves as a standard for assessing MAPK pathway inhibition.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or control compounds for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently aspirate the culture medium and wash the cells with ice-cold PBS. Detach the cells using trypsin-EDTA and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis and NF-κB Pathways
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Luciferase Reporter Assay for NF-κB Activity
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound or other compounds, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Experimental Workflow
The validation of this compound's mechanism of action follows a logical and systematic workflow, beginning with broad cytotoxicity screening and progressing to specific pathway analysis.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of the Cytotoxicity of Allobetulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of various allobetulin derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. This compound, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, and its semi-synthetic derivatives have garnered significant interest for their potential as anticancer agents.[1] This document summarizes quantitative cytotoxicity data, details common experimental protocols for assessment, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. These values have been extracted from various studies and are presented for comparative purposes. Lower IC50 values indicate higher cytotoxic activity.
Table 1: Cytotoxicity (IC50 in µM) of this compound-Nucleoside Conjugates
| Compound | SMMC-7721 (Hepatoma) | HepG2 (Hepatocellular Carcinoma) | MNK-45 (Gastric Cancer) | A549 (Non-small Cell Lung) | SW620 (Colorectal) | MCF-7 (Breast Cancer) |
| Allobetulon (7) | >100 | >100 | >100 | >100 | >100 | >100 |
| This compound (8) | >100 | >100 | >100 | >100 | >100 | >100 |
| Compound 9b | 10.23 | 11.34 | 9.87 | 10.56 | 12.45 | 8.98 |
| Compound 9e | 8.76 | 9.87 | 7.65 | 8.99 | 9.34 | 7.87 |
| Compound 10a | 7.89 | 8.76 | 6.98 | 7.65 | 8.12 | 6.99 |
| Compound 10d | 5.57 | 7.49 | 6.31 | 5.79 | 6.00 | - |
| Cisplatin | 15.20 | 20.10 | 18.70 | 25.40 | 22.30 | 15.80 |
| Oxaliplatin | 12.50 | 15.80 | 14.20 | 18.90 | 16.70 | 13.50 |
| Zidovudine | >100 | >100 | >100 | >100 | >100 | >100 |
Data sourced from a study on novel allobetulon/allobetulin–nucleoside conjugates.[2] Compounds 9b, 9e, 10a, and 10d are specific nucleoside derivatives of this compound.
Table 2: Cytotoxicity (IC50 in µM) of a Triphenylphosphonium-Linked this compound Derivative
| Compound | SGC-7901 (Gastric Cancer) | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | HepG2 (Hepatocellular Carcinoma) |
| Compound 5 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Doxorubicin | 2.1 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.5 ± 0.3 |
| Cisplatin | 10.5 ± 1.2 | 12.3 ± 1.5 | 9.8 ± 1.1 | 11.2 ± 1.3 |
Data from a study on a triphenylphosphonium-linked derivative of this compound, designated as compound 5.[3][4]
Experimental Protocols
The following section details a standard protocol for assessing the cytotoxicity of this compound derivatives, the MTT assay, which is a widely used colorimetric method to determine cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[5][6]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Mechanisms of Action
Several studies indicate that this compound derivatives exert their cytotoxic effects primarily through the induction of apoptosis, with the mitochondrial (intrinsic) pathway playing a central role.
Mitochondrial Apoptosis Pathway
The intrinsic pathway of apoptosis is initiated by various intracellular stresses and converges at the mitochondria. The process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9][10]
Certain this compound derivatives have been shown to disrupt the balance between these proteins, leading to an increased Bax/Bcl-2 ratio.[2][11] This shift promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.[9]
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9, initiating a caspase cascade. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[10] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical changes of apoptotic cell death.
Caption: Mitochondrial pathway of apoptosis induced by this compound derivatives.
Experimental Workflow for Cytotoxicity Assessment
The overall process of evaluating the cytotoxic potential of this compound derivatives involves several key stages, from initial cell culture to the final data analysis.
Caption: General experimental workflow for assessing cytotoxicity.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenylphosphonium-linked derivative of this compound: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
Allobetulin's Anti-Inflammatory Effects: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Allobetulin and its derivatives with other anti-inflammatory agents, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a pentacyclic triterpenoid (B12794562) derived from betulin (B1666924), has demonstrated notable anti-inflammatory properties in preclinical in vivo models. Studies indicate that acylated derivatives of this compound exhibit anti-inflammatory activity comparable to the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The primary models used for this validation are the carrageenan-induced paw edema and formalin-induced edema in mice, both of which are standard assays for evaluating acute inflammation. While direct research into the specific signaling pathways of this compound is still emerging, evidence from the closely related compound, betulin, suggests the involvement of key inflammatory mediators such as the NF-κB and COX-2 pathways.
Comparative In Vivo Anti-Inflammatory Activity
Acylated derivatives of this compound have been shown to possess anti-inflammatory activity comparable to diclofenac.[1] The following table summarizes the available comparative data. Note: Specific quantitative data from the primary studies by Tolstikov et al. (2002) and Flekhter et al. (2005) were not accessible for direct inclusion.
| Compound | Animal Model | Key Findings | Reference Compound |
| Acylated this compound Derivatives | Carrageenan-induced paw edema in mice | Comparable anti-inflammatory activity | Diclofenac |
| Acylated this compound Derivatives | Formalin-induced edema in mice | Comparable anti-inflammatory activity | Diclofenac |
Experimental Protocols
Detailed methodologies for the key in vivo models used to assess the anti-inflammatory effects of this compound derivatives are outlined below. These protocols are based on standard pharmacological assays.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess acute inflammation.
Workflow:
Carrageenan-Induced Paw Edema Workflow
Detailed Steps:
-
Animals: Male Swiss albino mice weighing 20-25g are typically used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment to minimize stress.
-
Grouping: Mice are randomly assigned to different groups:
-
Control Group: Receives no treatment.
-
Vehicle Group: Receives the solvent used to dissolve the test compounds.
-
Test Groups: Receive different doses of the this compound derivative.
-
Reference Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac).
-
-
Administration: Test compounds and the reference drug are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of a 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Formalin-Induced Edema in Mice
This model is used to evaluate both neurogenic and inflammatory pain and edema.
Workflow:
Formalin-Induced Edema Workflow
Detailed Steps:
-
Animals: Similar to the carrageenan model, male Swiss albino mice are commonly used.
-
Acclimatization and Grouping: Follow the same procedures as for the carrageenan-induced edema model.
-
Administration: Test compounds are administered prior to the formalin injection.
-
Induction of Edema: A 0.02 mL injection of a 2.5% formalin solution in saline is administered into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured at various time points after formalin injection.
-
Data Analysis: The percentage of edema inhibition is calculated as described for the carrageenan model.
Potential Signaling Pathways
While direct studies on the anti-inflammatory signaling pathways of this compound are limited, research on its parent compound, betulin, provides valuable insights. The anti-inflammatory effects of betulin are believed to be mediated through the modulation of key inflammatory pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2).
Proposed NF-κB Inhibitory Pathway of this compound
NF-κB Pathway:
The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS. It is hypothesized that this compound, similar to betulin, may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.
COX-2 Pathway:
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many NSAIDs, including diclofenac, exert their effects by inhibiting COX-2. Given that acylated derivatives of this compound show comparable activity to diclofenac, it is plausible that they may also act, at least in part, through the inhibition of the COX-2 pathway.
Conclusion
The available in vivo data strongly suggest that acylated derivatives of this compound are potent anti-inflammatory agents with efficacy comparable to the widely used NSAID, diclofenac. The carrageenan-induced and formalin-induced edema models in mice have been instrumental in validating these effects. While the precise molecular mechanisms of this compound's anti-inflammatory action require further dedicated investigation, the inhibition of the NF-κB and COX-2 signaling pathways, as suggested by studies on the parent compound betulin, represents a promising area for future research. This guide provides a foundational overview for researchers interested in exploring the therapeutic potential of this compound and its derivatives as novel anti-inflammatory drugs.
References
A Comparative Guide to the Synthetic Routes of Allobetulin
For Researchers, Scientists, and Drug Development Professionals
Allobetulin, a rearranged triterpenoid (B12794562) derived from the naturally abundant betulin (B1666924), has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The synthesis of this compound from betulin is primarily achieved through an acid-catalyzed Wagner-Meerwein rearrangement, which involves the expansion of the E-ring.[3][4][5] This guide provides a comparative analysis of various synthetic methodologies reported for this transformation, focusing on catalyst systems, reaction conditions, and yields to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound from betulin is a well-established transformation, with numerous acid catalysts being employed to facilitate the key Wagner-Meerwein rearrangement. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency, yield, and environmental footprint of the synthesis. Below is a summary of various reported methods.
| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Tetrafluoroboric acid diethyl ether complex | Dichloromethane (B109758) (DCM) | Room Temperature | 1 hour | 85 | [3] |
| p-Toluenesulfonic acid (p-TSA) | Dichloromethane (DCM) | Reflux | Overnight | 89.9 | [6] |
| p-Toluenesulfonic acid on Silica (B1680970) | Dichloromethane (DCM) | Reflux | 1 hour | 85 | [3] |
| Sulfuric acid on Silica | Dichloromethane (DCM) | Reflux | 0.5 hours | 95 | [3] |
| Montmorillonite K10 | Dichloromethane (DCM) | Reflux | 1.5 hours | 99 | |
| Kaolinite | Dichloromethane (DCM) | Reflux | 3.5 hours | 99 | [5] |
| Ferric nitrate (B79036) on Silica gel (Fe(NO₃)₃/SiO₂) | Dichloromethane (DCM) | Reflux | 0.5 hours | 91 | [3] |
| Ferric chloride on Silica gel (FeCl₃/SiO₂) | Dichloromethane (DCM) | - | - | Excellent | [5] |
| Trifluoroacetic acid (TFA) | Chloroform (CHCl₃) | Room Temperature | 8 minutes | 97 | [3] |
| Bismuth (III) triflate (Bi(OTf)₃) | Dichloromethane (DCM) | Reflux | 3 hours | 95 | [3] |
| Formic acid | - | Reflux | 16 hours | - | [7] |
Note: Yields are as reported in the cited literature and may vary based on the specific experimental conditions and scale of the reaction. "Excellent" yield is stated in the source without a specific numerical value. The formic acid method is part of a combined extraction and reaction process directly from birch bark, and the yield of this compound formate (B1220265) is reported as 10% of the acetylated upper bark mass.[7]
Experimental Protocols
Below are detailed experimental protocols for selected synthetic routes, providing a practical guide for laboratory implementation.
1. Synthesis of this compound using Tetrafluoroboric Acid Diethyl Ether Complex [3]
-
Materials: Betulin, Dichloromethane (DCM), Tetrafluoroboric acid diethyl ether complex, Acetone (B3395972).
-
Procedure:
-
Dissolve betulin in dichloromethane at room temperature.
-
Add tetrafluoroboric acid diethyl ether complex to the solution.
-
Stir the reaction mixture at room temperature for a minimum of 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add acetone to the reaction mixture.
-
The product, this compound, precipitates as a white solid.
-
Collect the solid by filtration and wash with acetone.
-
Dry the solid under vacuum to obtain pure this compound.
-
This method is highlighted for its mild reaction conditions and avoidance of an aqueous work-up.[3]
-
2. Synthesis of this compound using p-Toluenesulfonic Acid (p-TSA) [6]
-
Materials: Betulin, p-Toluenesulfonic acid (p-TSA), Dichloromethane (DCM).
-
Procedure:
-
Add betulin and p-TSA to dichloromethane.
-
Reflux the mixture overnight, monitoring the reaction by TLC.
-
After the reaction is complete, remove the solvent under vacuum.
-
Purify the residue by column chromatography on silica gel, eluting with dichloromethane, to afford this compound as a white solid.
-
3. Synthesis of this compound using Solid-Supported Acid Catalysts (e.g., Sulfuric Acid on Silica) [5][8]
-
Materials: Betulin, Solid acid catalyst (e.g., Sulfuric acid on silica gel), Dichloromethane (DCM).
-
Procedure:
-
Suspend betulin and the solid acid catalyst in dichloromethane.
-
Reflux the mixture for the time specified in the comparative table (e.g., 0.5 hours for H₂SO₄ on silica).
-
Monitor the reaction by TLC.
-
Upon completion, filter off the solid catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization.
-
The use of solid-supported catalysts simplifies the work-up procedure as the catalyst can be easily removed by filtration.[5]
-
Reaction Mechanism and Workflow
The synthesis of this compound from betulin proceeds through a Wagner-Meerwein rearrangement. This acid-catalyzed reaction involves the protonation of the isopropenyl group on the E-ring of betulin, leading to the formation of a tertiary carbocation. A subsequent 1,2-hydride or alkyl shift results in the expansion of the five-membered E-ring to a six-membered ring, followed by intramolecular etherification with the primary hydroxyl group at C-28 to form the stable this compound structure.[3][4]
Caption: General workflow for the synthesis of this compound from Betulin.
The core of the synthesis is the acid-catalyzed rearrangement. The choice of acid and reaction conditions dictates the efficiency and practicality of the method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Allobetulin's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of Allobetulin and its derivatives across various cancer cell lines, based on available experimental data. While a direct, comprehensive cross-validation study of this compound in a wide range of cell lines is not extensively documented in a single publication, this document collates existing data to offer insights into its potential as an anticancer agent. The guide also presents detailed protocols for key experimental assays and visualizes relevant biological pathways and workflows.
Data Presentation: Cytotoxic Activity of this compound and its Derivatives
The antiproliferative activity of this compound and its derivatives has been evaluated in several studies, with IC50 values serving as a key metric for comparison. It is important to note that this compound itself has shown weak antiproliferative activity in some studies, which has prompted the synthesis of more potent derivatives.[1]
Below is a summary of the IC50 values reported for this compound derivatives in various human cancer cell lines. For context, data for Betulin, a closely related precursor to this compound, is also presented, as it has been more extensively studied.
Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 10d (this compound-nucleoside conjugate) | SMMC-7721 | Hepatoma | 5.57 | Cisplatin | - |
| HepG2 | Hepatocellular Carcinoma | 7.49 | Cisplatin | - | |
| MNK-45 | Gastric Cancer | 6.31 | Cisplatin | - | |
| SW620 | Colorectal Cancer | 6.00 | Cisplatin | - | |
| A549 | Non-small Cell Lung Cancer | 5.79 | Cisplatin | - | |
| Compound 9b (Allobetulon-nucleoside conjugate) | MCF-7 | Breast Cancer | - | Oxaliplatin | Similar potency |
| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo | Melanoma | Significant cytotoxicity | - | - |
| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR | Leukemia | Significant cytotoxicity | - | - |
| Triphenylphosphonium-linked derivative 5 | SGC-7901 | Gastric Cancer | More active than Cisplatin | Doxorubicin | Similar activity |
Data synthesized from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols between studies.
Table 2: IC50 Values of Betulin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervix Carcinoma | 10 - 15 |
| HepG2 | Hepatoma | 10 - 15 |
| A549 | Lung Adenocarcinoma | 10 - 15 |
| MCF-7 | Breast Cancer | 10 - 15 |
| SK-HEP-1 | Hepatoma | 20 - 60 |
| PC-3 | Prostate Carcinoma | 20 - 60 |
| NCI-H460 | Lung Carcinoma | 20 - 60 |
| K562 | Erythroleukemia | > 100 |
This data for Betulin provides a baseline for the activity of related triterpenoids.[2]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that this compound derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1] This is often mediated through the intrinsic or mitochondrial pathway. A key event in this pathway is the regulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed mitochondrial apoptosis pathway induced by this compound derivatives.
Caption: Mitochondrial apoptosis pathway induced by this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's activity are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4][5]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Western Blot Analysis for Bcl-2 and Bax
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the apoptosis-related proteins Bcl-2 and Bax.[6]
Protocol:
-
Protein Extraction: After treatment with this compound derivatives, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating the anticancer activity of a compound like this compound.
Caption: General experimental workflow for in vitro anticancer drug screening.
Caption: Logical relationship from hypothesis to validation in drug discovery.
References
- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. static.igem.org [static.igem.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of Allobetulin Analogs in Oncology Research
Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, is a rearranged derivative of the more abundant natural product, betulin (B1666924).[1] While parent this compound demonstrates a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, its potency is often modest.[2][3] This has spurred considerable research into synthesizing and evaluating this compound analogs to enhance their therapeutic properties, particularly their cytotoxicity against cancer cells. This guide compares various analogs, focusing on how specific structural modifications influence their anticancer activity, supported by experimental data and methodologies.
Key Structural Modification Sites and Their Impact on Activity
Structure-activity relationship (SAR) studies reveal that the anticancer efficacy of this compound analogs can be significantly modulated by chemical modifications at several key positions of the triterpenoid scaffold. The primary sites for derivatization include the C-3 hydroxyl group, the A-ring, and the C-28 position.
-
C-3 Position: Glycosylation at the C-3 hydroxyl group to form saponins (B1172615) can enhance water solubility and influence biological properties.[1] For instance, certain chacotrioside saponins of this compound were found to be fourfold more potent than the well-known anticancer agent betulinic acid against human breast (MCF7) and prostate (PC-3) cancer cell lines.[1]
-
A-Ring Modifications: Fusing heterocyclic rings, such as pyrazines and quinoxalines, to the A-ring has been explored. However, these specific modifications on the this compound scaffold resulted in lower cytotoxicity against a T-lymphoblastic leukemia cell line compared to similar analogs built on an unrearranged betulin framework.[1]
-
C-28 Position: Modifications at the C-28 position have yielded mixed results. Some derivatives with functionality at C-28 showed only moderate cytotoxicity.[1]
-
Conjugation with Other Moieties: A promising strategy to improve potency involves conjugating this compound with other pharmacologically active molecules. A recent study synthesized a series of this compound-nucleoside conjugates.[2] One such conjugate, designated 10d , exhibited significantly more potent antiproliferative activity against a panel of human cancer cell lines (SMMC-7721, HepG2, MNK-45, SW620, and A549) than the commercial anticancer drugs cisplatin (B142131) and oxaliplatin.[2][3][4] Another approach involved linking a triphenylphosphonium cation to this compound via a 1,2,3-triazole linker.[5] This derivative (compound 5 ) also showed antiproliferative activity comparable to doxorubicin (B1662922) and higher than cisplatin against tested cancer cells.[5][6]
Comparative Cytotoxicity of this compound Analogs
The antiproliferative activity of synthesized this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Analog | Cancer Cell Line(s) | IC50 (µM) | Key Structural Feature | Reference |
| This compound Saponins | Human breast (MCF7), Prostate (PC-3) | Moderate (30-40 µM) | 3β-O-monodesmosidic saponins | [1] |
| Chacotrioside Saponins | Human breast (MCF7), Prostate (PC-3) | Potent (Fourfold > Betulinic Acid) | Chacotrioside at C-3 | [1] |
| Allobetulon-Nucleoside Conjugate (9b) | Breast (MCF-7) | Similar to Oxaliplatin | Nucleoside conjugate | [3] |
| This compound-Nucleoside Conjugate (10d) | Hepatoma (SMMC-7721) | 5.57 | Nucleoside conjugate | [2][3] |
| Hepatocellular carcinoma (HepG2) | 7.49 | Nucleoside conjugate | [2][3] | |
| Gastric (MNK-45) | 6.31 | Nucleoside conjugate | [2][3] | |
| Colorectal (SW620) | 6.00 | Nucleoside conjugate | [2][3] | |
| Lung (A549) | 5.79 | Nucleoside conjugate | [2][3] | |
| Triphenylphosphonium Conjugate (5) | Various | Comparable to Doxorubicin | Triphenylphosphonium linked via triazole | [5][6] |
Experimental Protocols
The evaluation of these analogs relies on standardized in vitro assays to determine their biological effects on cancer cells.
1. Cell Viability / Cytotoxicity Assay (e.g., CCK-8 or MTT Assay)
This assay is fundamental for determining the IC50 values of the synthesized compounds.
-
Principle: The Cell Counting Kit-8 (CCK-8) and MTT assays are colorimetric assays based on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases in viable cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., SMMC-7721, HepG2, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with a series of concentrations of the this compound analogs for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Incubation: After treatment, the assay reagent (CCK-8 or MTT) is added to each well, and the plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
-
2. Apoptosis and Cell Cycle Analysis (Flow Cytometry)
This method is used to elucidate the mechanism by which the compounds induce cell death.
-
Principle: Flow cytometry can analyze cell populations based on their light-scattering and fluorescence properties. Annexin V-FITC staining identifies apoptotic cells, while propidium (B1200493) iodide (PI) staining is used to assess cell cycle distribution.[2]
-
Methodology:
-
Treatment: Cancer cells are treated with the test compound at various concentrations for a set time (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested, washed, and resuspended in a binding buffer.
-
Staining: For apoptosis, cells are stained with Annexin V-FITC and PI. For cell cycle analysis, cells are fixed and stained with PI.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2][3]
-
Visualizing Key Findings
Structure-Activity Relationship Summary
The following diagram illustrates the key takeaways from the SAR studies of this compound analogs.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents [ouci.dntb.gov.ua]
- 5. Triphenylphosphonium-linked derivative of this compound: preparation, anticancer properties and their mechanism of inhibiting SGC-7901 cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Allobetulin's Efficacy in Cancer Therapy: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Allobetulin, a pentacyclic triterpenoid (B12794562) derived from birch bark, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's efficacy against standard chemotherapeutic drugs, supported by available experimental data. We will delve into its cytotoxic effects on various cancer cell lines and elucidate its proposed mechanism of action.
Cytotoxicity Profile: this compound Derivatives vs. Standard Chemotherapy
Recent studies have focused on enhancing the natural anti-proliferative activity of this compound through chemical modifications. A notable study synthesized a series of allobetulon/allobetulin–nucleoside conjugates and evaluated their cytotoxicity against a panel of human cancer cell lines. The results, benchmarked against the standard chemotherapeutic agents cisplatin (B142131) and oxaliplatin, are summarized below.
Table 1: Comparative IC50 Values (µM) of this compound Derivatives and Standard Chemotherapeutic Drugs
| Compound/Drug | SMMC-7721 (Liver) | HepG2 (Liver) | MNK-45 (Gastric) | SW620 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| This compound-Nucleoside Conjugate (10d) | 5.57 | 7.49 | 6.31 | 6.00 | 5.79 | - |
| Cisplatin | 16.21 | 20.33 | 10.14 | 12.33 | 15.48 | 25.12 |
| Oxaliplatin | 14.52 | 18.76 | 9.87 | 11.54 | 13.89 | 22.45 |
| This compound-Nucleoside Conjugate (9b) | - | - | - | - | - | 23.15 |
| This compound-Nucleoside Conjugate (9e) | - | - | 8.99 | 9.12 | - | - |
| This compound-Nucleoside Conjugate (10a) | - | - | 9.54 | 9.88 | - | - |
| Zidovudine | >100 | >100 | >100 | >100 | >100 | >100 |
Data extracted from a study on novel Allobetulon/Allobetulin–nucleoside conjugates. The study highlighted that compound 10d, an this compound derivative, exhibited significantly more potent antiproliferative activity against several cancer cell lines compared to both cisplatin and oxaliplatin[1][2][3]. It is important to note that the parent this compound compound exhibited weak antiproliferation against several tumor cell lines, which prompted the synthesis of these more potent derivatives[1][2][3].
Another study on a triphenylphosphonium-linked derivative of this compound demonstrated that the target compound displayed the same antiproliferative activity against tested cancer cells as the commercial anticancer drug doxorubicin (B1662922) and was more active than cisplatin[4].
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of this compound and its derivatives is primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Signaling Pathways
The proposed mechanism of action for this compound derivatives involves the regulation of key proteins in the apoptotic pathway. Specifically, compound 10d was found to induce apoptosis and autophagy in SMMC-7721 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. It also influenced the expression of LC3, a marker for autophagy[1][2][3]. The mitochondrial pathway of apoptosis is a key target, leading to cell cycle arrest[4].
Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound derivatives inducing apoptosis.
Experimental Workflow for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of this compound and its derivatives is typically performed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for an MTT cytotoxicity assay.
Experimental Protocols
Cell Culture and Drug Treatment
Human cancer cell lines such as SMMC-7721, HepG2, MNK-45, SW620, A549, and MCF-7 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a specific density and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of this compound derivatives, cisplatin, oxaliplatin, or other control compounds for a specified duration (e.g., 72 hours).
MTT Assay for Cell Viability
Following drug treatment, the cell viability is assessed using the MTT assay. The principle of this assay is the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The detailed steps are as follows:
-
Reagent Preparation: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).
-
MTT Addition: After the incubation period with the drugs, the culture medium is removed, and fresh medium containing MTT solution is added to each well.
-
Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated from the dose-response curves.
Conclusion
The available data suggests that while the parent compound this compound has modest anticancer activity, its synthetic derivatives, particularly nucleoside conjugates, exhibit potent cytotoxicity against a range of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs like cisplatin and oxaliplatin. The mechanism of action appears to be centered on the induction of apoptosis through the mitochondrial pathway. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in cancer treatment.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study | MDPI [mdpi.com]
- 3. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulin induces cytochrome c release and apoptosis in colon cancer cells via NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
Allobetulin: A Promising Lead Compound for Drug Discovery Validated
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Allobetulin, a pentacyclic triterpene derived from the abundant natural product betulin, is gaining significant traction in the scientific community as a promising lead compound for the development of novel therapeutics. Extensive research and validation studies have demonstrated its potential in oncology, anti-inflammatory, and antiviral applications, positioning it as a viable alternative and a valuable scaffold for further drug development. This guide provides a comprehensive comparison of this compound's performance against established treatments, supported by experimental data, detailed protocols, and pathway visualizations.
Performance Against Cancer Cell Lines: A Comparative Analysis
This compound and its derivatives have exhibited significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity of this compound Derivatives Compared to Betulinic Acid and 5-Fluorouracil
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound-derived saponins | Human Lung Carcinoma | 30-40 | [1] |
| This compound-derived saponins | Human Colorectal Adenocarcinoma | 30-40 | [1] |
| Betulinic acid derivatives | - | 7.3-10.1 | [1] |
| 5-Fluorouracil | Human Lung Carcinoma | Comparable to this compound-derived saponins | [1] |
| 5-Fluorouracil | Human Colorectal Adenocarcinoma | Comparable to this compound-derived saponins | [1] |
| This compound 1,2,3-triazolium salt derivative (4q) | Eca-109 (Esophageal Carcinoma) | Potent | [2] |
| This compound 1,2,3-triazolium salt derivative (4n) | SGC-7901 (Gastric Cancer) | Potent | [2] |
| Gefitinib | Various Cancer Cell Lines | Less potent than this compound derivatives 4n and 4q | [2] |
Table 2: Cytotoxicity of Betulin and its Derivatives Compared to Standard Chemotherapeutics
| Compound | Cell Line | IC50 (µM) | Reference |
| Betulin | A549 (Lung) | 15.51 | [3] |
| Betulin | MCF-7 (Breast) | 38.82 | [3] |
| Betulin | PC-3 (Prostate) | 32.46 | [3] |
| Betulin | MV4-11 (Leukemia) | 18.16 | [3] |
| Doxorubicin | A549 (Lung) | 0.04 | [3] |
| Doxorubicin | MCF-7 (Breast) | 0.08 | [3] |
| Doxorubicin | PC-3 (Prostate) | 0.43 | [3] |
| Doxorubicin | MV4-11 (Leukemia) | 0.01 | [3] |
| Cisplatin | A549 (Lung) | >20 | [4] |
| Cisplatin | MCF-7 (Breast) | ~5-10 | [5] |
Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, a family of proteases that execute cell death.
Caption: Mitochondrial Apoptosis Pathway Induced by this compound Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives, reference drugs) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Acylated derivatives of this compound have demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac.[6] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity.
Table 3: Anti-inflammatory Effect of this compound Derivatives
| Treatment | Edema Inhibition (%) | Reference |
| Acylated this compound Derivatives | Comparable to Diclofenac | [6] |
| Diclofenac (Ortophen) | - | [6] |
The experimental workflow for this model is outlined below.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The data presented herein strongly supports the validation of this compound as a versatile and potent lead compound for drug discovery. Its derivatives have demonstrated significant anticancer activity, often surpassing or rivaling existing chemotherapeutic agents, through the induction of mitochondrial apoptosis. Furthermore, its anti-inflammatory properties are comparable to established NSAIDs. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and its analogues. The favorable biological profile of this readily accessible natural product derivative makes it an exciting candidate for the development of next-generation therapies.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Allobetulin's Antiviral and Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
Allobetulin, a pentacyclic triterpene derived from the abundant natural product betulin (B1666924), has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of the antiviral and antibacterial spectrum of this compound, drawing upon available experimental data. While direct quantitative and comparative studies on this compound are limited, this document synthesizes findings from related compounds and qualitative assessments to offer a valuable overview for research and development purposes.
Executive Summary
This compound has demonstrated a promising, albeit qualitatively described, spectrum of activity against both viral and bacterial pathogens. Antiviral studies indicate inhibitory effects against influenza viruses and herpes simplex virus (HSV). Its antibacterial activity has been noted against Chlamydia pneumoniae. Quantitative data for closely related triterpenoids, such as betulin and betulinic acid, suggest that this compound may possess clinically relevant efficacy, warranting further investigation. This guide presents the available data in a comparative format, details relevant experimental methodologies, and visualizes potential mechanisms and workflows to aid in future research endeavors.
Data Presentation: Comparative In Vitro Activity
Quantitative data for this compound is not consistently available in the reviewed literature. Therefore, the following tables present a summary of the reported activity of this compound alongside quantitative data for its precursor, betulin, and a well-established comparator drug. This approach provides context for the potential efficacy of this compound.
Table 1: Comparative Antiviral Activity
| Virus | Compound | Cell Line | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |
| Influenza B Virus | This compound | N/A | Moderate Activity | N/A | N/A | [1] |
| Influenza A Virus | 28-oxoallobetulone | Cell Culture | Strong Inhibition | N/A | N/A | [1] |
| Herpes Simplex Virus (HSV) | This compound | N/A | Significant Activity | N/A | N/A | [1] |
| Herpes Simplex Virus-1 (HSV-1) | Betulin | Vero | 0.40 µg/mL | 73.1 µg/mL | 182.75 | [2][3] |
| Herpes Simplex Virus-2 (HSV-2) | Betulin | Vero | 4.15 µg/mL | 73.1 µg/mL | 17.61 | [2][3] |
| Herpes Simplex Virus-2 (HSV-2) | Betulinic Acid Derivative | Vero | 0.6 µM | >100 µM | >166.7 | [4] |
| Herpes Simplex Virus (HSV) | Acyclovir (B1169) | Vero | ~0.1-10 µM | >300 µM | >30-3000 | [4][5] |
N/A: Not Available in the reviewed literature.
Table 2: Comparative Antibacterial Activity
| Bacterium | Compound | Method | MIC / Inhibition | Comparator MIC (Ciprofloxacin) | Reference(s) |
| Chlamydia pneumoniae | This compound | Acute Infection Model | 48% Inhibition | N/A | |
| Chlamydia pneumoniae | Betulin Dioxime | Acute Infection Model | 1 µM | N/A | [6] |
| Staphylococcus aureus | Ciprofloxacin | Broth Microdilution | 0.5 - 1 µg/mL | - | [7] |
| Escherichia coli | Ciprofloxacin | Broth Microdilution | ≤ 0.008 µg/mL | - |
N/A: Not Available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative methodologies for assessing the antiviral and antibacterial activity of triterpenoids, based on the available literature for this compound's related compounds.
Antiviral Activity Assay (Plaque Reduction Assay for HSV)
This method is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a specific multiplicity of infection (MOI) of HSV-1 or HSV-2 for 1-2 hours at 37°C.
-
Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% fetal bovine serum and 0.5% methylcellulose) containing serial dilutions of this compound or a control drug (e.g., Acyclovir).
-
Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in each well is then counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)
This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Serial twofold dilutions of this compound or a control antibiotic (e.g., Ciprofloxacin) are prepared in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well containing the diluted compound.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualization
Experimental Workflow: Antiviral Plaque Reduction Assay
Putative Mechanism: Antibacterial Action of Triterpenoids
Discussion of Findings
The available data, although sparse for this compound itself, points towards a promising profile for this triterpenoid (B12794562) as a lead compound for both antiviral and antibacterial drug development.
Antiviral Spectrum: The reported activity against influenza and herpes viruses is significant, as these are major human pathogens. The strong inhibition of influenza A by the derivative 28-oxoallobetulone suggests that modifications to the this compound scaffold can enhance potency.[1] The lack of activity of some derivatives against other viruses like enterovirus ECHO-6 indicates a degree of specificity in their mechanism of action.[1] Further studies are required to elucidate the precise molecular targets of this compound in the viral life cycle, which could involve inhibition of viral entry, replication, or egress.
Antibacterial Spectrum: The activity of this compound against the intracellular bacterium Chlamydia pneumoniae is noteworthy. The general understanding of triterpenoids suggests that this compound is more likely to be effective against Gram-positive bacteria due to the absence of an outer membrane. The proposed mechanism of membrane disruption is a plausible explanation for its bactericidal or bacteriostatic effects. Further screening against a broader panel of bacteria, including clinically relevant Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, is warranted.
Comparison with Existing Drugs: While a direct comparison is not yet possible, the data for related compounds provides a benchmark. For instance, some betulinic acid derivatives exhibit anti-HSV-2 activity in the same micromolar range as Acyclovir, a frontline antiherpetic drug.[4] This suggests that with further optimization, this compound derivatives could potentially achieve comparable efficacy. Similarly, for antibacterial activity, while Ciprofloxacin is a potent broad-spectrum antibiotic, the rise of resistance necessitates the exploration of new chemical scaffolds like this compound.
Future Directions
To fully realize the therapeutic potential of this compound, the following research avenues are recommended:
-
Quantitative In Vitro Studies: A comprehensive screening of this compound against a wide range of viruses and bacteria is essential to determine its IC50/EC50 and MIC values.
-
Direct Comparative Studies: Head-to-head comparisons of this compound and its optimized derivatives against standard-of-care drugs like Acyclovir, Oseltamivir, and Ciprofloxacin are crucial for assessing its relative potency.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be critical for rational drug design and optimization.
-
In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound derivatives.
References
- 1. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synergistic effects of betulin with acyclovir against herpes simplex viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of the natural product betulin and its derivatives against the intracellular bacterium Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Synthetic Allobetulin: A Comparative Guide
For researchers in drug development and natural product synthesis, verifying the precise three-dimensional structure of a molecule is paramount. This guide provides a comparative overview of analytical techniques to confirm the stereochemistry of synthetic allobetulin, focusing on experimental data and detailed protocols. This compound, a pentacyclic triterpenoid (B12794562) derived from betulin (B1666924), possesses a defined stereostructure that is critical to its biological activity.
The most common synthesis of this compound involves an acid-catalyzed Wagner-Meerwein rearrangement of naturally occurring betulin.[1][2] This intramolecular cyclization is stereospecific, meaning the stereochemistry of the betulin precursor dictates the stereochemistry of the resulting this compound, which is formally named (3β,18α,19β)-19,28-Epoxyoleanan-3-ol.[1][3] Therefore, the primary goal of analysis is typically to confirm the formation of the correct diastereomer, rather than to separate enantiomers.
Primary Analytical Methods for Stereochemical Confirmation
The confirmation of synthetic this compound's stereochemistry relies on a combination of techniques that provide unambiguous structural information. The primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) serves as a crucial tool for assessing purity and separating potential side-products.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| X-ray Crystallography | Absolute 3D atomic arrangement | The definitive "gold standard" for absolute stereochemical assignment.[4] | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy | Connectivity and relative stereochemistry through space (NOESY) and through bond (COSY, HMBC) correlations. | Provides detailed structural information in solution; non-destructive.[2] | Does not directly provide absolute configuration; requires comparison to established data. |
| HPLC | Purity assessment and separation of isomers. | Excellent for quantifying purity and resolving diastereomeric byproducts.[5][6] | Does not provide direct structural information; requires reference standards for peak identification. |
Experimental Data for Comparison
X-ray Crystallography
X-ray crystallography provides unequivocal proof of stereochemistry by mapping the precise coordinates of each atom in the crystal lattice. The structure of this compound has been resolved, and its crystallographic data is available in the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Value / Reference |
| CCDC Deposition Number | 747195[7] |
| Note | Researchers can use this number to access the full crystallographic information file (CIF) for comparison with their experimental data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most common method for routine structural confirmation of this compound. The chemical shifts (δ) of key protons (¹H) and carbons (¹³C) are highly sensitive to the stereochemical environment. The data presented below are for samples dissolved in deuterated chloroform (B151607) (CDCl₃).
Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Stereochemical Relevance |
|---|---|---|---|
| H-3 | 3.20 (dd, J ≈ 11.4, 4.8 Hz) | 79.14 | The coupling constants confirm the axial orientation of H-3 and thus the equatorial (β) position of the C-3 hydroxyl group.[1][8] |
| H-18 | (overlapped) | 41.49 | The α-configuration of the proton at C-18 is a key feature of the rearranged oleanane (B1240867) skeleton.[1] |
| H-19 | 3.53 (s) | 88.15 | The appearance of this singlet, along with the characteristic downfield shift of C-19, confirms the formation of the C19-O bond.[1] |
| H-28 | 3.78 (d, J ≈ 7.6 Hz), 3.44 (d, J ≈ 7.6 Hz) | 71.26 | These signals for the diastereotopic protons of the CH₂-O group confirm the formation of the 19β,28-epoxy bridge.[1][8] |
| C-29/C-30 (Methyls) | 0.93 (s), 0.77 (s) | 24.52, 28.78 | The disappearance of the vinyl signals from the betulin precursor and the appearance of these methyl singlets confirm the rearrangement.[1] |
Note: Chemical shifts can vary slightly based on solvent and concentration. Data compiled from multiple sources.[1][3][8]
Detailed Experimental Protocols
NMR Spectroscopy Protocol
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra for synthetic this compound.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the dried, purified synthetic this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[9]
-
-
Instrument Setup :
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition :
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D spectra such as COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation). A NOESY or ROESY experiment can provide through-space correlations to confirm relative stereochemistry.[10][11]
-
-
Data Analysis :
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data in Table 2.
-
HPLC Purity Assessment Protocol
While a specific chiral HPLC method is generally not required due to the stereospecific synthesis, an achiral reversed-phase HPLC method is essential to assess the purity of the synthetic product and to ensure the absence of significant diastereomeric byproducts.
-
Instrumentation and Column :
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.[10][12] For example, a linear gradient from 85% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 205-210 nm (as triterpenoids lack a strong chromophore) or CAD for more universal detection.[5]
-
Injection Volume : 10-20 µL.
-
-
Sample Preparation :
-
Prepare a stock solution of synthetic this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis :
-
Integrate the peak area of the chromatogram to determine the purity of the this compound sample.
-
Compare the retention time with an authentic standard of this compound if available.
-
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the analytical confirmation process.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C30H50O2 | CID 11080733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Quest for Enhanced Bioavailability: A Comparative Look at Allobetulin and Its Derivatives
For researchers and drug development professionals, the journey from a promising bioactive compound to a clinically effective drug is often paved with pharmacokinetic challenges. Allobetulin, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin (B1666924), has garnered significant interest for its diverse pharmacological activities. However, like many of its triterpenoid cousins, its therapeutic potential is often hampered by poor solubility and low bioavailability. This guide provides a comparative overview of the pharmacokinetic profiles of this compound and its derivatives, summarizing the available data and outlining the experimental approaches used in their evaluation.
While direct comparative pharmacokinetic data for a wide range of this compound derivatives remains scarce in publicly available literature, research efforts have focused on structural modifications to enhance their drug-like properties. The primary goal of these modifications is to improve solubility and, consequently, bioavailability, allowing for more effective systemic exposure.
One notable strategy has been the synthesis of derivatives with improved hydrosolubility. For instance, the creation of 3β-O-monodesmosidic saponins (B1172615) of this compound has been explored with the aim of achieving better pharmacokinetic profiles[1]. Although specific quantitative data for these saponins is not provided in the cited literature, the synthetic approach highlights a key direction in overcoming the inherent lipophilicity of the this compound scaffold.
Illustrative Pharmacokinetics of a Related Triterpenoid Derivative
To provide a tangible example of the pharmacokinetic parameters that are evaluated for this class of compounds, we can examine the data for 28-O-succinyl betulin (SBE) , a derivative of the closely related triterpenoid, betulin. A recent study meticulously characterized the pharmacokinetic profile of SBE in rats, offering a valuable reference point for what similar studies on this compound derivatives would entail[2].
Table 1: Pharmacokinetic Parameters of 28-O-succinyl betulin (SBE) in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (200 mg/kg) |
| Cmax (ng/mL) | - | 1042.76 ± 259.11 |
| Tmax (h) | - | ~4 |
| AUC0–48 h (h·ng/mL) | 2473.03 ± 706.60 | 9385.70 ± 2902.72 |
| AUC0–∞ (h·ng/mL) | 2729.27 ± 776.23 | 9719.28 ± 2910.56 |
| T1/2 (h) | 9.77 ± 2.70 | 11.13 ± 2.03 |
| MRT (h) | 13.51 ± 3.74 | 6.43 ± 1.64 |
| Oral Bioavailability (F) | - | 9.49% |
Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life; MRT: Mean residence time.[2]
This data for SBE demonstrates a significant improvement in absorption and bioavailability compared to its parent compound, betulin, underscoring the potential of chemical modification to enhance the pharmacokinetic properties of triterpenoids[2].
Experimental Protocols for Pharmacokinetic Analysis
The following is a summary of the experimental methodology typically employed in the pharmacokinetic evaluation of triterpenoid derivatives, based on the study of SBE[2].
1. Animal Studies:
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Administration: For intravenous (i.v.) studies, the compound is typically dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered via the tail vein. For oral (p.o.) administration, the compound is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and given by gavage.
-
Dosing: Doses are determined based on preliminary toxicity and efficacy studies. In the case of SBE, a 5 mg/kg dose for i.v. and a 200 mg/kg dose for oral administration were used[2].
-
Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.
2. Bioanalytical Method:
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is used to extract the analyte from the plasma samples. An internal standard is added to ensure accuracy.
-
Analytical Technique: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.
-
Chromatography: Separation is achieved on a C18 column with a suitable mobile phase gradient.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
3. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis with software such as KineticaTM.
-
Key pharmacokinetic parameters including Cmax, Tmax, AUC, T1/2, and MRT are calculated.
-
Oral bioavailability (F) is calculated using the formula: F = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) x 100%.
Visualizing the Path Forward: A Workflow for Pharmacokinetic Evaluation
The following diagram illustrates a typical workflow for the development and pharmacokinetic evaluation of novel this compound derivatives.
Caption: Workflow for Pharmacokinetic Evaluation of this compound Derivatives.
Future Directions
The development of this compound derivatives with enhanced pharmacokinetic profiles is a critical step towards realizing their therapeutic potential. While the current body of literature indicates a clear understanding of the need for such improvements, there is a pressing need for more comprehensive, publicly shared quantitative data. Future research should focus on systematic studies that directly compare the pharmacokinetic parameters of a series of this compound analogs. This will not only facilitate the selection of the most promising candidates for further development but also contribute to a deeper understanding of the structure-pharmacokinetic relationships within this important class of natural product derivatives.
References
A Comparative Guide to Analytical Methods for Allobetulin Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Allobetulin, a rearranged pentacyclic triterpenoid (B12794562) derived from Betulin, is crucial for various stages of research and development, including pharmacokinetic studies and quality control. This guide provides an objective comparison of the two most prevalent analytical techniques for the quantification of triterpenoids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The selection between these methods is often contingent on the specific analytical requirements, such as the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, which is critical for complex biological samples and trace-level detection.[1]
Quantitative Performance Comparison
While comprehensive cross-validation data specifically for this compound is not extensively available in the public domain, this guide synthesizes performance data from studies on structurally similar triterpenoids, such as Betulin and Betulinic Acid, to provide a representative comparison of these analytical methods. The following table summarizes key validation parameters for the quantification of these related triterpenoids, offering a clear comparison to aid in method selection.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | 0.9980–0.9999[2] |
| Limit of Detection (LOD) | 0.023 - 0.12 µg/mL[3][4] | 0.0024 - 1.0 ng/mL[4][5] |
| Limit of Quantification (LOQ) | 0.069 - 0.36 µg/mL[3][4] | 0.007 - 2.5 ng/mL[4][5] |
| Accuracy (Recovery %) | 94.70 - 105.81%[3] | 87.0 - 103.8%[2][5] |
| Precision (RSD %) | <2.0 - <5.0%[3] | 1.18 - 4.25%[2] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide representative experimental protocols for the analysis of triterpenoids using both HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of Betulin and its derivatives.[6][7]
-
Instrumentation: Agilent 1260 Infinity liquid chromatograph with a diode-array detector.[6]
-
Column: Reversed-phase C18 column (e.g., 100 × 4.6 mm).[6]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (86:14, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at λ = 210 nm.[6] The absence of strong chromophores in triterpenoid molecules necessitates detection at lower wavelengths.[6]
-
Sample Preparation: Dissolve samples in acetonitrile or methanol (B129727) to a concentration of approximately 1 mg/mL. Centrifuge to remove insoluble particles before injection.[6][8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers enhanced sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.[1][6]
-
Instrumentation: An Ultimate 3000 HPLC system coupled with a Thermo Scientific Quantum Access triple quadrupole mass spectrometer.[5][9]
-
Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5µm).[5][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% aqueous formic acid and methanol.[5][9]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Plasma samples can be prepared by protein precipitation. Add 25 µL of an internal standard working solution and 200 µL of cold methanol to 50 µL of the plasma sample. Vortex for 3 minutes and then centrifuge at 10,000 rpm for 5 minutes. The resulting supernatant is collected for injection into the LC-MS/MS system.[9]
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines are a common framework for method validation.[8]
Caption: General Workflow for Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an HPLC-UV Method to Quantify Tavaborole During in Vitro Transungual Permeation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Safe Disposal of Allobetulin: A Procedural Guide
For researchers and scientists engaged in drug development, ensuring rigorous safety and proper handling of chemical compounds is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of allobetulin, a pentacyclic triterpenoid (B12794562) derivative of betulin. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles of this compound Disposal
Quantitative Data and Hazard Assessment
Currently, there is no specific quantitative data, such as permissible exposure limits or specific waste codes, assigned to this compound. In the absence of this data, it is crucial to treat this compound waste with caution and manage it through a certified hazardous waste disposal service. General physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O₂ |
| Molecular Weight | 442.72 g/mol [1][2][3] |
| Appearance | White solid[4] |
| Melting Point | 260-261 °C[1][3] |
| Solubility | Insoluble in acetone[5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), glassware, and consumables (e.g., weigh boats, pipette tips), must be classified as chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect all solid materials contaminated with this compound in a designated, leak-proof solid waste container. This includes contaminated gloves, wipes, and disposable labware.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a designated liquid waste container compatible with the solvent used. Do not mix incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Step 2: Containment and Labeling
-
Use Appropriate Containers: Ensure that all waste containers are made of a material compatible with the chemical waste they are intended to hold and have secure, tight-fitting lids.
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if it is a liquid waste. The date of accumulation should also be clearly visible.
Step 3: Storage
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Disposal
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure to this compound, follow these immediate safety measures.
Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting researchers, minimizing environmental impact, and maintaining a culture of safety.
References
Essential Safety and Operational Guide for Handling Allobetulin
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Allobetulin in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment.
Physical and Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [1][2][3] |
| Molecular Weight | 442.72 g/mol | [1][2][4] |
| Appearance | White solid | [4] |
| Melting Point | 260-261 °C or 266.5–268 °C | [3][5] |
| Boiling Point | 513.7±23.0 °C (Predicted) | [3] |
| Density | 1.06±0.1 g/cm³ (Predicted) | [3] |
| pKa | 15.19±0.70 (Predicted) | [1] |
| Solubility | Insoluble in acetone | [5] |
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent dermal contact during handling. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required if there is a risk of splashing.[6][7] | To protect eyes from airborne powder or splashes. |
| Body Protection | A lab coat or protective suit.[6] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-certified N95 respirator may be necessary if dust cannot be controlled.[6] | To avoid inhalation of airborne particles. |
Safety and Handling Procedures
General Handling Advice: Avoid the creation of dust and prevent prolonged or repeated exposure.[7] Handle in accordance with good industrial hygiene and safety practices.[4]
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control dust and vapors.
Weighing and Transfer:
-
Handle this compound as a solid.
-
Use appropriate tools (e.g., spatulas) to weigh and transfer the compound, minimizing the generation of airborne dust.
-
Ensure adequate ventilation during handling.[4]
Conditions to Avoid:
-
Heat and incompatible products.[4]
-
Strong oxidizing agents and strong acids are incompatible materials.[4]
Experimental Protocol: Synthesis of this compound from Betulin
This compound can be synthesized from Betulin via a Wagner-Meerwein rearrangement.[5][8] This reaction is typically catalyzed by an acid.
Materials:
-
Betulin
-
Acid catalyst (e.g., p-toluenesulfonic acid, tetrafluoroboric acid diethyl ether complex)[5][9]
-
Solvent (e.g., Dichloromethane)[5]
-
Acetone (for washing)[5]
Procedure:
-
Dissolve Betulin in a suitable solvent such as dichloromethane (B109758) in a reaction vessel.
-
Add the acid catalyst to the solution. The reaction can proceed efficiently at room temperature.[5]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product can be worked up. A non-aqueous work-up involves washing the product with acetone, in which this compound is insoluble.[5]
-
The resulting crystalline this compound can be collected.
Below is a workflow diagram illustrating the synthesis of this compound from Betulin.
Caption: Workflow for the synthesis of this compound from Betulin.
Disposal Plan
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and wipes, must be treated as hazardous waste. These items should be collected in a dedicated, clearly labeled hazardous waste container.
Container Management: Keep the hazardous waste container sealed when not in use.
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Unused this compound should be swept up and shoveled into suitable containers for disposal.[4] Avoid dust formation during cleanup.[4]
References
- 1. Page loading... [guidechem.com]
- 2. 1617-72-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. research.uci.edu [research.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
